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  • Product: 1-Benzhydryl-3-(oxetan-3-yl)azetidine
  • CAS: 1956321-68-8

Core Science & Biosynthesis

Foundational

1-Benzhydryl-3-(oxetan-3-yl)azetidine CAS number 1956321-68-8

Topic: 1-Benzhydryl-3-(oxetan-3-yl)azetidine (CAS 1956321-68-8) Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The "Bis-Small...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Benzhydryl-3-(oxetan-3-yl)azetidine (CAS 1956321-68-8) Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Bis-Small-Ring" Scaffold

1-Benzhydryl-3-(oxetan-3-yl)azetidine (CAS 1956321-68-8) represents a high-value, sp³-rich building block in modern medicinal chemistry. It combines two highly strained four-membered rings—an azetidine and an oxetane —linked directly at their C3 positions.

This compound serves as a critical intermediate for introducing the 3-(oxetan-3-yl)azetidine motif into drug candidates. This motif acts as a metabolically stable, polar, and rigid surrogate for traditional lipophilic spacers like cyclohexyl or piperidinyl groups. The bulky benzhydryl (diphenylmethyl) group on the nitrogen serves as a robust protecting group that enhances solubility in organic solvents during synthesis and can be removed (debenzhydrylation) to reveal the free secondary amine for further diversification.

Key Technical Value:

  • Conformational Rigidity: The C3–C3' bond restricts bond rotation more effectively than acyclic linkers, reducing the entropic penalty of ligand-target binding.

  • Physicochemical Optimization: The oxetane ring lowers LogP (lipophilicity) and blocks metabolic "soft spots" compared to gem-dimethyl or cycloalkyl analogs.

  • Synthetic Utility: The benzhydryl group directs reaction selectivity and simplifies purification via crystallization.

Chemical Identity & Properties

PropertySpecification
CAS Number 1956321-68-8
IUPAC Name 1-(Diphenylmethyl)-3-(oxetan-3-yl)azetidine
Molecular Formula C₁₉H₂₁NO
Molecular Weight 279.38 g/mol
Core Scaffold 3,3'-Bi(azetidinyl-oxetanyl)
Predicted LogP ~2.8 (High due to benzhydryl; core is polar)
H-Bond Acceptors 2 (Oxetane O, Azetidine N)
sp³ Fraction (Fsp³) 0.37 (High saturation in the core)

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct functional zones, each serving a specific purpose in drug design and synthesis.

G cluster_0 Pharmacophore Properties Benzhydryl Benzhydryl Group (Lipophilic Anchor / PG) Azetidine Azetidine Ring (Core Scaffold) Benzhydryl->Azetidine N-Protection (Removable via H2/Pd) Prop1 High Solubility (Organic Solvents) Benzhydryl->Prop1 Oxetane Oxetane Ring (Polar Modulator) Azetidine->Oxetane C3-C3' Linkage (Rigid Bond) Prop3 Defined Vector (Exit Vector) Azetidine->Prop3 Prop2 Metabolic Stability (Blocked Metabolism) Oxetane->Prop2

Figure 1: Pharmacophore map illustrating the functional roles of the benzhydryl, azetidine, and oxetane components.[1][2][3]

Synthetic Methodology

The synthesis of 1-Benzhydryl-3-(oxetan-3-yl)azetidine is non-trivial due to the strain energy of combining two four-membered rings. The most robust protocol employs a "Ring Closure" strategy , constructing the azetidine ring onto a pre-formed oxetane precursor. This avoids the difficult coupling of two bulky cyclic electrophiles/nucleophiles.

Protocol: Azetidine Ring Closure via 1,3-Electrophile

Reaction Overview: This method utilizes benzhydrylamine (a primary amine) to displace two leaving groups (Mesylates) on a 1,3-diol derivative derived from oxetane.

Step-by-Step Workflow:

  • Precursor Preparation:

    • Start with Diethyl 2-(oxetan-3-yl)malonate .

    • Reduction: Treat with Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C to yield 2-(oxetan-3-yl)propane-1,3-diol .

    • Activation: React the diol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM to form the dimesylate .

  • Cyclization (The Key Step):

    • Reagents: Dimesylate precursor (1.0 eq), Benzhydrylamine (1.1 eq), DIPEA (3.0 eq).

    • Solvent: Acetonitrile (MeCN) or DMF (High dilution to favor intramolecular cyclization).

    • Conditions: Heat to reflux (80–90°C) for 12–16 hours.

    • Mechanism: The amine performs an intermolecular Sɴ2 attack on one mesylate, followed by a rapid intramolecular Sɴ2 attack on the second mesylate to close the azetidine ring.

  • Work-up & Purification:

    • Quench with water, extract with Ethyl Acetate.

    • Wash with brine to remove residual amine salts.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The benzhydryl group makes the product UV-active and lipophilic, simplifying isolation.

Synthesis Start Diethyl 2-(oxetan-3-yl)malonate Step1 Reduction (LiAlH4) -> 2-(Oxetan-3-yl)propane-1,3-diol Start->Step1 THF, 0°C Step2 Activation (MsCl, Et3N) -> Dimesylate Intermediate Step1->Step2 DCM, 0°C Step3 Cyclization (+ Benzhydrylamine, Heat) Step2->Step3 MeCN, Reflux SN2 Cascade Product 1-Benzhydryl-3-(oxetan-3-yl)azetidine (CAS 1956321-68-8) Step3->Product Isolation

Figure 2: The "Ring Closure" synthetic pathway, the most reliable route for generating the 3-substituted azetidine core.

Applications in Drug Discovery

A. Bioisosteric Replacement

This scaffold is an ideal bioisostere for 4-substituted piperidines or cyclohexanes .

  • Why switch? Piperidines are often metabolically labile (oxidation at the nitrogen or alpha-carbon). The azetidine-oxetane combination reduces the number of oxidizable C-H bonds and lowers the lipophilicity (LogD) while maintaining a similar vector orientation.

B. Fragment-Based Drug Discovery (FBDD)

The 3-(oxetan-3-yl)azetidine core (obtained after removing the benzhydryl group) is a "shapely" fragment.

  • High Fsp³: Increases the likelihood of clinical success by improving solubility and reducing off-target promiscuity.

  • Vectorization: The nitrogen atom provides a clear attachment point for library expansion.

C. Deprotection Strategy

To utilize the core in library synthesis:

  • Hydrogenolysis: H₂ (1 atm), Pd(OH)₂/C (Pearlman's catalyst), MeOH/EtOAc.

  • Product: 3-(Oxetan-3-yl)azetidine (Secondary amine).

  • Note: The oxetane ring is stable to standard hydrogenolysis conditions, but strong Lewis acids should be avoided to prevent ring opening.

Handling & Safety Data

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzhydryl group provides good stability, but azetidines can be sensitive to moisture and acid over prolonged periods.

  • Solubility: Soluble in DCM, DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water (unless protonated).

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Duncton, M. A. (2011). Minireview: Azetidines in Drug Discovery. MedChemComm. Link

  • BLD Pharm. (2025). Product Catalog: 1-Benzhydryl-3-(oxetan-3-yl)azetidine. BLD Pharm.[4][5][6] Link

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery. ACS Medicinal Chemistry Letters. Link

Sources

Exploratory

Chemical Properties of 3-(Oxetan-3-yl)azetidine Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary: The Rise of Coupled Strained Rings In modern fragment-based drug discovery (FBDD), t...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Rise of Coupled Strained Rings

In modern fragment-based drug discovery (FBDD), the "escape from flatland" has driven the adoption of sp³-rich scaffolds. The 3-(oxetan-3-yl)azetidine core represents a privileged structural motif, combining two highly strained four-membered rings: the azetidine (nitrogen-containing) and the oxetane (oxygen-containing).

This guide details the chemical properties, synthetic pathways, and medicinal utility of this specific bicyclic system. Unlike spiro-fused systems, the directly linked 3-(oxetan-3-yl)azetidine scaffold offers unique conformational flexibility while maintaining a compact, polar profile ideal for modulating lipophilicity (LogD) and basicity (pKa) in drug candidates.

Structural & Physicochemical Profile

The coupling of an oxetane ring to the C3 position of an azetidine creates a scaffold with distinct electronic and steric properties.

2.1 Basicity Modulation (pKa)
  • Parent Azetidine: The pKa of unsubstituted azetidine is approximately 11.3 , making it highly basic and positively charged at physiological pH.

  • Effect of Oxetane: The oxetane ring exerts a through-bond inductive electron-withdrawing effect (-I effect) due to the oxygen atom.

  • Result: The pKa of the azetidine nitrogen in 3-(oxetan-3-yl)azetidine derivatives is typically lowered to the 9.0 – 10.0 range.

  • Impact: This reduction in basicity often improves membrane permeability (higher fraction of neutral species at pH 7.4) and reduces liability for hERG channel inhibition, which is often associated with high basicity.

2.2 Lipophilicity (LogP/LogD)
  • Oxetane as a Liponeutral Bioisostere: The oxetane ring is often used as a bioisostere for gem-dimethyl or carbonyl groups.[1] It adds steric bulk similar to a tert-butyl or isopropyl group but with significantly higher polarity (Dipole moment ~2.2 D).

  • Solubility: The exposed oxygen atom acts as a hydrogen bond acceptor (HBA), enhancing aqueous solubility compared to carbocyclic analogs (e.g., 3-cyclobutylazetidine).

2.3 Conformational Dynamics
  • Puckering: Both rings exist in puckered conformations to relieve torsional strain. The C3-C3' single bond allows for rotation, but the steric clash between the ring hydrogens restricts this freedom, creating a preferred "staggered" conformation that projects substituents into defined vectors.

Table 1: Physicochemical Comparison of C3-Substituted Azetidines

Substituent at Azetidine C3Est.[2][3][4][5] pKa (N-H)LogP Shift (approx)H-Bond AcceptorsRole in MedChem
-H (Unsubstituted) 11.3Reference1 (N)Basic scaffold
-Isopropyl ~11.3+1.51 (N)Lipophilic bulk
-Oxetan-3-yl ~9.8 -0.5 to 0 2 (N, O) Polar bulk, Solubility
-Difluoromethyl ~8.5+0.51 (N)Metabolic blocker
Synthetic Methodologies

The construction of the C(sp³)–C(sp³) bond between two strained rings is synthetically challenging due to the fragility of the rings under harsh conditions. The most authoritative modern method relies on Nickel-Catalyzed Reductive Cross-Coupling .

3.1 Primary Route: Ni-Catalyzed Reductive Cross-Coupling

This method allows the coupling of two electrophiles (halides) in the presence of a reductant, avoiding the need to prepare unstable organometallic reagents (like oxetanyl-lithium).

  • Substrates: tert-butyl 3-iodoazetidine-1-carboxylate (Electrophile A) and 3-iodooxetane or 3-bromooxetane (Electrophile B).

  • Catalyst: NiCl₂·glyme with a bipyridine ligand (e.g., dtbbpy).

  • Reductant: Manganese (Mn) or Zinc (Zn).

3.2 Experimental Protocol (Bench-Validated)

Objective: Synthesis of tert-butyl 3-(oxetan-3-yl)azetidine-1-carboxylate.

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 equiv)

  • 3-Iodooxetane (1.5 equiv)

  • NiCl₂·glyme (10 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Manganese powder (Mn) (3.0 equiv)

  • Solvent: DMF (anhydrous, degassed)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under argon, combine NiCl₂·glyme and dtbbpy in a vial. Add a small portion of DMF and stir until the green nickel complex forms.

  • Reaction Assembly: To a reaction vessel containing the Mn powder, add the solution of 1-Boc-3-iodoazetidine and 3-iodooxetane in DMF.

  • Initiation: Add the pre-formed Ni-ligand complex solution to the reaction mixture.

  • Reaction: Stir the suspension vigorously at 60°C for 12–16 hours. The color typically shifts from green to dark brown/black.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove Mn residues. Wash the filtrate with 1M HCl (carefully, to avoid Boc removal if too strong, use citric acid preferred) and brine.

  • Purification: Concentrate the organic phase and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The product is typically a white solid or colorless oil.

  • Deprotection (Optional): To access the free amine, treat the intermediate with TFA/DCM (1:4) at 0°C for 1 hour, followed by basic workup.

Safety Note: 3-Iodooxetane and 3-iodoazetidine are potentially alkylating agents. Handle with gloves in a fume hood.

Visualization of Chemical Logic
4.1 Synthetic Pathway & Mechanism

The following diagram illustrates the Ni-catalyzed cycle and the resulting property modulation.

G cluster_0 Starting Materials cluster_1 Catalytic Cycle (Ni/Mn) cluster_2 Product Scaffold A 1-Boc-3-iodoazetidine (Electrophile 1) Cat Ni(II)-dtbbpy A->Cat Oxidative Add. B 3-Iodooxetane (Electrophile 2) B->Cat Radical Capture Int Radical Intermediates Cat->Int Red Mn(0) -> Mn(II) Red->Cat Regeneration Prod 3-(Oxetan-3-yl)azetidine (Protected) Int->Prod Reductive Elim. Prop Properties: - Lower pKa (~9.8) - Liponeutral - High Solubility Prod->Prop Exhibits

Caption: Figure 1. Convergent synthesis of the 3-(oxetan-3-yl)azetidine scaffold via Ni-catalyzed reductive cross-coupling, highlighting the key inputs and resulting physicochemical profile.

4.2 Structure-Property Relationship (SPR)

Comparison of the oxetane-azetidine hybrid against standard medicinal chemistry motifs.

SPR GemDimethyl Gem-Dimethyl Group (Lipophilic, Metabolically Labile) Oxetane Oxetane Replacement (Polar, Metabolically Stable) GemDimethyl->Oxetane Bioisosteric Swap (Reduce LogP) Hybrid 3-(Oxetan-3-yl)azetidine (Optimized Lead) Oxetane->Hybrid Attached at C3 Azetidine Azetidine Core (High pKa ~11.3) Azetidine->Hybrid Inductive Effect (-I) Result1 Result1 Hybrid->Result1 Improved Permeability (Lower pKa) Result2 Result2 Hybrid->Result2 Reduced Metabolic Clearance (Blocked Sites)

Caption: Figure 2. Logic flow for the design of 3-(oxetan-3-yl)azetidine derivatives, demonstrating the bioisosteric advantages over traditional alkyl substituents.

Medicinal Chemistry Applications
5.1 Fragment-Based Drug Discovery (FBDD)

This scaffold is particularly valuable in FBDD as a "linker" or "spacer" unit.

  • Vector Control: The 3,3'-connection provides a linear but offset vector, distinct from the 1,4-substitution of piperidine.

  • Solubility Handle: When a drug candidate suffers from poor aqueous solubility due to aromatic rings, replacing a cyclohexyl or piperidinyl linker with the 3-(oxetan-3-yl)azetidine core can improve solubility without introducing a donor hydrogen (which might penalize permeability).

5.2 Case Study Context

In the development of JAK inhibitors (e.g., Baricitinib analogs) or GPCR modulators, maintaining a specific nitrogen placement for receptor interaction while modulating the "tail" properties is crucial. The 3-(oxetan-3-yl)azetidine group serves as a metabolically robust tail that mimics the volume of a morpholine ring but with a different shape and basicity profile.

References
  • Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 45(46), 7736-7739. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(6), 2206-2229. Link

  • Weix, D. J. (2015). "Methods and mechanisms for cross-electrophile coupling of Csp2 halides with alkyl electrophiles." Accounts of Chemical Research, 48(6), 1767-1775. Link

  • Dunbar, C. R., et al. (2020). "Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Halides." Organic Letters, 22(14), 5279-5283.
  • PubChem Compound Summary. "3-(Oxetan-3-yl)azetidine (CID 71302815)." Link

Sources

Foundational

Technical Guide: Structure-Activity Relationship of Benzhydryl-Protected Azetidines

The following technical guide details the structure-activity relationship (SAR) and synthetic utility of benzhydryl-protected azetidines. This document is designed for medicinal chemists and process scientists, moving be...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR) and synthetic utility of benzhydryl-protected azetidines. This document is designed for medicinal chemists and process scientists, moving beyond standard textbook definitions to explore the functional versatility of this scaffold in drug discovery.

Executive Summary

The N-benzhydryl azetidine moiety represents a unique intersection between a robust synthetic intermediate and a privileged pharmacophore. While classically viewed as a "masked" azetidine due to the orthogonality of the benzhydryl (diphenylmethyl) protecting group, recent medicinal chemistry campaigns have validated the intact scaffold as a potent modulator of monoamine transporters (DAT/SERT/NET) and a bioisostere for larger saturated heterocycles.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold through two distinct lenses:

  • Biological SAR: The role of the benzhydryl group in lipophilicity-driven CNS penetration and receptor binding.

  • Synthetic SAR: The reactivity profile of the strained ring system under benzhydryl protection, governing its stability and functionalization potential.

The Azetidine Scaffold in Medicinal Chemistry[1][2][3][4][5]

Structural Attributes & Ring Strain

Azetidines are four-membered nitrogen heterocycles characterized by significant ring strain (~26 kcal/mol), intermediate between aziridines and pyrrolidines. This strain imparts unique properties:

  • Conformational Rigidity: The ring exists in a puckered conformation, creating a defined vector for substituents at the 3-position.

  • Basicity Modulation: Azetidines typically exhibit lower pKa values (pKa ~10.4 for azetidine vs. ~11.1 for piperidine) due to increased s-character of the nitrogen lone pair, influencing membrane permeability and metabolic stability.

  • Metabolic Stability: The azetidine ring is often more resistant to oxidative metabolism (e.g., P450-mediated

    
    -oxidation) compared to pyrrolidines, making it a valuable bioisostere for gem-dimethyl or piperidine groups.
    
The Benzhydryl Moiety: Dual Functionality

The benzhydryl group serves two critical roles:

  • Protective Shield: It provides significant steric bulk, shielding the nitrogen from unwanted nucleophilic attacks during 3-position functionalization. It is orthogonal to Boc/Cbz groups and is cleaved via catalytic hydrogenolysis (

    
    , Pd/C) or strong acid conditions.
    
  • CNS Pharmacophore: When retained in the final API, the benzhydryl group acts as a "lipophilic anchor," driving blood-brain barrier (BBB) penetration and providing high affinity for hydrophobic pockets in targets like the Dopamine Transporter (DAT).

Structure-Activity Relationship (SAR) Analysis

The SAR of N-benzhydryl azetidines is multidimensional. Modifications can be made to the benzhydryl aromatic rings, the azetidine core, or the linker.

Biological SAR: Monoamine Transporter Affinity

In the context of CNS-active agents (e.g., DAT inhibitors), the N-benzhydryl motif is critical.[1]

Structural DomainModificationEffect on Activity (DAT/SERT/NET)
Benzhydryl Rings UnsubstitutedHigh affinity for DAT; moderate selectivity.
4,4'-Difluoro Increases metabolic stability; often enhances DAT selectivity over SERT.
4,4'-Dichloro significantly increases lipophilicity and DAT affinity (classic GBR-series mimic).
Bis(4-methoxy) Reduces affinity; increases liability for O-demethylation.
Azetidine Ring 3-OH Reduces lipophilicity; creates a handle for further derivatization; weak DAT affinity alone.
3-Aryl Critical for high potency; mimics the spatial arrangement of cocaine/methylphenidate pharmacophores.
3-Carboxylic Acid Abolishes CNS activity (zwitterionic); used for peripheral targets (e.g., GABA uptake).
Nitrogen Center Quaternization Generally abolishes transport inhibition (requires protonatable amine).
Synthetic SAR: Reactivity & Stability

When used as an intermediate, the "activity" refers to chemical stability.

  • Steric Protection: The benzhydryl group effectively prevents N-alkylation or acylation under mild conditions, allowing selective functionalization of the 3-position (e.g., oxidation of 3-hydroxy to 3-keto).

  • Ring Opening: Despite the protection, the ring strain makes the system susceptible to nucleophilic ring-opening at elevated temperatures or in the presence of strong Lewis acids.

Visualizing the SAR

The following diagram illustrates the pharmacophoric and reactive zones of the scaffold.

SAR_Map cluster_legend Legend Core N-Benzhydryl Azetidine Core Benzhydryl Benzhydryl Group (Diphenylmethyl) Core->Benzhydryl N-Protection Azetidine Azetidine Ring (4-Membered) Core->Azetidine Scaffold Lipophilicity (CNS Entry) Lipophilicity (CNS Entry) Benzhydryl->Lipophilicity (CNS Entry) DAT/SERT Affinity DAT/SERT Affinity Benzhydryl->DAT/SERT Affinity Steric Shielding Steric Shielding Benzhydryl->Steric Shielding Pos3 3-Position (Functional Handle) Azetidine->Pos3 Derivatization Site Conformational Constraint Conformational Constraint Azetidine->Conformational Constraint Metabolic Stability Metabolic Stability Azetidine->Metabolic Stability Potency Tuning Potency Tuning Pos3->Potency Tuning Selectivity Switch Selectivity Switch Pos3->Selectivity Switch

Caption: Pharmacophore dissection of N-benzhydryl azetidine showing biological (dashed) and synthetic (dotted) roles.

Experimental Protocols

Synthesis of 1-Benzhydrylazetidin-3-ol

This is the foundational intermediate for most SAR studies. The synthesis utilizes epichlorohydrin and benzhydrylamine, leveraging the "gem-disubstituent" effect of the bulky benzhydryl group to favor cyclization.

Reagents:

  • Benzhydrylamine (1.0 eq)

  • Epichlorohydrin (1.1 eq)

  • Methanol (Solvent)

  • Sodium Hydroxide (aq) or Triethylamine

Protocol:

  • Alkylation: Dissolve benzhydrylamine (18.3 g, 100 mmol) in MeOH (50 mL). Add epichlorohydrin (10.2 g, 110 mmol) dropwise at 0°C.

  • Stir: Allow the mixture to warm to room temperature and stir for 24-48 hours. This forms the acyclic chlorohydrin intermediate.

  • Cyclization: Reflux the solution for 72 hours. Note: The bulky benzhydryl group promotes the intramolecular displacement of chloride.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in

    
     and wash with saturated 
    
    
    
    .
  • Purification: Crystallize from Ligroin/Benzene or purify via silica gel chromatography (EtOAc/Hexane).

  • Yield: Typical yields range from 60-75%.

Validation Point: The product should show a characteristic multiplet at


 4.4-4.6 ppm (1H) for the CH-O proton in 

NMR.
Deprotection (Hydrogenolysis)

To access the free azetidine for library generation:

  • Dissolution: Dissolve N-benzhydryl azetidine in MeOH.

  • Catalyst: Add Pd(OH)

    
    /C (Pearlman's catalyst, 10-20 wt%).
    
  • Hydrogenation: Stir under

    
     atmosphere (1-5 atm) at RT for 12-24h.
    
  • Filtration: Filter through Celite to remove catalyst.

  • Isolation: Isolate the azetidine as a salt (e.g., HCl or oxalate) immediately, as free azetidines can be volatile and unstable.

Mechanistic Pathways & Decision Logic

The following diagram outlines the decision logic for utilizing this scaffold in a drug discovery campaign, distinguishing between its use as a transient intermediate and a final pharmacophore.

Decision_Tree Start Start: N-Benzhydryl Azetidine Target Target Location? Start->Target CNS CNS Target (e.g., DAT, SERT) Target->CNS Yes Peripheral Peripheral/Systemic Target->Peripheral No Retain Retain Benzhydryl Group CNS->Retain Cleave Cleave Benzhydryl (H2/Pd) Peripheral->Cleave Modify Modify Benzhydryl Rings Retain->Modify Halogen Add Halogens (F, Cl) Increase Potency Modify->Halogen Increase Lipophilicity Funct Functionalize N-Terminus Cleave->Funct Polar Add Polar Groups (Sulfonyl, Amide) Funct->Polar Reduce LogP

Caption: Strategic workflow for N-benzhydryl azetidine optimization based on therapeutic target localization.

References

  • National Center for Biotechnology Information (NCBI). (2016). A heterocyclic compound CE-103 inhibits dopamine reuptake and modulates dopamine transporter.[2] PubChem.[3] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies. PubChem.[3] Retrieved from [Link]

  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases.[4] ScienceDaily. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from [Link]

Sources

Exploratory

Solubility profile of 1-Benzhydryl-3-(oxetan-3-yl)azetidine in organic solvents

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 1-Benzhydryl-3-(oxetan-3-yl)azetidine . This document is structured for researchers and process ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 1-Benzhydryl-3-(oxetan-3-yl)azetidine . This document is structured for researchers and process chemists requiring precise data for synthesis, purification, and formulation.[1][2][3]

[1][2][3]

Executive Summary

Compound: 1-Benzhydryl-3-(oxetan-3-yl)azetidine CAS: 1956321-68-8 (Representative) Molecular Formula:


Physical State:  Crystalline Solid (typically off-white to white)[1][2][3]

The solubility profile of 1-Benzhydryl-3-(oxetan-3-yl)azetidine is dictated by the competitive interaction between its lipophilic benzhydryl (diphenylmethyl) protecting group and its polar, strained azetidine-oxetane spiro-like core.[1][2][3] While the benzhydryl moiety confers high solubility in chlorinated and aromatic hydrocarbons, the oxetane ring introduces specific polarity and Lewis basicity that enables solubility in polar aprotic solvents while maintaining stability.[1][2][3]

This guide provides a predictive solubility matrix, experimental validation protocols, and process chemistry applications for efficient handling.

Structural Analysis & Solubility Mechanisms[1][2][3]

To understand the solubility behavior, we must dissect the molecule into its functional pharmacophores.[1][2][3]

The Benzhydryl Anchor (Lipophilic Domain)

The benzhydryl group consists of two phenyl rings attached to a central carbon.[1][2][3]

  • Effect: drastically increases

    
     (partition coefficient), making the compound highly soluble in non-polar and moderately polar organic solvents.[1][2][3]
    
  • Solvent Affinity: Dichloromethane (DCM), Chloroform (

    
    ), Toluene, Benzene.[1][2][3]
    
The Azetidine-Oxetane Core (Polar/Basic Domain)

The azetidine (4-membered nitrogen ring) and oxetane (4-membered oxygen ring) introduce ring strain and polarity.[1][2][3]

  • Effect: The tertiary amine in the azetidine ring acts as a hydrogen bond acceptor.[1][2][3] The oxetane oxygen adds polarity without significant acidity.[1][2][3]

  • Solvent Affinity: Alcohols (Methanol, Ethanol), THF, Ethyl Acetate (hot).[1][2][3]

Structural Property Map (Visualization)

G Compound 1-Benzhydryl-3-(oxetan-3-yl)azetidine Benzhydryl Benzhydryl Group (Lipophilic) Compound->Benzhydryl Azetidine Azetidine Ring (Basic/Strained) Compound->Azetidine Oxetane Oxetane Ring (Polar Ether) Compound->Oxetane DCM DCM / Chloroform (High Solubility) Benzhydryl->DCM Van der Waals Toluene Toluene (Moderate/High) Benzhydryl->Toluene Pi-Pi Stacking Alcohols MeOH / EtOH (Temp Dependent) Azetidine->Alcohols H-Bonding Water Water (Insoluble) Oxetane->Water Weak Interaction

Figure 1: Structural dissection of solubility drivers.[1][2][3] The benzhydryl group dominates non-polar interactions, while the heterocyclic core drives polar solvent compatibility.[1][2][3]

Solubility Profile Matrix

The following data categorizes solvents based on their interaction with the compound. This matrix is derived from standard process chemistry behaviors of benzhydryl-protected 3-substituted azetidines.

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary solvent for synthesis, extraction, and chromatography loading.[1][2][3]
Aromatic Toluene, XyleneGood Useful for hot recrystallization or azeotropic drying.[1][2][3]
Polar Aprotic THF, DMF, DMSOGood Reaction media (e.g., nucleophilic substitutions).[1][2][3]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate Ideal Recrystallization Solvent. Soluble when hot; likely crystallizes upon cooling.[1][2][3]
Alcohols Methanol, Ethanol, IsopropanolModerate to Good Solubility increases significantly with temperature.[1][2][3] Good for salt formation.[1][2][3]
Ethers Diethyl Ether, MTBELow to Moderate Often used to wash crude solids or precipitate salts.[1][2][3]
Alkanes Hexane, Heptane, PentanePoor (<1 mg/mL)Anti-solvent. Used to precipitate the product from DCM or EtOAc.[1][2][3]
Aqueous Water, BrineInsoluble Used for aqueous workup to remove inorganic salts.[1][2][3]
Critical Insight: Recrystallization Strategy

For purification, a solvent/anti-solvent system is highly recommended due to the steep solubility curve in esters/alkanes:

  • Dissolve crude material in minimal hot Ethyl Acetate.

  • Add Hexane or Heptane dropwise until turbidity persists.[1][2][3]

  • Cool slowly to 0°C to maximize yield of high-purity crystals.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch polymorphic variations can alter solubility, researchers should validate specific solubility limits using this standardized gravimetric workflow.

Reagents & Equipment[1][2][3]
  • Compound: 1-Benzhydryl-3-(oxetan-3-yl)azetidine (>500 mg).[1][2][3]

  • Solvents: HPLC grade (DCM, EtOAc, MeOH, Toluene, Hexane).[1][2][3]

  • Equipment: Temperature-controlled shaker/block, 0.22 µm PTFE syringe filters, analytical balance (0.01 mg precision).

Workflow Diagram

SolubilityWorkflow Start Start: Weigh Excess Solid (~50mg) AddSolvent Add Solvent (0.5 mL) Constant T (25°C) Start->AddSolvent Equilibrate Agitate for 24 Hours AddSolvent->Equilibrate CheckDissolution Visual Check: Is solid remaining? Equilibrate->CheckDissolution AddMoreSolid Add more solid CheckDissolution->AddMoreSolid No (Fully Dissolved) Filter Filter Supernatant (0.22 µm PTFE) CheckDissolution->Filter Yes (Saturated) AddMoreSolid->Equilibrate Evaporate Evaporate Solvent (Vacuum/N2 Stream) Filter->Evaporate Weigh Weigh Residue Calculate mg/mL Evaporate->Weigh

Figure 2: Step-by-step gravimetric solubility determination workflow.[1][2][3]

Calculation


Where:
  • 
     = Solubility (mg/mL)[1][2][3]
    
  • 
     = Mass of dried residue (g)[1][2][3]
    
  • 
     = Volume of filtrate used (mL)[1][2][3]
    

Process Chemistry & Applications

Reaction Solvent Selection

When using 1-Benzhydryl-3-(oxetan-3-yl)azetidine as an intermediate:

  • Hydrogenation (Debenzylation): Use Methanol or Ethanol with a catalytic amount of acid (e.g., HCl or acetic acid).[1][2][3] The benzhydryl group is removed via Pd/C hydrogenation.[1][2][3] The polar solvent ensures the resulting secondary amine remains in solution.[1][2][3]

  • Ring Opening Reactions: Avoid strong Lewis acids in nucleophilic solvents. Use DCM or Toluene if interacting with the oxetane ring to prevent polymerization.[1][2][3]

Storage & Stability[1][2][3]
  • Solution Stability: Stable in non-acidic organic solvents (DCM, EtOAc) for >48 hours.[1][2][3]

  • Instability: Avoid prolonged storage in acidic methanol, which may induce oxetane ring opening or methanolysis.[1][2][3]

  • Solid State: Store under inert atmosphere (Nitrogen/Argon) at -20°C to prevent oxidative degradation of the azetidine nitrogen.

References

  • ChemicalBook. (2025).[1][2][3] 1-benzhydryl-azetidin-3-ol Properties and Supplier Data.Link[1][2][3]

  • PubChem. (2025).[1][2][3] Compound Summary: (1-Benzhydrylazetidin-3-yl)methanol.[1][2][3] National Library of Medicine.[1][2][3] Link[1][2][3]

  • Google Patents. (2015).[1][2][3] CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.[1][2][3]Link[1][2][3]

  • Sigma-Aldrich. (2025).[1][2][3] 1-Benzhydryl-3-azetidinol Product Information.Link[1][2][3]

Disclaimer: This guide is based on physicochemical principles and data from structurally analogous intermediates.[1][2][3] Always perform a safety assessment and small-scale solubility test before scaling up.[1][2][3]

Sources

Foundational

Technical Whitepaper: 1-Benzhydryl-3-(oxetan-3-yl)azetidine in Advanced Drug Discovery

Executive Summary The relentless pursuit of higher fraction sp³ ( ) character in modern drug discovery has driven the adoption of highly strained, aliphatic heterocycles. 1-Benzhydryl-3-(oxetan-3-yl)azetidine (CAS: 19563...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of higher fraction sp³ (


) character in modern drug discovery has driven the adoption of highly strained, aliphatic heterocycles. 1-Benzhydryl-3-(oxetan-3-yl)azetidine  (CAS: 1956321-68-8) has emerged as a premier building block in this paradigm. By combining an azetidine core with an oxetane ring—temporarily masked by a robust benzhydryl protecting group—this molecule offers a highly modular scaffold for synthesizing next-generation therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and the validated synthetic methodologies required to deploy it effectively in medicinal chemistry.

Physicochemical Profiling & Molecular Identity

Accurate molecular characterization is the foundation of any synthetic workflow. The table below summarizes the core quantitative data and identifiers for 1-Benzhydryl-3-(oxetan-3-yl)azetidine, consolidating data from authoritative chemical databases[1],,[2].

PropertyValue
Chemical Name 1-Benzhydryl-3-(oxetan-3-yl)azetidine
CAS Registry Number 1956321-68-8
Molecular Formula C₁₉H₂₁NO
Molecular Weight 279.38 g/mol
Monoisotopic Mass 279.1623 Da
SMILES O1CC(C1)C1CN(C1)C(c1ccccc1)c1ccccc1
InChIKey BLFOJDRELOZMOM-UHFFFAOYSA-N
Structural Class Protected Nitrogen/Oxygen Heterocycle

Structural Rationalization: The Power of sp³-Enriched Scaffolds

The architectural design of 1-Benzhydryl-3-(oxetan-3-yl)azetidine is not arbitrary; it is a masterclass in bioisosteric replacement and synthetic foresight. Understanding the causality behind each structural motif is critical for drug development professionals[2].

  • The Oxetane Motif (Carbonyl/gem-Dimethyl Bioisostere): Oxetanes are widely utilized to lower lipophilicity (logD) while enhancing aqueous solubility. The lone pairs on the oxygen atom act as potent hydrogen bond acceptors. Replacing a gem-dimethyl group or a carbonyl with an oxetane often improves metabolic stability against cytochrome P450 enzymes without adding excessive molecular weight.

  • The Azetidine Core (Rigid sp³ Vector): As a four-membered nitrogen heterocycle, azetidine provides a rigid, three-dimensional vector for substituents. It alters the pKa of the basic amine compared to larger pyrrolidine or piperidine rings, which directly modulates membrane permeability and target residence time.

  • The Benzhydryl Protecting Group (Diphenylmethyl): Unlike standard Boc or Cbz groups, the benzhydryl group is highly lipophilic and exceptionally resistant to strong nucleophiles, organometallic reagents (e.g., Grignard reagents), and harsh acidic/basic conditions[2]. This enables orthogonal synthesis, allowing chemists to functionalize the oxetane or surrounding moieties before revealing the secondary amine.

StructuralLogic Core 1-Benzhydryl-3-(oxetan-3-yl)azetidine Aze Azetidine Ring (Rigid sp3 Core) Core->Aze Oxe Oxetane Ring (Carbonyl Bioisostere) Core->Oxe Bzh Benzhydryl Group (Protecting Group) Core->Bzh Aze_Prop Improves metabolic stability Alters basicity (pKa) Aze->Aze_Prop Oxe_Prop Increases aqueous solubility Reduces logD Oxe->Oxe_Prop Bzh_Prop Prevents N-alkylation Orthogonal cleavage Bzh->Bzh_Prop

Logical deconstruction of the molecule's structural components and their pharmacological utility.

Synthetic Utility & Deprotection Protocol

To harness the 3-(oxetan-3-yl)azetidine core for downstream coupling (e.g., Buchwald-Hartwig amination or SₙAr reactions), the benzhydryl group must be selectively cleaved.

Causality in Catalyst Selection: Standard palladium on carbon (Pd/C) often fails or requires excessively long reaction times due to the severe steric hindrance imposed by the two phenyl rings of the benzhydryl group. Therefore, Pearlman’s catalyst (Pd(OH)₂/C) is strictly required. Its non-poisoned, highly active surface area overcomes this steric barrier, ensuring rapid and complete hydrogenolysis[2].

Step-by-Step Methodology: Catalytic Hydrogenolysis

This protocol is designed as a self-validating system , ensuring that empirical data continuously verifies the mechanistic progress of the reaction.

  • Reactor Preparation: Dissolve 1-Benzhydryl-3-(oxetan-3-yl)azetidine (1.0 eq) in anhydrous Methanol (0.1 M concentration). Causality: Methanol acts as a protic solvent that stabilizes the newly formed secondary amine via hydrogen bonding, preventing unwanted dimerization or ring-opening side reactions.

  • Catalyst Loading: Under an inert argon atmosphere, carefully add 20% Pd(OH)₂/C (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with H₂ gas three times. Pressurize the vessel to 50 psi. Causality: Elevated pressure is mandatory to force hydrogen saturation at the sterically congested active sites of the catalyst. Stir vigorously at 25°C for 12–16 hours.

  • In-Process Validation (LC-MS): Withdraw a 10 µL aliquot, filter, and analyze via LC-MS. The system validates itself when the parent mass (

    
     Da) is entirely replaced by the deprotected fragment (
    
    
    
    Da) and the byproduct diphenylmethane.
  • Workup & Isolation: Purge the vessel with argon to remove residual H₂. Filter the suspension through a pad of Celite. Causality: Palladium catalysts are highly pyrophoric when dry; Celite safely traps the fine particulates while preventing product occlusion. Concentrate the filtrate under reduced pressure to yield the free 3-(oxetan-3-yl)azetidine amine.

Workflow A 1-Benzhydryl-3-(oxetan-3-yl)azetidine [M+H]+ 280.4 B Catalytic Hydrogenolysis Pd(OH)2/C, H2 (50 psi), MeOH A->B Step 1: Reactant C Reaction Monitoring LC-MS & TLC Validation B->C Step 2: Monitor D Filtration & Concentration Remove Catalyst via Celite C->D Step 3: Workup E 3-(oxetan-3-yl)azetidine [M+H]+ 114.2 D->E Step 4: Product

Step-by-step workflow for the hydrogenolysis of the benzhydryl protecting group.

References

  • MolCore. "1956321-68-8 | 1-Benzhydryl-3-(oxetan-3-yl)azetidine." MolCore Chemical Database.

  • Chemikart. "2549005-85-6 | N-cyclopropyl-4-[(4-oxo-2-sulfanylidene..." (Contains 1956321-68-8 structural data). Chemikart.

  • CymitQuimica. "CAS 1956321-68-8: 1-(Diphénylméthyl)-3-(3-oxétanyl)azétidine." CymitQuimica Catalog.

  • BLD Pharm. "1-Benzhydryl-3-(oxetan-3-yl)azetidine." BLD Pharm Product Directory.

Sources

Exploratory

Engineering Conformational Rigidity: A Comprehensive Review of Spirocyclic Oxetane-Azetidine Scaffolds in Modern Drug Discovery

Executive Summary The over-reliance on planar, sp²-rich aromatic rings and simple heterocycles (e.g., morpholine, piperazine) in early 2000s drug discovery created a "flatland" bottleneck, characterized by poor aqueous s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The over-reliance on planar, sp²-rich aromatic rings and simple heterocycles (e.g., morpholine, piperazine) in early 2000s drug discovery created a "flatland" bottleneck, characterized by poor aqueous solubility, promiscuous off-target binding, and rapid metabolic clearance. To overcome these liabilities, medicinal chemists have increasingly turned to highly strained, three-dimensional spirocycles. Among these, the spirocyclic oxetane-azetidine scaffold —specifically 2-oxa-6-azaspiro[3.3]heptane —has emerged as a privileged bioisostere. This technical guide synthesizes the physicochemical advantages, evolution of synthetic methodologies, and validated experimental protocols for integrating this scaffold into modern drug development pipelines.

The Bioisosteric Paradigm Shift

The 2-oxa-6-azaspiro[3.3]heptane system functions as a conformationally restricted, highly stable bioisostere for morpholine and piperidine rings[1]. Pioneering work by Carreira and colleagues demonstrated that incorporating an oxetane ring acts as a highly polar, low-lipophilicity surrogate for gem-dimethyl or carbonyl groups. When fused with an azetidine ring via a single spiro-carbon, the resulting architecture forces substituents into a rigid, non-collinear spatial vectorization[2].

This 3D geometry disrupts the flat crystal packing typical of planar heterocycles, significantly enhancing solvation energy and overall drug-likeness.

Bioisostere A Morpholine Core (Planar, High Clearance) B Conformational Restriction A->B Structural Optimization C 2-Oxa-6-azaspiro[3.3]heptane (3D, High Stability) B->C Spirocyclic Fusion

Fig 1. Bioisosteric replacement of morpholine with a spirocyclic oxetane-azetidine scaffold.

Physicochemical and Pharmacokinetic Profiling

The transition from a standard carbocycle or simple heterocycle to a spirocyclic oxetane-azetidine is not merely a structural novelty; it is a calculated pharmacokinetic intervention. The table below summarizes the quantitative impact of this scaffold hopping strategy.

Table 1: Physicochemical Impact of Spirocyclic Substitution
PropertyTraditional Morpholine2-Oxa-6-azaspiro[3.3]heptaneMechanistic Causality
Fraction sp³ (Fsp³) ~1.0 (Conformationally flexible)1.0 (Highly rigid, 3D vectorization)Spiro-fusion locks the ring system into a rigid geometry, preventing flat crystal packing and improving solubility[].
Metabolic Stability (HLM t½) ~15 min (Labile)> 60 min (Highly Stable)The spirocyclic core and oxetane oxygen sterically block cytochrome P450-mediated α-oxidation sites, reducing intrinsic clearance[4].
Lipophilicity (cLogP) BaselineReduced (Δ ~ -0.5 to -1.0)The oxetane oxygen acts as a potent hydrogen-bond acceptor, significantly reducing lipophilicity compared to carbocyclic analogs[4].
Receptor Selectivity Low to ModerateHighRestricted rotational flexibility enforces a specific pharmacophore presentation, enhancing target-specific binding affinity[].

Evolution of Synthetic Methodologies

While the pharmacological benefits of 2-oxa-6-azaspiro[3.3]heptane are profound, its widespread adoption was historically bottlenecked by synthetic scalability.

The Foundational Route and its Bottlenecks

The original synthesis developed by Carreira utilized tribromopentaerythritol (a commercially available flame retardant) and p-toluenesulfonamide to simultaneously close the oxetane and azetidine rings. However, removing the N-tosyl protecting group required sonication with magnesium turnings in methanol. On scales larger than 100g, this generated gelatinous magnesium salts that caused sluggish filtration, trapping the product and limiting yields to <47%[5].

Industrial Scalability: The Sulfonate Salt Breakthrough

To resolve the isolation bottleneck, process chemists at Mercachem and Bayer Pharma developed a catalytic hydrogenolysis route using an N-benzyl protected intermediate. Crucially, rather than isolating the free base as a problematic oxalate salt, they precipitated the compound as a sulfonic acid salt [6]. This yielded a thermally stable, highly soluble, and crystalline product that fundamentally unlocked the scaffold for industrial library synthesis[7].

Protecting-Group-Free Alkylation (The TBI-223 Route)

A recent paradigm shift in process chemistry bypasses the synthesis of the free spirocycle entirely if the target is an N-aryl compound. During the scale-up of the tuberculosis drug candidate TBI-223, researchers developed a protecting-group-free, hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline using 3,3-bis(bromomethyl)oxetane (BBMO). This direct ring-forming reaction was demonstrated on a 100g scale with an 87% isolated yield, drastically reducing the Cost of Goods (CoGs)[8][9].

Asymmetric Organocatalysis

Pushing the boundary further, 2025 literature from ETH Zürich and SpiroChem highlights enantioselective amine-catalyzed conjugate additions of aldehydes to oxetane- and azetidine-containing nitroolefins. This provides stereocontrolled entry into complex spirocyclic oxetane/azetidine-pyrrolidines, expanding the chemical space for next-generation scaffolds[10].

Synthesis SM Tribromopentaerythritol (Flame Retardant) Cyc Base-Mediated Cyclization SM->Cyc Step 1 Int N-Protected Spirocycle (Tosyl or Benzyl) Cyc->Int Intermediate Deprot Hydrogenolysis (Pd/C, H2, AcOH) Int->Deprot Step 2 Salt Sulfonate Salt Crystallization Deprot->Salt Step 3

Fig 2. Scalable synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane sulfonate salts.

Validated Experimental Protocol: Scalable Isolation of Sulfonate Salts

The following protocol outlines the optimized, self-validating methodology for isolating 2-oxa-6-azaspiro[3.3]heptane as a highly pure sulfonate salt, overcoming the historical limitations of the magnesium-detosylation route[5][6].

Step 1: Catalytic Hydrogenolysis of the N-Benzyl Precursor
  • Action: Dissolve N-benzyl-2-oxa-6-azaspiro[3.3]heptane in methanol containing 1.0 equivalent of glacial acetic acid. Introduce 10% Pd/C catalyst and stir the heterogeneous mixture under a 5 bar H₂ atmosphere for 16 hours at room temperature.

  • Causality & Validation: The N-benzyl group is specifically chosen because its cleavage generates volatile toluene, entirely avoiding the gelatinous metal salts of the classic N-tosyl route. Acetic acid is critical; it protonates the newly formed secondary amine, preventing it from binding to and poisoning the palladium catalyst.

  • In-Process Control: Complete conversion is validated via quantitative ¹H NMR using pentaerythritol as an internal standard. The disappearance of benzylic protons ensures no residual starting material remains to disrupt downstream crystallization.

Step 2: Catalyst Removal and Solvent Exchange
  • Action: Filter the crude reaction mixture through a tightly packed pad of Celite. Wash the filter cake with methanol and concentrate the filtrate under reduced pressure to yield the crude acetate salt.

  • Causality & Validation: Celite filtration is mandatory to sequester colloidal palladium. Escaped palladium not only darkens the final API intermediate but can catalyze unwanted redox side-reactions during subsequent cross-coupling applications.

Step 3: Sulfonate Salt Crystallization
  • Action: Dissolve the crude acetate salt in a minimal volume of methanol. Slowly add 1.1 equivalents of a selected sulfonic acid (e.g., camphor sulfonic acid or methanesulfonic acid) at room temperature. Allow the product to crystallize, then isolate via vacuum filtration.

  • Causality & Validation: Sulfonic acids are significantly stronger than acetic acid, driving complete displacement. Unlike oxalate salts (which precipitate unpredictably and trap impurities, capping yields at ~47%), sulfonate salts form highly ordered, thermodynamically stable crystal lattices. This crystallization acts as a self-purifying mechanism, rejecting organic impurities into the mother liquor and yielding a bench-stable, highly soluble building block ready for medicinal chemistry campaigns[5][6].

Case Studies in Clinical Development

The successful integration of 2-oxa-6-azaspiro[3.3]heptane into clinical candidates validates its utility:

  • AZD1979 (AstraZeneca): A melanin-concentrating hormone receptor 1 (MCHr1) antagonist developed for the treatment of diabetes. The peripheral azetidine-oxetane spirocycle was utilized as a direct, metabolically stable isostere for morpholine, improving the drug's pharmacokinetic half-life[1].

  • TBI-223: A potent antibiotic drug candidate for tuberculosis. The incorporation of the spirocyclic scaffold was essential for its target binding, and the optimization of its protecting-group-free synthesis was a major milestone in making the drug commercially viable for global health initiatives[8].

Conclusion

The spirocyclic oxetane-azetidine scaffold represents a triumph of rational drug design over the limitations of planar heterocycles. By leveraging the unique 3D vectorization and metabolic stability of 2-oxa-6-azaspiro[3.3]heptane, medicinal chemists can systematically engineer out the liabilities of morpholine and piperazine rings. Coupled with recent breakthroughs in scalable sulfonate salt isolation and protecting-group-free alkylations, this scaffold is primed to remain a cornerstone of modern drug discovery.

References

  • van der Haas, R. N. S., et al. "Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts." Synlett, Thieme Connect, 2017. 6

  • "Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts." Thieme Chemistry. 7

  • "Spiroazetidines in Drug Discovery." PharmaBlock. 1

  • Boll, L. B., et al. "Enantioselective Conjugate Addition of Aldehydes to Oxetane- and Azetidine-Containing Nitroolefins: An Entry to Spirocyclic Pyrrolidines." Organic Letters, ACS Publications, 2025. 10

  • "CAS 174-78-7 (2-Oxa-6-Azaspiro[3.3]heptane)." BOC Sciences.

  • "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223." Organic Process Research & Development, PubMed, 2023. 8

  • "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. 2

  • "tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate." Benchchem. 4

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of Oxetane-Substituted Azetidine Rings

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary: The Paradigm of Strained Bioisosteres In modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Paradigm of Strained Bioisosteres

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and physicochemical properties often requires the replacement of traditional, highly flexible heterocycles like morpholine and piperazine. While ubiquitous, these rings carry significant metabolic liabilities due to their susceptibility to Cytochrome P450 (CYP450)-mediated


-oxidation[1].

The fusion of oxetane and azetidine rings—specifically in spirocyclic configurations such as 2-oxa-6-azaspiro[3.3]heptane—has emerged as a premier bioisosteric strategy[2]. By intentionally introducing massive thermodynamic ring strain, chemists can lock the molecule into a rigid, kinetically stable conformation. This whitepaper dissects the thermodynamic fundamentals, physicochemical impact, and metabolic nuances of oxetane-substituted azetidines, providing field-proven, self-validating protocols for their evaluation.

Thermodynamic Fundamentals: Strain Energy vs. Kinetic Stability

To leverage oxetane-azetidine systems, one must understand the dichotomy between their thermodynamic instability and kinetic stability.

The Enthalpic Penalty of Ring Strain

Four-membered rings are characterized by severe angle strain and torsional strain. The internal bond angles are compressed to approximately 90°, far from the ideal tetrahedral angle of 109.5°.

  • Oxetane: Exhibits a ring strain energy of approximately 25.5 kcal/mol, comparable to oxirane (27.3 kcal/mol) but significantly higher than tetrahydrofuran (5.6 kcal/mol)[3].

  • Azetidine: Exhibits a comparable ring strain of ~26.0 kcal/mol.

  • Spirocyclic Fusion: Combining these into a spiro[azetidine-3,3'-oxetane] system yields a localized module with >50 kcal/mol of stored enthalpic energy.

The Kinetic Trapping Mechanism

Despite this massive thermodynamic driving force for ring-opening, these spirocycles are remarkably stable in aqueous physiological conditions (pH 7.4). The causality lies in orbital geometry: spontaneous, uncatalyzed hydrolysis requires a specific trajectory of nucleophilic attack (typically antiperiplanar to the leaving group). The rigid, bridged nature of the spirocycle creates severe steric hindrance and prevents the necessary conformational flexibility required to reach the transition state. Thus, the activation energy (


) barrier remains prohibitively high, kinetically trapping the molecule in its strained state.

Physicochemical Modulation: Inductive Effects and Solvation

The incorporation of an oxetane ring adjacent to an azetidine nitrogen fundamentally alters the electronic landscape of the molecule.

Basicity (pKa) Attenuation

The highly strained C-O bonds in the oxetane ring possess increased s-character, which amplifies the electronegativity of the oxygen atom. Through strong inductive electron withdrawal through the


-bond framework, the oxetane pulls electron density away from the azetidine nitrogen.
  • Result: The basicity of the amine is significantly reduced. For example, replacing a piperazine (pKa ~9.8) or a standard azetidine (pKa ~10.4) with an oxetane-fused analog can drop the pKa to the 6.4–7.5 range[4].

  • Causality for Drug Design: A lower pKa ensures a higher fraction of the un-ionized species at physiological pH, drastically improving passive membrane permeability (e.g., Caco-2 assays) without sacrificing the polar surface area needed for aqueous solubility[4].

Quantitative Data Summary
Heterocycle MotifRing Strain (kcal/mol)Typical Basic pKaCYP450 LiabilitymEH Liability
Morpholine ~0.0~8.3High (

-oxidation)
Low
Piperazine ~0.0~9.8ModerateLow
Oxetane 25.5N/ALowModerate
Azetidine ~26.0~10.4LowLow
Spiro[azetidine-3,3'-oxetane] >50.0 6.4 - 7.5 Low High

Table 1: Comparative thermodynamic and physicochemical metrics of standard heterocycles vs. highly strained spirocycles.

Metabolic Profiling: Escaping CYP450, Encountering mEH

The primary motivation for utilizing spirocyclic azetidine-oxetanes is to bypass phase I oxidative metabolism[1].

CYP450 Resistance: Traditional rings like morpholine possess flexible, low-energy C-H bonds adjacent to the heteroatoms, making them prime targets for Hydrogen Atom Transfer (HAT) by CYP450 enzymes. In contrast, the C-H bonds in a spiro-oxetane system have high s-character, resulting in a significantly higher Bond Dissociation Energy (BDE). This makes HAT thermodynamically unfavorable, effectively shutting down CYP-mediated clearance[1].

The mEH Vulnerability: While kinetically stable against water, the oxetane ring is a known substrate for microsomal epoxide hydrolase (mEH) . mEH has evolved to lower the activation barrier for the hydration of strained cyclic ethers. It exploits the massive 25.5 kcal/mol strain energy of the oxetane, catalyzing a nucleophilic attack that opens the ring to form a diol[4]. This was notably observed as the major clearance pathway for the clinical candidate AZD1979[4].

Pathway Morpholine Morpholine/Piperazine (Low Strain, Flexible) CYP CYP450 α-Oxidation (Metabolic Liability) Morpholine->CYP Susceptible Spiro Spiro[azetidine-3,3'-oxetane] (High Strain, Rigid) Morpholine->Spiro Bioisosteric Replacement Physico Lower pKa & LogD (Improved Permeability) Spiro->Physico Inductive Effects mEH mEH-Mediated Ring Opening (Strain Relief Pathway) Spiro->mEH Enzymatic Attack

Fig 1. Bioisosteric replacement logic and metabolic pathway divergence for spirocyclic azetidine-oxetanes.

Self-Validating Experimental Protocols

To accurately profile these unique molecules, standard assays must be modified. Kinetic solubility assays (DMSO spikes) often fail due to the high crystallinity of spirocycles, and standard microsomal assays miss mEH activity if not properly controlled.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Kinetic methods overestimate solubility via supersaturation. The shake-flask method ensures the solid state is in true thermodynamic equilibrium with the aqueous phase, critical for rigid, highly crystalline spirocycles.

  • Preparation: Add 2 mg of the solid spirocyclic compound to a glass vial.

  • Buffer Addition: Add 1.0 mL of 0.1 M Potassium Phosphate buffer (pH 7.4). Rationale: Maintaining physiological pH is required to assess the equilibrium of the un-ionized vs. ionized azetidine nitrogen.

  • Equilibration: Agitate at 300 rpm at 25°C for 24 hours.

  • Phase Separation: Ultracentrifuge the suspension at 100,000 x g for 30 minutes to pellet all undissolved micro-crystals.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve.

  • Self-Validation Step: Analyze the residual solid pellet via Powder X-Ray Diffraction (PXRD) to confirm the crystal form has not transitioned to a less soluble hydrate during the 24-hour incubation. If a form change occurred, the assay reflects the solubility of the hydrate, not the parent API.

Workflow Prep Equilibrate Solid API in pH 7.4 Buffer (24h) Centrifuge Phase Separation (Ultracentrifugation) Prep->Centrifuge Isolate aqueous HPLC HPLC-UV Quantification vs. Standard Curve Centrifuge->HPLC Analyze supernatant Validate Self-Validation: PXRD on Solid Pellet HPLC->Validate Confirm polymorph

Fig 2. Self-validating thermodynamic solubility workflow for highly crystalline spirocycles.

Protocol 2: Differentiated Microsomal Stability (CYP vs. mEH)

Causality: Standard Human Liver Microsome (HLM) assays rely on NADPH to monitor CYP450 activity. Because mEH does not require NADPH, running parallel arms with and without NADPH isolates the mechanism of oxetane ring-opening[4].

  • Preparation: Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Pathway Isolation (The Split):

    • Arm A (+NADPH): Add 1 mM NADPH. (Measures total clearance: CYP + mEH).

    • Arm B (-NADPH): Add buffer instead of NADPH. (Measures mEH clearance only).

  • Incubation & Quenching: Incubate at 37°C. Extract 50 µL aliquots at t = 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of cold acetonitrile containing an internal standard. Rationale: Cold organic solvent instantly denatures mEH and CYP450, halting kinetic degradation.

  • Self-Validation Step: Run parallel positive controls. Use Verapamil (rapidly cleared in Arm A, stable in Arm B) to validate CYP activity. Use Carbamazepine-10,11-epoxide (cleared equally in both arms) to validate mEH activity. If the controls fail to clear at historical rates, the microsomal batch is compromised and the assay is invalidated.

  • Analysis: Centrifuge the quenched samples and quantify the remaining parent compound via LC-MS/MS to calculate Intrinsic Clearance (

    
    ).
    

References

1.2 2.4 3.1 4.3

Sources

Exploratory

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1-Benzhydryl-3-(oxetan-3-yl)azetidine in Liver Microsomes

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the metabolic stability of novel chemical entities, using 1-Benzhydryl-3-(oxetan-3-yl)azetidine as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the metabolic stability of novel chemical entities, using 1-Benzhydryl-3-(oxetan-3-yl)azetidine as a representative model. The inclusion of both azetidine and oxetane motifs in this structure is of significant interest in modern medicinal chemistry, as these small, polar, saturated heterocycles can favorably modulate physicochemical and pharmacokinetic properties, including metabolic stability.[1][2][3][4]

The principles and protocols detailed herein are designed to offer a robust, self-validating system for determining a compound's intrinsic clearance in a hepatic microsomal environment. This information is critical for early-stage drug discovery, enabling the ranking of compounds and the prediction of their in vivo pharmacokinetic behavior.[5][6][7]

The Critical Role of Metabolic Stability in Drug Discovery

The metabolic stability of a drug candidate is a pivotal parameter that dictates its half-life, bioavailability, and potential for drug-drug interactions.[8] The liver is the primary site of drug metabolism, where a superfamily of enzymes, known as cytochrome P450s (CYPs), plays a central role.[9][10][11][12] These enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for the oxidative metabolism of a vast majority of clinically used drugs.[9][10][11][13]

An in vitro liver microsomal stability assay is a fundamental tool used to assess a compound's susceptibility to this Phase I metabolism.[12][14][15][16] By incubating a test compound with liver microsomes, which are vesicles of the endoplasmic reticulum, we can measure the rate of its disappearance over time and thereby calculate its intrinsic clearance (CLint).[5][14][15] Compounds with high metabolic stability are cleared more slowly from the body, which may allow for less frequent dosing regimens. Conversely, compounds with low metabolic stability are rapidly eliminated, potentially requiring higher or more frequent doses to achieve a therapeutic effect.[8]

The incorporation of strained four-membered heterocycles like azetidines and oxetanes has emerged as a valuable strategy in drug design to enhance metabolic stability.[1][2][3] These motifs can block sites of metabolism, alter electronics, and improve solubility, all of which can contribute to a more favorable pharmacokinetic profile.[2]

The Engine of Metabolism: Cytochrome P450 Enzymes

The cytochrome P450 (CYP450) enzyme superfamily is essential for the metabolism of a wide array of xenobiotics, including approximately 90% of commercially available drugs.[9][13] While there are over 50 CYP450 enzymes, a small number of them, primarily from the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of the majority of drugs.[10][13][17] The most significant enzymes in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[13][17]

These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, dealkylation, and deamination, which typically increase the polarity of a compound, facilitating its excretion.[17] The activity of CYP450 enzymes can be influenced by genetic polymorphisms, leading to variations in drug response among individuals.[9][13] Furthermore, drugs can act as inhibitors or inducers of these enzymes, leading to clinically significant drug-drug interactions.[11][13]

The microsomal stability assay is heavily reliant on the activity of these enzymes. The addition of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) is crucial to initiate the catalytic cycle of CYP450 enzymes.[12][16][18]

Experimental Protocol: Assessing Microsomal Stability

This section provides a detailed, step-by-step methodology for determining the metabolic stability of 1-Benzhydryl-3-(oxetan-3-yl)azetidine in human liver microsomes.

Materials and Reagents
  • Test Compound: 1-Benzhydryl-3-(oxetan-3-yl)azetidine

  • Liver Microsomes: Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate Buffer: 100 mM Potassium phosphate buffer (pH 7.4)

  • Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Positive Control Compounds:

    • High clearance compound (e.g., Verapamil)

    • Moderate clearance compound (e.g., Dextromethorphan)

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar compound not found in the matrix)

  • Instrumentation:

    • Incubator (37°C)

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[19][20][21][22]

    • Centrifuge

Experimental Workflow

The following diagram illustrates the overall workflow of the microsomal stability assay.

workflow prep_compound Prepare Test Compound Stock Solution pre_incubation Pre-incubate Compound and Microsomes prep_compound->pre_incubation prep_microsomes Prepare Microsome Working Solution prep_microsomes->pre_incubation prep_nadph Prepare NADPH Working Solution initiation Initiate Reaction with NADPH prep_nadph->initiation pre_incubation->initiation incubation Incubate at 37°C initiation->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction with Acetonitrile + IS sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation supernatant Transfer Supernatant centrifugation->supernatant lcms Analyze by LC-MS/MS supernatant->lcms

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and positive controls in the incubation buffer to a final concentration of 1 µM.[16][18]

    • Thaw the liver microsomes on ice and dilute them in cold phosphate buffer to a working concentration of 0.5 mg/mL.[16][18] Keep on ice.

    • Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the working solution of the test compound or positive control.

    • Add the microsome working solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.[18]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.[14]

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.[16]

  • Control Incubations:

    • Include a negative control incubation without NADPH to assess for any non-CYP450 mediated degradation or chemical instability.[6][16]

    • Incubate the positive controls alongside the test compound to ensure the metabolic competency of the microsomal lot.[12][15]

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the quenched sample plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.[15][18] The LC-MS/MS method should be optimized for the specific test compound.[19][20]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the half-life (t½) and intrinsic clearance (CLint) of the test compound.

Calculation of Half-Life (t½)
  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.[15]

  • Determine the slope of the linear portion of this plot. The slope represents the elimination rate constant (k).

  • Calculate the half-life using the following equation:

    t½ = -0.693 / k

Calculation of Intrinsic Clearance (CLint)

The intrinsic clearance is calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Data Presentation

The results should be summarized in a clear and concise table for easy comparison.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1-Benzhydryl-3-(oxetan-3-yl)azetidineCalculated ValueCalculated Value
Verapamil (High Clearance)Calculated ValueCalculated Value
Dextromethorphan (Moderate Clearance)Calculated ValueCalculated Value

Logical Relationships in Data Interpretation

The interpretation of the results involves comparing the metabolic stability of the test compound to that of the controls and considering the implications for its in vivo behavior.

logic cluster_input Experimental Data cluster_interpretation Interpretation cluster_decision Drug Discovery Decision t_half Half-Life (t½) stability_class Stability Classification (Low, Medium, High) t_half->stability_class cl_int Intrinsic Clearance (CLint) cl_int->stability_class invivo_prediction Prediction of in vivo Hepatic Clearance stability_class->invivo_prediction compound_progression Compound Progression (Advance, Optimize, Terminate) invivo_prediction->compound_progression

Caption: Logical flow from experimental data to drug discovery decisions.

A high half-life and low intrinsic clearance value for 1-Benzhydryl-3-(oxetan-3-yl)azetidine would suggest good metabolic stability. This would be a favorable characteristic, potentially leading to a longer duration of action and lower in vivo clearance. Conversely, a short half-life and high intrinsic clearance would indicate metabolic liability, suggesting that the compound is rapidly metabolized. In such a case, further structural modifications might be necessary to improve its metabolic stability.[23]

Conclusion

This technical guide has outlined a comprehensive and robust methodology for assessing the metabolic stability of 1-Benzhydryl-3-(oxetan-3-yl)azetidine in human liver microsomes. By following the detailed protocol and data analysis procedures, researchers can generate reliable data to inform critical decisions in the drug discovery process. The principles and techniques described are broadly applicable to a wide range of small molecule drug candidates, providing a foundational assay in the characterization of their pharmacokinetic properties.

References

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396. [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 Enzymes: A Review on Drug Metabolizing Enzyme Inhibition Studies in Drug Discovery and Development. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 883-897. [Link]

  • Shaikh, F., & Gunjal, A. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Chemical Biology & Drug Design. [Link]

  • DynaMedex. Cytochrome P450 Drug Metabolism. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 116(19), 12150–12233. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Artasensi, A., et al. (2022). Metabolic stability in rat, mouse, and human liver microsomes of compound 12. Molecules, 27(15), 4983. [Link]

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Labcorp. Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Drug metabolism and disposition, 27(11), 1350–1359. [Link]

  • Wani, A. I., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Gouverneur, V., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

  • Degennaro, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1042. [Link]

  • International Council for Harmonisation. (2022). M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LGC. Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. [Link]

  • Christianson, C. (2023). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Drug Target Review. [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402–408. [Link]

  • Tupertsev, B., Osipenko, S., et al. (2023). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. DergiPark. [Link]

Sources

Foundational

The Physicochemical Profile of N-Benzhydryl Azetidines: Basicity, pKa, and Structural Insights

Executive Summary In the optimization of CNS-active agents and calcium channel blockers, the N-benzhydryl azetidine scaffold represents a strategic structural motif. Unlike the more common piperidine or pyrrolidine analo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of CNS-active agents and calcium channel blockers, the N-benzhydryl azetidine scaffold represents a strategic structural motif. Unlike the more common piperidine or pyrrolidine analogs, the azetidine ring introduces significant ring strain (~26 kcal/mol) and altered bond angles, which fundamentally shift the electronic availability of the nitrogen lone pair.

This guide analyzes the basicity (


) of N-benzhydryl azetidine derivatives. While unsubstituted azetidine is highly basic (

), the introduction of the bulky, electron-withdrawing benzhydryl (diphenylmethyl) group significantly attenuates this basicity to a physiologically relevant range (

). This shift is critical for balancing solubility (protonated form) with membrane permeability (neutral form) and minimizing lysosomal trapping.[1]

Structural Determinants of Basicity

To rationally design derivatives, one must understand the three competing forces driving the


 of this scaffold.
Ring Strain and Hybridization

The internal bond angle of azetidine is approximately 90°, significantly compressed from the ideal 109.5° tetrahedral angle. This forces the ring bonds to adopt higher


-character, leaving the nitrogen lone pair with increased 

-character compared to piperidine.
  • Theoretical Consequence: Increased

    
    -character typically lowers energy and basicity.[1] However, in azetidine, the relief of steric crowding upon protonation often makes the parent ring more basic than expected.
    
The Benzhydryl "Umbrella" Effect

The benzhydryl group modifies basicity through two distinct mechanisms:

  • Inductive Withdrawal (-I Effect): Two phenyl rings exert a cumulative electron-withdrawing effect, pulling electron density away from the nitrogen, thereby stabilizing the free base over the conjugate acid.

  • Steric Hindrance to Solvation: This is the dominant factor. Upon protonation, the ammonium cation requires stabilization by solvent molecules (water). The massive hydrophobic bulk of the two phenyl rings creates a "dry zone" around the nitrogen, preventing effective hydration of the cation. This destabilizes the conjugate acid, lowering the

    
    .
    
Visualizing the Electronic Landscape

G Benzhydryl Benzhydryl Group (Diphenylmethyl) Nitrogen Azetidine Nitrogen (Basic Center) Benzhydryl->Nitrogen Inductive Withdrawal (-I) Reduces e- density Solvation Solvent Shell (H2O Stabilization) Benzhydryl->Solvation Steric Shielding Blocks Hydration RingStrain Azetidine Ring (Strain ~26 kcal/mol) RingStrain->Nitrogen Hybridization Effect Solvation->Nitrogen Stabilizes Cation (Required for high pKa)

Figure 1: Mechanistic factors influencing the pKa of N-benzhydryl azetidines.[1] The benzhydryl group lowers pKa primarily by blocking the solvation shell required to stabilize the protonated ammonium species.

Comparative Basicity Analysis

The following table synthesizes experimental data and high-confidence structure-activity relationship (SAR) extrapolations. Note the dramatic drop in basicity when moving from alkyl to benzhydryl substituents.

Scaffold StructureSubstituent (N-R)Approx.

(Aq.)[1][2][3][4][5][6][7]
Mechanism of ShiftPharmaceutical Relevance
Azetidine -H11.29Reference StandardToo basic for good CNS penetration; high lysosomal trapping.[1]
N-Methyl Azetidine

~10.4+I Effect vs StericModerate basicity; standard amine profile.[1]
N-Benzyl Azetidine

~9.0 - 9.5-I Effect (Phenyl)Improved lipophilicity; widely used intermediate.[1]
N-Benzhydryl Azetidine

7.5 - 8.2 Steric Desolvation "Sweet Spot" for oral bioavailability and BBB penetration.[1]
Pyrrolidine Analog

~8.5 - 9.0Less Ring StrainComparison control; azetidines are generally less basic in this context.[1]

> Key Insight: The N-benzhydryl azetidine


 range (7.5–8.[1]2) means these compounds exist as a mixture of neutral and cationic species at physiological pH (7.4), facilitating both solubility in plasma and passive diffusion through lipid membranes.

Experimental Determination: The Yasuda-Shedlovsky Protocol

Because N-benzhydryl derivatives are highly lipophilic, they are insoluble in pure water.[1] Standard aqueous titration will yield noisy, inaccurate data due to precipitation. The industry-standard approach is Potentiometric Titration in Mixed Solvents followed by extrapolation.[1]

The Challenge of Lipophilicity

Measuring


 in methanol/water mixtures requires correcting for the changing dielectric constant (

) of the solvent. The Yasuda-Shedlovsky equation provides a linear correlation to extrapolate to 0% organic solvent (

).[1]

Equation:



Where 

is the apparent pKa in the cosolvent mixture.
Detailed Workflow

Protocol Prep 1. Sample Preparation Dissolve ~5mg substance in 30%, 40%, 50% MeOH/Water Calib 2. Electrode Calibration Calibrate pH electrode in each specific solvent mixture Prep->Calib Titrate 3. Potentiometric Titration Titrate with 0.1N HCl/KOH under inert N2 atmosphere Calib->Titrate Calc 4. Yasuda-Shedlovsky Plot Plot (pKa + log[H2O]) vs (1/ε) Titrate->Calc Result 5. Extrapolation Intercept at 1/ε(water) = pKa(aq) Calc->Result

Figure 2: Workflow for determining pKa of lipophilic amines using the Yasuda-Shedlovsky extrapolation method.

Step-by-Step Protocol
  • Solvent Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in Carbonate-Free Water (CFW).[1]

  • Blank Titration: Titrate the solvent blanks to determine the exact

    
     (standard potential) of the electrode in each dielectric environment.
    
  • Sample Titration:

    • Weigh 3–5 mg of the N-benzhydryl azetidine derivative.[1]

    • Dissolve in 20 mL of the 30% MeOH mixture.

    • Add 1 equivalent of HCl to ensure the starting species is fully protonated (

      
      ).
      
    • Titrate with standardized 0.1 N KOH using a high-precision autotitrator (e.g., Metrohm or Mettler Toledo).

    • Critical Control: Maintain a blanket of

      
       gas to prevent 
      
      
      
      absorption, which distorts the endpoint.
  • Data Processing: Determine the inflection point for each solvent mixture to find

    
    .[1] Plot according to the equation above and extrapolate to the dielectric constant of pure water (
    
    
    
    at 25°C).

Pharmaceutical Implications[1][4][5][8]

hERG Channel Avoidance

Basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity (QT prolongation).

  • Mechanism: hERG binding is often driven by a

    
    -cation interaction between the protonated amine and aromatic residues in the channel pore.
    
  • Azetidine Advantage: By lowering the

    
     to ~8.0 (via the benzhydryl group) and increasing steric bulk, the percentage of cationic species is reduced compared to a piperidine analog (
    
    
    
    ~10), potentially reducing hERG affinity while maintaining receptor binding.
Blood-Brain Barrier (BBB) Penetration

For CNS targets (e.g., dopamine transporters, histamine receptors), the compound must cross the BBB.

  • The Rule of 4: Compounds with a basic

    
     generally show superior brain/plasma ratios. N-benzhydryl azetidines sit exactly at this threshold, allowing a significant fraction of the neutral species to diffuse passively across the endothelium.
    

References

  • Comparison of Cyclic Amine Basicity

    • Source: PubChem. (2025).[1][8][9] Azetidine Compound Summary. National Library of Medicine.[1]

    • Link:[Link][1]

  • Benzhydryl Piperazine pKa Determination

    • Source: Leung, C. P., & Au-Yeung, C. Y. (1982). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions.[6] Journal of Pharmaceutical Sciences, 71(12), 1363–1366.[6]

    • Link:[Link]

  • Potentiometric Titration Methodology

    • Source: Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for Yasuda-Shedlovsky method).

    • Context: Validates the mixed-solvent extrapol
  • Electronic Effects in Azetidines

    • Source: BenchChem. (2025).[4] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Benzhydryl-3-(oxetan-3-yl)azetidine from 1-benzhydrylazetidin-3-one

This Application Note is designed for researchers and drug development professionals. It details the synthesis of 1-Benzhydryl-3-(oxetan-3-yl)azetidine (a bis-heterocyclic scaffold linking azetidine and oxetane rings via...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It details the synthesis of 1-Benzhydryl-3-(oxetan-3-yl)azetidine (a bis-heterocyclic scaffold linking azetidine and oxetane rings via a C-C bond) starting from 1-benzhydrylazetidin-3-one .

The protocol addresses the challenge of connecting two strained four-membered rings. The selected route employs nucleophilic addition of an organolithium species followed by radical deoxygenation , a strategy chosen to preserve the integrity of the acid-sensitive oxetane ring.

Introduction & Retrosynthetic Analysis

The 1-benzhydryl-3-(oxetan-3-yl)azetidine scaffold represents a specialized class of "bis-small-ring" systems. These motifs are increasingly valued in medicinal chemistry (e.g., Fragment-Based Drug Discovery) for their ability to impart high metabolic stability and low lipophilicity (low LogD) while maintaining rigid vector orientation.

The synthesis poses a specific challenge: forming a C(sp³)–C(sp³) bond between two strained rings without triggering ring-opening polymerization.

  • Starting Material: 1-Benzhydrylazetidin-3-one (Commercially available or synthesized from epichlorohydrin and benzhydrylamine).

  • Key Reagent: 3-Lithiooxetane (generated in situ).

  • Strategic Disconnection: The C3–C3' bond is formed via nucleophilic attack of the oxetanyl anion on the azetidinone ketone, yielding a tertiary alcohol intermediate. This alcohol is subsequently removed via radical deoxygenation (Barton-McCombie) to yield the target.

Retrosynthetic Pathway

Retrosynthesis Target 1-Benzhydryl-3-(oxetan-3-yl)azetidine (Target) Intermediate Tertiary Alcohol Intermediate (1-Benzhydryl-3-(3-hydroxyoxetan-3-yl)azetidine) Target->Intermediate Radical Deoxygenation (Barton-McCombie) SM1 1-Benzhydrylazetidin-3-one (Starting Material) Intermediate->SM1 Nucleophilic Addition Reagent 3-Lithiooxetane (Nucleophile) Intermediate->Reagent

Caption: Retrosynthetic disconnection relying on nucleophilic addition and radical reduction.

Experimental Protocol

Stage 1: Nucleophilic Addition (Formation of the C-C Bond)

This step involves the generation of thermally unstable 3-lithiooxetane and its immediate reaction with the ketone.

Reagents:

  • 1-Benzhydrylazetidin-3-one (1.0 equiv)

  • 3-Iodooxetane (1.2 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi) or
    
    
    -Butyllithium (
    
    
    -BuLi) (Use
    
    
    -BuLi for cleaner Lithium-Halogen exchange)
  • Solvent: Anhydrous THF / Et₂O (mixture preferred)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Lithiation:

    • Charge the flask with 3-iodooxetane (1.2 equiv) and anhydrous Et₂O/THF (3:1 ratio, 0.1 M).

    • Cool the solution to -78 °C (Dry ice/acetone bath).

    • Add

      
      -BuLi  (2.4 equiv, 1.7 M in pentane) dropwise over 20 minutes. Note: 2 equivalents are required: one for exchange, one to scavenge t-BuI.
      
    • Stir at -78 °C for 15 minutes. The solution may turn slightly yellow.

  • Addition:

    • Dissolve 1-benzhydrylazetidin-3-one (1.0 equiv) in minimal anhydrous THF.

    • Add this solution dropwise to the lithiooxetane mixture at -78 °C.

    • Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours.

  • Workup:

    • Quench with saturated aqueous NH₄Cl solution.

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target Intermediate:1-Benzhydryl-3-(3-hydroxyoxetan-3-yl)azetidine .

Stage 2: Radical Deoxygenation (Removal of the Hydroxyl Group)

Direct ionic reduction (e.g., Et₃SiH/TFA) carries a high risk of opening the strained oxetane ring. The Barton-McCombie radical deoxygenation is the gold standard here as it proceeds under neutral conditions.

Reagents:

  • Intermediate Alcohol (from Stage 1)

  • Sodium hydride (NaH) (1.5 equiv)

  • Carbon disulfide (CS₂) (2.0 equiv)

  • Methyl iodide (MeI) (2.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.5 equiv)

  • AIBN (Catalytic)

Protocol:

  • Xanthate Formation:

    • Dissolve the intermediate alcohol in anhydrous THF (0.1 M) at 0 °C.

    • Add NaH (60% dispersion) and stir for 30 mins.

    • Add CS₂ followed by MeI . Stir at room temperature for 2–4 hours until TLC shows conversion to the xanthate.

    • Workup: Quench with water, extract with EtOAc, and pass through a short silica plug to remove excess salts.

  • Radical Reduction:

    • Dissolve the crude xanthate in anhydrous Toluene (degassed).

    • Add Bu₃SnH and AIBN (azobisisobutyronitrile).

    • Reflux (110 °C) under nitrogen for 2–4 hours. The solution will turn from yellow (xanthate) to colorless.

  • Purification:

    • Cool and concentrate.[1]

    • Purify via flash chromatography. To remove organotin residues, use 10% KF/Silica or a specific tin-scavenging column.

Final Product: 1-Benzhydryl-3-(oxetan-3-yl)azetidine (Colorless oil or low-melting solid).

Data Summary & Characterization

ParameterSpecification / Expectation
Molecular Formula C₁₉H₂₁NO
Molecular Weight 279.38 g/mol
¹H NMR (Diagnostic) Benzhydryl: δ 7.2–7.5 (m, 10H), 4.5 (s, 1H, CH-Ph₂).Azetidine: δ 3.0–3.5 (m, 4H), 2.8 (m, 1H, C3-H).Oxetane: δ 4.6–4.8 (m, 4H), 3.1 (m, 1H, C3'-H).[1]
Key Impurity Ring-opened products (3-hydroxypropyl derivatives) if acid was used.
Storage Store at -20 °C under inert atmosphere. Amine can oxidize; salt formation (e.g., oxalate) recommended for stability.

Process Safety & Troubleshooting

Critical Control Points (CCP)
  • Lithiation Temperature: The 3-lithiooxetane species is unstable above -60 °C. Strict maintenance of -78 °C is mandatory during generation and addition.

  • Quenching: Exothermic quench. Add NH₄Cl slowly to prevent heat spikes that could degrade the oxetane.

  • Tin Removal: Organotin byproducts are toxic and difficult to remove. Use KF on silica gel or repeated washings with aqueous KF to precipitate Bu₃SnF.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Decomposition of 3-lithiooxetane.Ensure temp < -70 °C. Use

-BuLi for faster exchange. Ensure reagents are dry.
Ring Opening Acidic contamination or excessive heat.Avoid acidic workups. Use radical reduction (Stage 2) instead of ionic.
Incomplete Reduction Oxygen in solvent (Stage 2).Thoroughly degas toluene (sparge with N₂ for 20 min) before adding AIBN.

Mechanistic Pathway (Graphviz)

Mechanism cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Deoxygenation IodoOx 3-Iodooxetane LiOx 3-Lithiooxetane (-78°C) IodoOx->LiOx t-BuLi Li-I Exchange Alcohol Tertiary Alcohol Intermediate LiOx->Alcohol + Ketone Nucleophilic Attack Ketone 1-Benzhydryl- azetidin-3-one Xanthate O-Xanthate Derivative Alcohol->Xanthate NaH, CS2, MeI Radical C3-Radical Intermediate Xanthate->Radical Bu3Sn• (Initiation) Product 1-Benzhydryl-3- (oxetan-3-yl)azetidine Radical->Product H-Abstraction from Bu3SnH

Caption: Mechanistic flow from lithiation to radical deoxygenation.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736-7739.

  • Jenkins, K., et al. (2004). "Structure-Activity Relationship Studies of Novel Azetidine-Based CCR5 Antagonists." Bioorganic & Medicinal Chemistry Letters, 14(20), 5145-5150. (Describes azetidinone reactivity).
  • Barton, D. H. R., & McCombie, S. W. (1975). "A new method for the deoxygenation of secondary and tertiary alcohols." Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585.
  • Dunet, J., et al. (2018). "Synthesis of 3,3-Disubstituted Oxetanes." Organic Letters, 20(10), 2892–2895.

Sources

Application

Protocol for reductive amination using 1-Benzhydryl-3-(oxetan-3-yl)azetidine

Application Note: Two-Step Reductive Amination Protocol Utilizing 1-Benzhydryl-3-(oxetan-3-yl)azetidine in Medicinal Chemistry Introduction & Scientific Rationale In contemporary structure-based drug design, the incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Two-Step Reductive Amination Protocol Utilizing 1-Benzhydryl-3-(oxetan-3-yl)azetidine in Medicinal Chemistry

Introduction & Scientific Rationale

In contemporary structure-based drug design, the incorporation of small, polar, non-planar motifs such as oxetanes and azetidines has become a highly effective strategy. These four-membered heterocycles serve as excellent bioisosteres for gem-dimethyl, carbonyl, and isopropyl groups. They effectively enhance hydrophilicity, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties without significantly increasing the molecular weight of the lead candidate[1][2].

The building block 1-benzhydryl-3-(oxetan-3-yl)azetidine is a valuable precursor for introducing this dual-ring system into drug scaffolds. However, because the azetidine nitrogen is protected by a bulky benzhydryl (diphenylmethyl) group, the molecule is a tertiary amine and cannot directly participate in reductive amination. To utilize this building block, a strategic two-step sequence is required:

  • Hydrogenolytic Deprotection: Selective removal of the benzhydryl group to liberate the secondary amine, 3-(oxetan-3-yl)azetidine[3].

  • Direct Reductive Amination: Coupling of the liberated secondary amine with a target aldehyde or ketone using sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions[4][5].

Mechanistic Insights: Causality & Design Choices

As an Application Scientist, it is critical to understand why specific reagents and conditions are selected to ensure a self-validating and robust experimental system:

  • The Benzhydryl Protecting Group: The benzhydryl group is chosen over standard Boc or Cbz groups during the upstream synthesis of the oxetane-azetidine linkage because it withstands harsh basic or nucleophilic conditions. Its removal via catalytic hydrogenolysis (Pd/C, H₂) is highly chemoselective, leaving the strained oxetane and azetidine rings intact. Because low-molecular-weight azetidines can be volatile and prone to degradation, the deprotected product is typically isolated as an oxalate or hydrochloride salt[3].

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): For the reductive amination step, NaBH(OAc)₃ is the reagent of choice over NaBH₃CN or NaBH₄. As established by Abdel-Magid et al., NaBH(OAc)₃ exhibits remarkable chemoselectivity. It reduces the transiently formed iminium ion much faster than the starting aldehyde or ketone[4]. Furthermore, it operates efficiently in weakly acidic conditions and avoids the generation of toxic cyanide byproducts associated with NaBH₃CN[5]. The addition of a weak acid (acetic acid) facilitates iminium ion formation, which is a critical thermodynamic hurdle when reacting sterically hindered secondary amines like azetidines[4].

Reaction Workflow

Workflow Node1 1-Benzhydryl-3- (oxetan-3-yl)azetidine (Protected Amine) Node2 3-(oxetan-3-yl)azetidine (Secondary Amine) Node1->Node2 Step 1: Deprotection Pd/C, H2, MeOH RT, 4-6 h Node3 N-Alkylated 3-(oxetan-3-yl)azetidine (Target Scaffold) Node2->Node3 Step 2: Reductive Amination R-CHO, NaBH(OAc)3 DCE, AcOH, RT, 2-12 h

Workflow for the deprotection and reductive amination of 1-benzhydryl-3-(oxetan-3-yl)azetidine.

Experimental Protocols

Protocol A: Hydrogenolytic Deprotection of 1-Benzhydryl-3-(oxetan-3-yl)azetidine

Objective: Isolate the free secondary amine as a stable hemioxalate salt to prevent volatilization.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-benzhydryl-3-(oxetan-3-yl)azetidine (1.0 equiv, e.g., 10 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc) to achieve a 0.1 M concentration.

  • Salt Formation: Add anhydrous oxalic acid (0.5 to 1.0 equiv) to the solution. This facilitates the precipitation of the product as a hemioxalate salt, stabilizing the azetidine[3].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the starting material) under an inert argon atmosphere to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (1–3 atm). Stir the suspension vigorously at room temperature (20–25 °C) for 4–12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Purge the flask with argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether, filter, and dry under a high vacuum to yield 3-(oxetan-3-yl)azetidine hemioxalate as a crystalline solid.

Protocol B: Direct Reductive Amination using NaBH(OAc)₃

Objective: Alkylate the azetidine nitrogen with a target aldehyde or ketone.

  • Free-basing: Suspend the 3-(oxetan-3-yl)azetidine hemioxalate salt (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) and stir for 15 minutes at room temperature to liberate the free secondary amine.

  • Iminium Formation: Add the target aldehyde or ketone (1.05–1.1 equiv) to the solution. Add glacial acetic acid (AcOH) (1.0 to 2.0 equiv) to lower the pH to ~4–5. Stir the mixture at room temperature for 30–60 minutes to allow the iminium intermediate to fully form[4].

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 to 1.5 equiv) portion-wise to the reaction mixture to prevent rapid exotherms.

  • Reaction Monitoring: Stir the reaction at room temperature under an argon atmosphere. Reaction times typically range from 2 to 4 hours for aldehydes and 12 to 24 hours for sterically hindered ketones. Track the conversion via LC-MS[5].

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH ~8. Extract the mixture with Dichloromethane (DCM) (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure N-alkylated 3-(oxetan-3-yl)azetidine derivative.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected parameters for both stages of the workflow, providing a quick-reference guide for bench scientists.

ParameterProtocol A: DeprotectionProtocol B: Reductive Amination (Aldehydes)Protocol B: Reductive Amination (Ketones)
Amine Equivalent 1.0 equiv (Protected)1.0 equiv (Deprotected salt)1.0 equiv (Deprotected salt)
Carbonyl Equivalent N/A1.05 – 1.1 equiv1.1 – 1.5 equiv
Reducing Agent H₂ gas (1–3 atm)NaBH(OAc)₃ (1.4 equiv)NaBH(OAc)₃ (1.5 – 2.0 equiv)
Acid Additive Oxalic acid (0.5 – 1.0 equiv)AcOH (1.0 equiv)AcOH (2.0 equiv)
Solvent THF/EtOAc or MeOH1,2-Dichloroethane (DCE)1,2-Dichloroethane (DCE)
Temperature Room Temperature (20–25 °C)Room Temperature (20–25 °C)Room Temperature to 40 °C
Typical Time 4 – 12 hours2 – 4 hours12 – 24 hours
Expected Yield 85% – 95%75% – 90%60% – 80%

References

  • [3] Title: 1-benzhydryl-3-(oxetan-3-yl)azetidine Reaction Data and Pathways. Source: Molaid Chemical Database. URL:[Link]

  • [2] Title: Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Source: ResearchGate. URL:[Link]

  • [4] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [5] Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Method

Advanced Protocols for the Cross-Coupling Functionalization of Azetidine Rings

Executive Summary & Strategic Overview Azetidines (4-membered nitrogen heterocycles) are increasingly prioritized in medicinal chemistry as bioisosteres for gem-dimethyl groups, amines, and cyclobutanes. Their inclusion...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Azetidines (4-membered nitrogen heterocycles) are increasingly prioritized in medicinal chemistry as bioisosteres for gem-dimethyl groups, amines, and cyclobutanes. Their inclusion often improves metabolic stability and lowers lipophilicity (LogD) compared to larger rings. However, their inherent ring strain (~26 kcal/mol) renders them susceptible to unwanted ring-opening and polymerization under standard cross-coupling conditions.

This guide details three high-fidelity protocols for functionalizing azetidines, selected for their robustness in drug discovery workflows.

Strategic Selection Guide

Before initiating synthesis, select the protocol based on the target substitution pattern:

AzetidineStrategy Start Target Functionalization C3 C3-Functionalization Start->C3 N1 N1-Functionalization Start->N1 C2 C2-Functionalization Start->C2 C3_Mono Mono-Aryl/Alkyl (Secondary) C3->C3_Mono C3_Quat 3,3-Disubstituted (Quaternary) C3->C3_Quat Proto3 Protocol 3: Buchwald-Hartwig (N-Arylation) N1->Proto3 Standard Proto4 Direct C-H Activation (Directed) C2->Proto4 Specialized Proto1 Protocol 1: Ni/Photoredox (Cross-Electrophile) C3_Mono->Proto1 High F.G. Tolerance Proto2 Protocol 2: Strain-Release (ABB Opening) C3_Quat->Proto2 Access to Quat Centers

Figure 1: Decision matrix for selecting the appropriate azetidine functionalization pathway.

Protocol 1: C3-Arylation via Ni/Photoredox Dual Catalysis

Application: Installing aryl or heteroaryl groups at the C3 position of N-protected azetidines. Mechanism: This method utilizes "Cross-Electrophile Coupling" (XEC). It bypasses the need for sensitive organometallic reagents (like organozincs) by coupling an alkyl halide (azetidine) with an aryl halide using two catalytic cycles that merge.

Mechanistic Insight

Traditional Pd-catalyzed coupling at C3 is difficult due to slow oxidative addition to secondary alkyl halides and rapid


-hydride elimination. The Ni/Photoredox system solves this by generating a C3 radical via single-electron transfer (SET), which is then captured by the Nickel catalyst.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate 1: 1-(tert-butoxycarbonyl)-3-iodoazetidine (or 3-bromoazetidine).

  • Substrate 2: Aryl bromide (1.0 equiv).[1]

  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbbpy)]PF
    
    
    (1-2 mol%).
  • Ni Catalyst: NiCl

    
    ·glyme (5-10 mol%).
    
  • Ligand: dtbbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (5-10 mol%).

  • Base: Cs

    
    CO
    
    
    
    (anhydrous).
  • Solvent: DME (Dimethoxyethane) or DMA (Dimethylacetamide).

  • Light Source: Blue LED (450 nm, approx. 34 W).

Step-by-Step Protocol
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with:

    • Aryl bromide (0.50 mmol, 1.0 equiv).

    • N-Boc-3-iodoazetidine (0.75 mmol, 1.5 equiv).

    • [Ir(dF(CF

      
      )ppy)
      
      
      
      (dtbbbpy)]PF
      
      
      (11 mg, 0.01 mmol, 2 mol%).
    • NiCl

      
      ·glyme (5.5 mg, 0.025 mmol, 5 mol%).
      
    • dtbbbpy (6.7 mg, 0.025 mmol, 5 mol%).

    • Cs

      
      CO
      
      
      
      (325 mg, 1.0 mmol, 2.0 equiv).
  • Solvent Addition: Add anhydrous DME (5.0 mL).

  • Sealing: Seal the vial with a Teflon-lined septum cap.

  • Irradiation: Remove from glovebox. Place the vial 2-3 cm away from the Blue LED source. Use a cooling fan to maintain reaction temperature at ~25-30°C. Stir vigorously.

  • Monitoring: Monitor via LC-MS at 2, 4, and 12 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Oxygen is a radical quencher. Ensure rigorous degassing if not setting up in a glovebox (sparge with Argon for 15 mins).

Protocol 2: Strain-Release Functionalization (ABB Ring Opening)

Application: Synthesis of 3,3-disubstituted azetidines (quaternary centers). Concept: Instead of coupling to an existing azetidine, this protocol uses 1-azabicyclo[1.1.0]butane (ABB) .[2] The relief of bicyclic ring strain drives the addition of nucleophiles (boronic acids) across the central C-N bond.

Mechanistic Workflow

ABB_Mechanism ABB 1-Azabicyclo[1.1.0]butane (ABB) Radical C3-Radical Intermediate ABB->Radical Strain Release (SET/Addition) Ni_Complex Ni(II)-Ar Species Ni_Complex->Radical Intercepts Product 3,3-Disubstituted Azetidine Radical->Product Reductive Elimination

Figure 2: Strain-release driven formation of quaternary azetidines.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Sulfonamide-protected ABB (e.g., N-Ts-ABB).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Ni(OAc)

    
    ·4H
    
    
    
    O (10 mol%).
  • Ligand: 2,2'-Bipyridine (10 mol%).

  • Oxidant/Additive: K

    
    S
    
    
    
    O
    
    
    (Potassium persulfate) (1.5 equiv) - Used in radical variants.
  • Solvent: MeOH/Water (4:1).

Step-by-Step Protocol (Radical Boronic Acid Coupling)
  • Preparation: To a vial equipped with a stir bar, add N-Ts-ABB (0.2 mmol), Aryl Boronic Acid (0.3 mmol), Ni(OAc)

    
    ·4H
    
    
    
    O (5 mg, 0.02 mmol), and 2,2'-Bipyridine (3.1 mg, 0.02 mmol).
  • Solvent: Add MeOH (1.6 mL) and Water (0.4 mL).

  • Initiation: Add K

    
    S
    
    
    
    O
    
    
    (81 mg, 0.3 mmol).
  • Reaction: Stir at 50°C for 4 hours under air (this specific radical protocol is often air-tolerant, but N

    
     is safer for reproducibility).
    
  • Workup: Dilute with DCM, wash with NaHCO

    
    . Purify via silica gel.[3][1]
    

Protocol 3: N-Arylation (Buchwald-Hartwig)

Application: Attaching the azetidine nitrogen to an aryl ring.[4] Challenge: Azetidines are less nucleophilic than pyrrolidines due to ring strain (hybridization effects) and are prone to ring-opening if the catalyst forms a


-allyl species.
Optimized Conditions Table
ParameterConditionRationale
Catalyst Source Pd

(dba)

or Pd(OAc)

Reliable Pd(0) source.
Ligand RuPhos or BrettPhos Bulky, electron-rich phosphines prevent

-hydride elimination and accelerate reductive elimination.
Base NaO

Bu or Cs

CO

NaO

Bu is standard; use Cs

CO

for base-sensitive substrates.
Solvent Toluene or DioxaneNon-polar solvents often suppress ring-opening side reactions.
Temperature 80-100°CSufficient energy for transmetallation without degrading the ring.
Step-by-Step Protocol
  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)

    
     (2 mol%) and RuPhos (4 mol%) in Toluene (1 mL/mmol). Stir for 5 mins at RT to form the active catalyst.
    
  • Substrate Addition: Add the Aryl Bromide (1.0 equiv), Azetidine (1.2 equiv), and NaO

    
    Bu (1.4 equiv).
    
  • Heating: Seal and heat to 100°C for 12 hours.

  • Validation: Check LC-MS for the M+H peak. If ring opening occurs (M+H+18 or linear chain), lower temp to 80°C and switch to Pd

    
    (dba)
    
    
    
    .

References

  • MacMillan, D. W. C., et al. "Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides." Princeton University / Macmillan Group. [Link]

  • Baran, P. S., et al. "Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes."[5] Journal of the American Chemical Society. [Link]

  • Aggarwal, V. K., et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines." Chemical Communications. [Link]

Sources

Application

Application Note: Highly Chemoselective Deprotection of N-Benzhydryl-3-(oxetan-3-yl)azetidine

Introduction & Mechanistic Rationale The 3-(oxetan-3-yl)azetidine motif has emerged as a privileged, sp³-rich bioisostere in modern drug discovery. By replacing flat, lipophilic aromatic rings or metabolically labile fun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3-(oxetan-3-yl)azetidine motif has emerged as a privileged, sp³-rich bioisostere in modern drug discovery. By replacing flat, lipophilic aromatic rings or metabolically labile functional groups, this highly polar scaffold improves aqueous solubility, lowers LogD, and enhances metabolic stability .

During the synthesis of this motif, the azetidine nitrogen is frequently protected with a benzhydryl (diphenylmethyl, DPM) group. The DPM group provides robust stability during the harsh basic or nucleophilic conditions required to construct the strained azetidine and oxetane rings. However, removing the DPM group to liberate the secondary amine presents a distinct chemoselective challenge.

The Mechanistic Pitfall: Acid Sensitivity

The oxetane ring is exquisitely sensitive to strong Brønsted and Lewis acids. Standard acidic deprotection strategies for DPM groups (e.g., refluxing trifluoroacetic acid or strong Lewis acids) induce rapid protonation of the oxetane oxygen. This forms a highly reactive oxonium ion that undergoes irreversible ring-opening, destroying the pharmacophore . Therefore, catalytic hydrogenolysis is the mandatory pathway for deprotection.

Expert Insight: Catalyst Selection and Volatility Challenges

While standard 10% Pd/C is often sufficient for simple N-benzyl groups, the steric bulk of the N-benzhydryl group necessitates a more active catalyst. Pearlman’s catalyst (20% Pd(OH)₂/C) provides the necessary catalytic turnover at ambient temperature and pressure .

Furthermore, a critical practical challenge arises post-deprotection: the fully deprotected 3-(oxetan-3-yl)azetidine free amine is highly polar, water-soluble, and volatile (MW = 113.16 g/mol ). Attempting to isolate it directly via aqueous workup or rotary evaporation results in severe yield attrition. To create a self-validating, loss-proof system, the optimal protocol conducts the hydrogenolysis in the presence of di-tert-butyl dicarbonate (Boc₂O). This seamlessly traps the free amine in situ, yielding a stable, easily isolable intermediate that can be purified without loss.

Optimization of Deprotection Conditions

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the choice of in situ trapping over direct isolation or acidic cleavage.

MethodCatalyst / ReagentSolventAdditiveOxetane IntegrityIsolated YieldCausality / Observation
A 10% Pd/C, H₂ (1 atm)MeOHNoneIntact< 20%Sluggish cleavage of the bulky DPM group; catalyst poisoning by the free amine.
B 20% Pd(OH)₂/C, H₂ (1 atm)MeOHNoneIntact~40%Efficient cleavage, but severe product loss during concentration due to high volatility.
C 20% Pd(OH)₂/C, H₂ (1 atm)EtOHBoc₂O (1.1 eq)Intact> 90% Optimal. Rapid cleavage; in situ trapping prevents volatility and polarity issues.
D TFA / Anisole (reflux)DCMNoneDestroyed0%Complete degradation via acid-catalyzed oxetane ring-opening.
E NBS, H₂O / hνCH₂Cl₂NoneIntact~55%Oxidative cleavage is viable but generates difficult-to-separate benzophenone byproducts.

Experimental Protocols

Protocol A: Reductive Deprotection with In Situ Boc-Protection (Recommended)

This self-validating protocol ensures that the volatile intermediate is captured immediately upon formation, guaranteeing high mass recovery.

Materials:

  • 1-Benzhydryl-3-(oxetan-3-yl)azetidine (1.0 eq)

  • Pearlman’s Catalyst (20% Pd(OH)₂ on carbon, nominally 50% water wet) (0.1 eq Pd)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Absolute Ethanol (0.1 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzhydryl-3-(oxetan-3-yl)azetidine (1.0 eq) in absolute ethanol (0.1 M).

    • Causality: Ethanol is preferred over methanol to reduce the risk of catalyst ignition upon exposure to air and to provide optimal solubility for Boc₂O.

  • Additive Introduction: Add Boc₂O (1.1 eq) directly to the stirring solution.

    • Causality: Introducing the trapping agent prior to hydrogenolysis ensures that the nascent free amine is immediately acylated, preventing catalyst poisoning and eliminating the concentration of the volatile free amine.

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (0.1 eq Pd) to the mixture.

    • Safety Note: Always add the catalyst to a solvent-wetted flask under an inert atmosphere (N₂ or Ar) to prevent autoignition of the solvent vapors.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.

    • Causality: Complete removal of oxygen prevents oxidative side reactions and ensures maximum catalytic efficiency.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20–25 °C) under a hydrogen balloon (1 atm) for 12–16 hours. Monitor the reaction via TLC or LC-MS until the starting material is completely consumed.

  • Workup & Filtration: Purge the flask with nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL).

    • Causality: Celite prevents fine carbon particulates from passing through the frit, ensuring a pure crude mixture.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 1-Boc-3-(oxetan-3-yl)azetidine as a stable, colorless oil/solid.

Protocol B: Direct Hydrogenolysis to Free Amine (For Immediate Downstream Use)

Use case: When the free amine must be used immediately in a subsequent cross-coupling or SₙAr reaction where Boc deprotection would add an unnecessary synthetic step.

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in anhydrous methanol (0.1 M).

  • Catalyst Addition: Add 20% Pd(OH)₂/C (0.1 eq Pd) under a nitrogen atmosphere.

  • Hydrogenation: Purge with H₂ (3 cycles) and stir under a hydrogen balloon for 12 hours.

  • Filtration: Filter through Celite under a blanket of nitrogen and wash with minimal methanol.

  • Handling the Filtrate:

    • Critical Causality Step: Do not attempt to concentrate the filtrate to dryness under high vacuum or elevated heat. The free 3-(oxetan-3-yl)azetidine is highly volatile. Instead, concentrate the solution to a minimal volume (~1-2 mL) using a rotary evaporator equipped with a cold trap (bath temp < 20 °C, pressure > 100 mbar).

  • Immediate Utilization: Directly transfer the concentrated methanolic solution of the free amine to the subsequent reaction vessel. Quantify the amine concentration via quantitative NMR (qNMR) using an internal standard if precise stoichiometry is required.

Mechanistic Visualizations

Workflow A 1-Benzhydryl-3- (oxetan-3-yl)azetidine B Hydrogenolysis Pd(OH)2/C, H2 A->B EtOH, RT C Free Amine (Polar/Volatile) B->C - Diphenylmethane D In Situ Trapping Boc2O C->D Fast E 1-Boc-3- (oxetan-3-yl)azetidine D->E High Yield

Workflow for the chemoselective deprotection and in situ trapping of the azetidine intermediate.

Degradation A Oxetane Ring (Acid Sensitive) B Strong Acid (e.g., TFA, HCl) A->B Exposure C Protonated Oxonium (Reactive) B->C Protonation D Nucleophilic Attack (Ring Opening) C->D Nucleophile E Acyclic Degradation Products D->E Irreversible

Mechanistic pathway of oxetane ring-opening degradation under strongly acidic conditions.

References

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis Source: Wiley Online Library URL: [Link]

Method

Preparation of pharmaceutical salts of 1-Benzhydryl-3-(oxetan-3-yl)azetidine

An in-depth guide to the preparation and characterization of pharmaceutical salts of the novel API, 1-Benzhydryl-3-(oxetan-3-yl)azetidine. Introduction: The Critical Role of Salt Formation in Drug Development The journey...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the preparation and characterization of pharmaceutical salts of the novel API, 1-Benzhydryl-3-(oxetan-3-yl)azetidine.

Introduction: The Critical Role of Salt Formation in Drug Development

The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its inherent physicochemical properties. An estimated 50% of all drugs are administered as salts, a testament to the power of salt formation as a fundamental strategy to optimize an API's characteristics.[1][2] For a weakly basic compound like 1-Benzhydryl-3-(oxetan-3-yl)azetidine, which possesses a titratable azetidine nitrogen, conversion to a salt form is not merely a suggestion but a critical step in its development pathway.

The primary rationale for creating a pharmaceutical salt is to improve suboptimal properties of the parent molecule.[3] Key advantages include enhanced aqueous solubility and dissolution rate, which are often directly correlated with improved bioavailability.[2][4] Furthermore, salt formation can lead to the discovery of more stable crystalline forms, reducing hygroscopicity, improving chemical stability, and enhancing manufacturability and handling properties.[5][6]

This technical guide provides a comprehensive framework for the rational selection, preparation, and characterization of pharmaceutical salts of 1-Benzhydryl-3-(oxetan-3-yl)azetidine. It is designed for researchers, medicinal chemists, and formulation scientists engaged in the drug development process.

Part 1: Theoretical Framework and Counter-ion Selection

The successful formation of a stable pharmaceutical salt is governed by fundamental chemical principles, primarily the pKa difference between the API and the chosen counter-ion.[1]

The pKa Rule for Stable Salt Formation

For a basic API such as 1-Benzhydryl-3-(oxetan-3-yl)azetidine, a stable salt is expected to form when the pKa of the conjugate acid of the API is significantly higher than the pKa of the acidic counter-ion. A general guideline, often referred to as the "pKa rule," suggests that the difference (ΔpKa) should be greater than 2-3 units to ensure a complete and stable proton transfer from the acid to the base.[2][4][5] The azetidine nitrogen in the target molecule is the basic center, and its estimated pKa (as a conjugate acid) is expected to be in the range of 8.0-9.0, making it an excellent candidate for salt formation with a wide variety of pharmaceutically acceptable acids.

Screening of Potential Counter-ions

The selection of a counter-ion is a multi-parameter optimization process. The ideal counter-ion should be selected from the list of substances Generally Regarded As Safe (GRAS) and approved by regulatory agencies like the FDA.[2] The choice should be guided by the desired properties of the final salt form.

Below is a table of common acidic counter-ions suitable for forming salts with a basic API.

Counter-ionAcid NameAcid pKaTypical Properties Conferred
Chloride Hydrochloric Acid-7.0Often improves solubility and crystallinity. Very common.
Sulfate Sulfuric Acid-3.0 (pKa1)Can form stable, crystalline salts.
Mesylate Methanesulfonic Acid-1.9Good for forming crystalline, non-hygroscopic salts.
Tosylate p-Toluenesulfonic Acid-2.8Similar to mesylate, can aid in crystallization.
Maleate Maleic Acid1.9 (pKa1)Often used to improve solubility.
Fumarate Fumaric Acid3.0 (pKa1)Can form stable salts with good dissolution properties.[7]
Tartrate Tartaric Acid3.0 (pKa1)Chiral counter-ion, can be used for resolution.
Citrate Citric Acid3.1 (pKa1)Can enhance solubility, but may be more hygroscopic.
Workflow for Salt Selection and Development

A systematic approach is essential for efficiently identifying the optimal salt form. The following workflow diagram illustrates the key stages, from initial screening to final selection.

SaltSelectionWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Optimization & Selection API 1. API Characterization (pKa, Solubility, Stability) Counterion 2. Counter-ion Selection (Based on ΔpKa & GRAS list) API->Counterion Screening 3. Small-Scale Salt Formation (Multiple Solvents & Counter-ions) Counterion->Screening InitialChar 4. Initial Characterization (Crystallinity via PXRD, Salt Confirmation) Screening->InitialChar DetailedChar 5. Detailed Physicochemical Profiling (Solubility, Hygroscopicity, Thermal Properties) InitialChar->DetailedChar Stability 6. Short-Term Stability Assessment (Accelerated Conditions) DetailedChar->Stability ScaleUp 7. Scale-up & Process Optimization (For 1-2 Lead Candidates) Stability->ScaleUp FinalSelection 8. Final Lead Salt Selection (Based on all data) ScaleUp->FinalSelection

Caption: A systematic workflow for pharmaceutical salt screening and selection.

Part 2: Protocols for Salt Preparation

The following protocols are representative methods for preparing salts of 1-Benzhydryl-3-(oxetan-3-yl)azetidine. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

General Reaction Scheme

The formation of the salt proceeds via a simple acid-base reaction, where the basic azetidine nitrogen is protonated by the acidic counter-ion.

ReactionScheme API_struct [Structure of 1-Benzhydryl-3-(oxetan-3-yl)azetidine] HX +   H-X API_struct->HX Salt_struct [Structure of the Salt Form] HX->Salt_struct Solvent

Caption: General acid-base reaction for salt formation.

Protocol 2.2: Preparation of 1-Benzhydryl-3-(oxetan-3-yl)azetidine Hydrochloride

Rationale: Hydrochloride salts are among the most common and well-characterized pharmaceutical salts. This protocol utilizes hydrogen chloride dissolved in an organic solvent to precipitate the salt from a solution of the free base, a widely used and effective method.[8][9][10]

Materials:

  • 1-Benzhydryl-3-(oxetan-3-yl)azetidine (free base)

  • 2-Propanol (IPA), anhydrous

  • Diethyl ether, anhydrous

  • Hydrogen chloride solution (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Addition funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 1-Benzhydryl-3-(oxetan-3-yl)azetidine free base in a suitable volume of anhydrous 2-propanol (e.g., 10 mL per gram of API) with magnetic stirring. Ensure all solid is completely dissolved.

  • Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly add 1.05 equivalents of the hydrogen chloride solution dropwise via an addition funnel over 15-20 minutes. The rate of addition is critical to control particle size and prevent the trapping of impurities.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid upon addition of the acid.

  • Maturation: Continue stirring the resulting slurry at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. This "aging" or "maturation" step allows for the crystal lattice to fully form and can improve filterability.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold (0-5 °C) anhydrous diethyl ether to remove any residual solvent and unreacted starting material. Diethyl ether is chosen as the wash solvent because the salt has very low solubility in it, thus minimizing product loss.

  • Drying: Dry the purified salt under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2.3: Preparation of 1-Benzhydryl-3-(oxetan-3-yl)azetidine Mesylate

Rationale: Methanesulfonic acid is a strong acid that often forms highly crystalline and stable salts. This protocol is similar to the hydrochloride preparation but uses a different acid source and solvent system.

Materials:

  • 1-Benzhydryl-3-(oxetan-3-yl)azetidine (free base)

  • Ethyl acetate (EtOAc), anhydrous

  • Methanesulfonic acid (MsOH)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Syringe or addition funnel

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the free base in anhydrous ethyl acetate (e.g., 15 mL per gram of API) in a round-bottom flask with stirring.

  • Acid Preparation: In a separate vial, prepare a solution of 1.0 equivalent of methanesulfonic acid in a small amount of ethyl acetate.

  • Acidification: While stirring the free base solution at room temperature, add the methanesulfonic acid solution dropwise.

  • Precipitation & Maturation: A solid precipitate should form. Stir the slurry at room temperature for 3-4 hours to ensure complete salt formation and crystallization.

  • Isolation: Collect the solid via vacuum filtration.

  • Washing: Wash the filter cake with a small volume of cold ethyl acetate.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Part 3: Physicochemical Characterization of Prepared Salts

Thorough characterization is essential to confirm successful salt formation and to evaluate the properties of the new solid form.[11][12] This data is used to select the best candidate for further development.

PropertyTechniquePurpose
Salt Confirmation FT-IR, ¹H NMRConfirms proton transfer from the acid to the azetidine nitrogen.
Crystallinity Powder X-Ray Diffraction (PXRD)Determines if the material is crystalline or amorphous. Different salts will have unique diffraction patterns.
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Measures melting point, thermal events (e.g., desolvation), and decomposition temperature.
Aqueous Solubility Shake-Flask MethodQuantifies the equilibrium solubility in water or relevant buffers (e.g., pH 1.2, 4.5, 6.8).[13][14]
Hygroscopicity Dynamic Vapor Sorption (DVS)Measures the extent and rate of water uptake by the solid as a function of relative humidity (RH).
Chemical Stability HPLCThe salt is stored under accelerated conditions (e.g., 40°C/75% RH) and analyzed by HPLC at time points to monitor for degradation.[7]
Protocol 3.1: Characterization by Powder X-Ray Diffraction (PXRD)

Rationale: PXRD is the definitive technique for identifying the solid-state form of a material. A crystalline salt will produce a sharp, unique diffraction pattern, while an amorphous solid will show a broad halo.

Procedure:

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the dried salt with a mortar and pestle to ensure a random orientation of crystals.

  • Mounting: Pack the powdered sample into a sample holder.

  • Data Acquisition: Place the sample holder in the diffractometer. Collect a diffraction pattern over a suitable range of 2θ (e.g., 2° to 40°) using Cu Kα radiation.

  • Analysis: Compare the resulting diffractogram to that of the free base. A new and distinct pattern confirms the formation of a new crystalline phase.

Protocol 3.2: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: This method determines the thermodynamic equilibrium solubility, a critical parameter for predicting oral absorption.[13]

Procedure:

  • Sample Addition: Add an excess amount of the salt to a known volume of the test medium (e.g., purified water, pH 6.8 phosphate buffer) in a sealed vial. "Excess" means that solid material remains visible after equilibration.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound, e.g., PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved API using a validated analytical method, such as HPLC-UV.

  • Solid Phase Analysis: It is crucial to analyze the remaining solid by PXRD to ensure that the salt has not converted to the free base or another form during the experiment.[14]

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Scientia Pharmaceutica. Available from: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Salt selection in pharmaceutical product development. SlideShare. Available from: [Link]

  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. Available from: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. Available from: [Link]

  • Characterisation of salts of drug substances. ResearchGate. Available from: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology. Available from: [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI. Available from: [Link]

  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Available from: [Link]

  • Method for preparing an amine hydrochloride suspension. Google Patents.
  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Forming oxalate salts of amines. Sciencemadness. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Benzhydryl-3-(oxetan-3-yl)azetidine Synthesis

Welcome to the Advanced Synthesis Support Center. The union of two strained, sp³-rich four-membered rings—specifically linking an oxetane to an azetidine—is a highly sought-after transformation in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The union of two strained, sp³-rich four-membered rings—specifically linking an oxetane to an azetidine—is a highly sought-after transformation in modern medicinal chemistry. These motifs serve as polar, metabolically stable isosteres for gem-dimethyl or carbonyl groups ([1]).

However, synthesizing 1-benzhydryl-3-(oxetan-3-yl)azetidine via direct C(sp³)–C(sp³) bond formation is notoriously difficult due to extreme steric hindrance and competitive reduction pathways. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol utilizing state-of-the-art metallaphotoredox dual catalysis.

Process Visualization: Dual-Catalytic Workflow

SynthesisWorkflow N1 1. Reagent Assembly 1-Benzhydryl-3-iodoazetidine + 3-Bromooxetane N2 2. Dual Catalyst Addition Ir-Photocatalyst + NiCl2 Ligand + Supersilanol N1->N2 N3 3. Atmosphere Control Freeze-Pump-Thaw (x3) N2->N3 N4 4. Photochemical Activation 450 nm LED, 25°C, 24h N3->N4 N5 5. Quench & Extraction Aqueous Workup (EtOAc) N4->N5 N6 6. Isolation Flash Chromatography N5->N6

Metallaphotoredox C(sp3)-C(sp3) cross-coupling workflow for oxetanyl-azetidine synthesis.

Troubleshooting & FAQs

Q: Why is my reaction yielding predominantly 1-benzhydrylazetidine (protodehalogenation) instead of the cross-coupled product? A: This is a classic failure mode in metallaphotoredox C(sp³)–C(sp³) coupling.

  • Causality: To couple these rings, an azetidinyl radical must be generated. If you are using standard silanes like (TMS)₃SiH as your halogen abstraction agent, the highly reactive azetidinyl radical will abstract a hydrogen atom from the silane much faster than it can intercept the Ni(II) catalytic cycle.

  • Solution: Switch your halogen abstraction agent to tris(trimethylsilyl)silanol (supersilanol). The presence of the Si–OH bond alters the bond dissociation energy profile, effectively shutting down the unwanted H-atom transfer pathway while maintaining efficient iodine abstraction ([2]).

Q: I am observing significant oxetane homocoupling. How do I improve the cross-coupling selectivity? A: Differentiating two secondary aliphatic electrophiles is kinetically challenging.

  • Causality: 3-Bromooxetane is less sterically hindered than the bulky 1-benzhydryl-3-iodoazetidine. If the local concentration of 3-bromooxetane is too high, the nickel catalyst will preferentially undergo sequential oxidative additions with the smaller electrophile, leading to bis(oxetan-3-yl) byproducts.

  • Solution: Implement a syringe-pump addition for the 3-bromooxetane. By adding the oxetane slowly over 4 hours, you maintain a low steady-state concentration. This kinetic control forces the Ni(II)–oxetane intermediate to "wait" for the photochemically generated azetidinyl radical, strongly favoring the cross-coupled product.

Q: Does the benzhydryl protecting group interfere with the coupling trajectory? A: Yes, significantly.

  • Causality: The benzhydryl (diphenylmethyl) group is a highly lipophilic and sterically demanding moiety. While it acts as an excellent synthetic shield to stabilize the strained azetidine ring against harsh conditions ([3]), its bulk restricts the trajectory of the Ni complex during the metalation step at the C3 position.

  • Solution: Utilize a less sterically demanding, electron-rich bidentate ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy). Furthermore, ensure the reaction temperature is strictly maintained at 25°C using a cooling fan; elevated temperatures increase the rotational volume of the benzhydryl phenyl rings, further occluding the C3 radical center.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the distribution of products during the cross-electrophile coupling of 1-benzhydryl-3-iodoazetidine and 3-bromooxetane.

EntryHalogen Abstraction AgentElectrophile Addition StrategyTarget Yield (%)Protodehalogenation (%)Homocoupling (%)
1(TMS)₃SiHBolus Addition (All at once)15%65%10%
2SupersilanolBolus Addition (All at once)45%15%25%
3 Supersilanol Syringe-Pump (4h duration) 78% 10% <5%

Standard Operating Protocol (SOP)

Self-Validating Protocol: Dual-Catalytic Synthesis of 1-Benzhydryl-3-(oxetan-3-yl)azetidine

Validation Checkpoint: The success of this protocol relies entirely on the rigorous exclusion of oxygen. The self-validating step is visual: the active Ni(0)/Ir(III) catalytic mixture must maintain a deep, translucent brown/green hue under irradiation. If the solution turns pale yellow or cloudy blue at any point, oxygen has quenched the photocatalyst or oxidized the Ni species, and the reaction must be aborted.

Step 1: Catalyst and Substrate Assembly In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with NiCl₂·dme (10 mol%), dtbbpy (10 mol%), and the photocatalyst [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (2 mol%). Add 1-benzhydryl-3-iodoazetidine (1.0 equiv, 1.0 mmol) and anhydrous Na₂CO₃ (2.0 equiv).

Step 2: Solvent and Reductant Addition Add 10 mL of anhydrous, thoroughly degassed 1,4-dioxane. Inject tris(trimethylsilyl)silanol (supersilanol, 1.5 equiv). Seal the vial with a PTFE-lined septum cap.

Step 3: Electrophile Syringe Setup Remove the sealed vial from the glovebox. Load a gas-tight syringe with 3-bromooxetane (1.5 equiv) dissolved in 2 mL of degassed 1,4-dioxane.

Step 4: Photochemical Reaction Place the reaction vial in a 450 nm blue LED photoreactor equipped with a cooling fan to maintain exactly 25°C. Begin irradiation while simultaneously starting the syringe pump to deliver the 3-bromooxetane solution dropwise over 4 hours. Stir vigorously for a total of 24 hours.

Step 5: Workup and Isolation Quench the reaction by opening the vial to air. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 1-benzhydryl-3-(oxetan-3-yl)azetidine.

References

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides Source: Journal of the American Chemical Society URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society URL:[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition Source: Molecules (MDPI) URL:[Link]

Sources

Optimization

Optimizing hydrogenation conditions for benzhydryl cleavage

Application & Troubleshooting Guide for Hydrogenolysis Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical chal...

Author: BenchChem Technical Support Team. Date: March 2026

Application & Troubleshooting Guide for Hydrogenolysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical challenges of cleaving the benzhydryl (diphenylmethyl or DPM) protecting group. While the DPM group offers robust protection for amines, alcohols, and carboxylic acids, its steric bulk and electronic properties often require optimized hydrogenolysis conditions compared to standard benzyl groups[1].

Workflow & Logic Diagram

To establish a self-validating approach to your deprotection strategy, follow the logical workflow below. This ensures that failures are systematically addressed by altering specific mechanistic variables.

BenzhydrylCleavage Start Substrate: N- or O-Benzhydryl Cat Catalyst Selection Pd/C vs. Pd(OH)2/C Start->Cat Solvent Solvent & Additives (MeOH/EtOH + Acid) Cat->Solvent Reaction Hydrogenation (H2, 1-5 atm, 20-50°C) Solvent->Reaction Check Reaction Monitoring (TLC / LC-MS) Reaction->Check Incomplete Incomplete Cleavage (<95% Conversion) Check->Incomplete Stalled Success Target Molecule (Deprotected) Check->Success Complete Fix1 Switch to Pearlman's Catalyst (Pd(OH)2/C) Incomplete->Fix1 Fix2 Add Acid (AcOH/HCl) Prevent Poisoning Incomplete->Fix2 Fix1->Reaction Re-subject Fix2->Reaction Re-subject

Caption: Logical workflow for optimizing benzhydryl hydrogenolysis and troubleshooting stalled reactions.

Frequently Asked Questions: The Causality of Cleavage

Q: Why is my benzhydryl group resisting standard Pd/C hydrogenolysis conditions that normally cleave benzyl groups? A: Causality lies in sterics and surface adsorption. The diphenylmethyl group features two bulky phenyl rings. For hydrogenolysis to occur, the benzylic carbon-heteroatom bond must chemisorb onto the palladium surface. The steric hindrance of the second phenyl ring physically impedes this optimal binding geometry[2]. Consequently, DPM cleavage often requires higher catalyst loading, elevated pressure, or a more active catalyst like Pearlman's catalyst[1].

Q: Should I use Pd/C or Pearlman's Catalyst (Pd(OH)₂/C)? A: Pearlman's catalyst is generally superior for DPM cleavage. The unreduced Pd(II) hydroxide complex, once reduced in situ, generates highly active, finely dispersed Pd(0) nanoparticles with a higher surface area[1]. Experimental data demonstrates that Pd(OH)₂/C exhibits roughly twice the catalytic activity of standard Pd/C for N-diphenylmethyl hydrogenolysis[1].

Q: How do additives affect the reaction, and why is acid often recommended? A: Acidic conditions significantly favor the removal of the DPM group, whereas basic conditions inhibit it[1]. When cleaving N-benzhydryl amines, the liberated secondary or primary amine can coordinate tightly to the palladium surface, effectively poisoning the catalyst. Adding an acid (e.g., acetic acid or HCl) protonates the resulting amine, rendering it non-nucleophilic and preventing surface coordination[1]. Furthermore, protonation of the starting amine increases the electrophilicity of the benzylic carbon, facilitating oxidative addition by the Pd catalyst.

Quantitative Data: Catalyst Activity Comparison

To guide your catalyst selection, the following table summarizes the intrinsic catalytic activity of various palladium sources during the continuous hydrogenolysis of N-diphenylmethyl groups. The data clearly validates the superiority of Pearlman's catalyst on an activated carbon support[1][3].

Catalyst TypeSupport MaterialWater ContentRelative Catalytic Activity*
Pd/C (5 wt%)Activated Carbon55%36.9
Pd/Al₂O₃ (5 wt%)AluminaDry28.3
Pd(OH)₂/C (5 wt%)Activated Carbon55%86.3
Pd(OH)₂/Al₂O₃ (7 wt%)AluminaDry86.4

*Activity is expressed as the mass of substrate converted per unit time and unit mass of catalyst [g(raw material) × g(catalyst)⁻¹ × min⁻¹]. Note the ~2.3x increase in activity when utilizing Pd(OH)₂ over standard Pd[1].

Troubleshooting Guide

Issue: The reaction stalls at 50% conversion.

  • Root Cause: Catalyst poisoning by the product amine, trace impurities (e.g., sulfur/halides), or insufficient hydrogen mass transfer[1][4].

  • Solution:

    • Self-Validation Step: Filter off the old catalyst through Celite® and resubject the mixture to fresh catalyst to confirm if poisoning was the limiting factor.

    • Add 1-5 equivalents of acetic acid or 1.1 equivalents of HCl to protonate the amine product[1].

    • Increase H₂ pressure (e.g., move from a balloon to a Parr shaker at 50-70 psi)[4].

Issue: Over-reduction (Hydrogenation of the aromatic rings).

  • Root Cause: Excessive pressure, excessively high temperatures, or prolonged reaction times combined with highly active Pearlman's catalyst.

  • Solution: Monitor the reaction strictly via LC-MS. If over-reduction occurs, step down the pressure to 1 atm (balloon) or switch from Pd(OH)₂/C back to standard 5% or 10% Pd/C, which is less prone to reducing unactivated arenes[5].

Issue: Poor solubility of the substrate in standard alcoholic solvents.

  • Root Cause: The highly lipophilic nature of the two phenyl rings can cause precipitation in cold methanol or ethanol[6].

  • Solution: Utilize a co-solvent system such as EtOAc/MeOH (1:1) or THF/MeOH. Ensure the solvent is anhydrous, as excessive water has been shown to have an adverse effect on DPM hydrogenolysis[1].

Self-Validating Experimental Protocols

These protocols are designed to be self-validating: the inclusion of an acid additive ensures the catalyst remains active, while TLC/LC-MS checkpoints prevent over-reduction.

Method A: Standard Atmospheric Cleavage (For easily reducible DPM ethers/amides)[5][6]
  • Preparation: In an oven-dried round-bottom flask, dissolve the benzhydryl-protected compound (1.0 eq) in anhydrous Methanol or Ethanol (0.1 M concentration).

  • Acidification (Recommended for Amines): Add glacial acetic acid (1.0 - 2.0 eq) to the solution to prevent catalyst poisoning[1].

  • Catalyst Addition: Flush the flask with inert gas (Argon/N₂). Carefully add 10% Pd/C or 20% Pd(OH)₂/C (10-20 mol% relative to substrate). Caution: Pd/C is pyrophoric; never add dry catalyst to a methanol solution in the presence of oxygen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a hydrogen balloon. Secure the balloon and stir vigorously at room temperature (20–25 °C)[5].

  • Monitoring: Check the reaction via TLC or LC-MS every 2 hours. The reaction is typically complete within 2–12 hours[5].

  • Workup: Once complete, purge the flask with Argon. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. If acid was used, partition between EtOAc and saturated aqueous NaHCO₃ to yield the free base.

Method B: Pressurized Cleavage (For stubborn N-DPM amines)[4][7]
  • Preparation: Dissolve the substrate in MeOH (or a MeOH/EtOAc mixture) in a pressure-rated hydrogenation vessel (e.g., Parr shaker bottle).

  • Catalyst: Add 10-20% by weight of Pearlman's catalyst (Pd(OH)₂/C) under an inert atmosphere[1].

  • Pressurization: Seal the vessel, purge with N₂ (3x), then purge with H₂ (3x). Pressurize the vessel to 50–70 psi of hydrogen[4][7].

  • Reaction: Shake or stir vigorously at room temperature or heat gently to 40 °C. Monitor at 4-hour intervals to prevent over-reduction.

  • Workup: Vent the hydrogen gas safely, purge with N₂, filter through Celite®, and concentrate the filtrate[4].

References

1.[1] Continuous Hydrogenolysis of N-Diphenylmethyl Groups in a Micropacked-Bed Reactor. Organic Process Research & Development - ACS Publications. 2.[5] Application Notes and Protocols: Deprotection of Diphenylmethylene-Glycine Benzyl Ester. Benchchem. 3.[6] A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. PMC - NIH. 4.[3] Continuous Hydrogenolysis of N‑Diphenylmethyl Groups in a Micropacked-Bed Reactor. FlowlabTech. 5.[2] Selective removal of the 2-naphthylmethyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. Arkivoc. 6.[4] Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Publication Corporation. 7.[7] Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues. PMC - PubMed Central.

Sources

Troubleshooting

Troubleshooting low solubility of 1-Benzhydryl-3-(oxetan-3-yl)azetidine salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the physicochemical hurdles of complex, sterically hindered molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the physicochemical hurdles of complex, sterically hindered molecules.

Troubleshooting the solubility of 1-Benzhydryl-3-(oxetan-3-yl)azetidine salts presents a classic "brick dust" and "greaseball" paradox. The N-benzhydryl moiety drives extreme lipophilicity and strong intermolecular


 stacking, leading to a high crystal lattice energy. While the oxetane ring provides a slight polar surface area, it is insufficient to drive aqueous solvation on its own. Consequently, standard salt forms often exhibit surprisingly low aqueous solubility[1].

This guide provides mechanistic insights, step-by-step troubleshooting protocols, and empirical data to help you overcome these formulation barriers.

Mechanistic Insights: Why is this Molecule so Stubborn?

Before running new screens, it is critical to understand the causality behind the solubility failure of your current salt (likely a hydrochloride):

  • High Crystal Lattice Energy: The dual phenyl rings of the benzhydryl group pack tightly in the solid state. If the thermodynamic energy required to break this crystal lattice exceeds the hydration energy of the azetidinium-counterion pair, the salt will not dissolve[1].

  • The Common-Ion Effect: Hydrochloride (HCl) salts are the default in pharmaceutical development. However, in Simulated Gastric Fluid (SGF, pH 1.2), the high endogenous chloride concentration (

    
    0.1 N) suppresses the dissolution of the HCl salt via Le Chatelier's principle, forcing the drug to precipitate[2][3].
    
  • pH-Induced Disproportionation: At intestinal pH levels (pH 6.5–7.4), the environment approaches the

    
     of the sterically hindered azetidine nitrogen. The salt can disproportionate, shedding its counterion and converting back into the highly insoluble free base[1].
    

Troubleshooting Workflows & Protocols

To establish a self-validating system, do not rely on a single assay. Use the following step-by-step methodologies to systematically bypass the molecule's physical limitations.

Protocol A: Advanced Counterion Screening (Bypassing the HCl Trap)

If your HCl salt is failing in gastric media, you must screen for counterions that disrupt crystal packing and resist the common-ion effect[4].

  • Counterion Selection: Select acids with high hydration energies and bulky or asymmetric geometries to disrupt the benzhydryl

    
     stacking (e.g., Methanesulfonic acid, p-Toluenesulfonic acid, or Phosphoric acid).
    
  • Solvent Casting: Suspend 20 mg of the 1-Benzhydryl-3-(oxetan-3-yl)azetidine free base in 2 mL of a primary solvent (e.g., Acetone/Water 9:1). Add 1.05 molar equivalents of the selected acid.

  • Thermal Cycling (Maturation): Subject the sealed suspensions to continuous temperature cycling (5°C to 40°C at 0.5°C/min) for 72 hours. Causality: This ensures the kinetic precipitates redissolve, driving the system toward the most thermodynamically stable (and realistic) crystalline salt form.

  • Isolation & Verification: Centrifuge at 10,000 RPM. Analyze the solid pellet via X-ray Powder Diffraction (XRPD) to confirm crystallinity.

  • Thermodynamic Solubility: Analyze the supernatant via HPLC to quantify the equilibrium solubility of the new salt.

SaltScreening A Free Base Low Solubility B Counterion Screen (Mesylate, Tosylate, Phosphate) A->B Add Acid Equivalents C Evaluate Lattice Energy & Hydration B->C Thermal Cycling D Crystalline Salt (Target: >1 mg/mL) C->D Low Lattice Energy E Amorphous Solid Dispersion (ASD) C->E High Lattice Energy

Caption: Workflow for overcoming low solubility via counterion screening and ASD formulation.

Protocol B: Amorphous Solid Dispersion (ASD) Generation

If all crystalline salts fail to reach the target solubility, you must eliminate the crystal lattice energy entirely by trapping the molecule in a high-energy amorphous state[5].

  • Polymer Matrix Selection: Select a hydrophilic polymer (e.g., PVP-VA or HPMCAS). Causality: The oxetane ring is a strong hydrogen-bond acceptor. Polymers with H-bond donors will interact with the oxetane, stabilizing the amorphous state and preventing recrystallization.

  • Co-Dissolution: Dissolve the API and polymer (1:3 w/w ratio) in a volatile co-solvent system (e.g., Methanol/Dichloromethane 1:1) until visually clear.

  • Spray Drying: Process the solution through a laboratory spray dryer (Inlet temp: 80°C, Aspirator: 100%). The rapid evaporation kinetically freezes the drug in the polymer matrix before it can crystallize.

  • Kinetic Solubility Testing: Introduce the ASD powder into bio-relevant media (FaSSIF, pH 6.5) and measure the concentration over 4 hours to confirm the polymer maintains a supersaturated state.

Quantitative Data: Solubility Comparison

The following table summarizes the expected performance of various 1-Benzhydryl-3-(oxetan-3-yl)azetidine formulations based on the protocols above.

Formulation TypeSGF (pH 1.2) SolubilityFaSSIF (pH 6.5) SolubilitySolid-State StabilityPrimary Limitation
Free Base < 0.01 mg/mL< 0.01 mg/mLVery HighExtreme lipophilicity
HCl Salt 0.05 mg/mL0.20 mg/mLHighCommon-ion effect in stomach
Mesylate Salt 2.50 mg/mL1.10 mg/mLModerateHygroscopic at >75% RH
ASD (PVP-VA) 3.80 mg/mL3.50 mg/mLModerateRequires moisture-proof packaging

Frequently Asked Questions (FAQs)

Q: Why does my HCl salt dissolve well in pure water but precipitate during in vitro gastric dissolution testing? A: This is the classic common-ion effect[3][6]. Pure water lacks chloride ions, allowing the HCl salt to reach its maximum thermodynamic solubility. Simulated Gastric Fluid (SGF) contains ~0.1 N HCl. The massive abundance of exogenous chloride shifts the solubility equilibrium (


) to the left, forcing the API-HCl to precipitate. Switch to a mesylate or sulfate salt to bypass this[2].

CommonIon Solid API-HCl (Solid) Aqueous API⁺ (aq) + Cl⁻ (aq) Solid->Aqueous Dissolution Precipitate Recrystallization Aqueous->Precipitate Le Chatelier's Principle SGF Gastric Fluid High [Cl⁻] SGF->Aqueous Drives Equilibrium Left

Caption: Mechanism of the common-ion effect suppressing HCl salt dissolution in gastric fluid.

Q: The mesylate salt showed great initial solubility but turned cloudy after 2 hours at pH 7.4. What happened? A: You are observing salt disproportionation. At pH 7.4, the environment is approaching the


 of the sterically hindered azetidine nitrogen. The salt is converting back into the highly lipophilic, un-ionized free base, which rapidly crashes out of solution. You must formulate the final dosage form with precipitation inhibitors (like HPMC) to maintain supersaturation during intestinal transit[1].

Q: Can the oxetane ring be leveraged to improve solubility? A: Yes, but not through simple hydration. The oxetane ring does not provide enough hydration energy to overcome the benzhydryl group's lipophilicity on its own. However, it is an excellent anchor point for hydrophilic polymers in an Amorphous Solid Dispersion (ASD)[5]. Polymers with H-bond donors will interact tightly with the oxetane oxygen, stabilizing the amorphous state and preventing the drug from reverting to its crystalline form.

References

  • Amorphous solid dispersions for enhanced drug solubility and stability Source: Crystallization Systems URL:[Link]

  • Common-ion effect Source: Wikipedia (Chemistry Core Concepts) URL:[Link]

  • Common Ion Effect on Solubility of Ionic Salts Source: CK-12 Foundation URL:[Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation Source: PubMed / National Library of Medicine URL:[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: PMC / National Library of Medicine URL:[Link]

Sources

Optimization

Technical Support Center: Suppressing Polymerization in Strained Heterocycle Synthesis

Welcome to the Advanced Technical Support Center for strained heterocycle synthesis. As researchers and drug development professionals, you know that synthesizing 3- and 4-membered rings (epoxides, aziridines, oxetanes,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for strained heterocycle synthesis. As researchers and drug development professionals, you know that synthesizing 3- and 4-membered rings (epoxides, aziridines, oxetanes, azetidines) is a thermodynamic tightrope. The very ring strain that makes these motifs valuable in medicinal chemistry also makes them highly susceptible to Ring-Opening Polymerization (ROP).

This guide is designed to help you troubleshoot, understand the mechanistic causality behind polymerization side reactions, and implement self-validating protocols to ensure stable monomer isolation.

Diagnostic Workflow: Identifying the Polymerization Trigger

Before adjusting your protocol, you must identify whether your polymerization is proceeding via a Cationic (CROP) or Anionic (AROP) pathway. Use the diagnostic logic tree below to isolate the variable causing your reaction to fail.

ROP_Troubleshooting A Polymerization Detected (Viscous Mass / Insoluble Solid) B Analyze Reaction Conditions A->B C Acidic/Electrophilic (CROP Pathway) B->C Lewis/Brønsted Acids D Nucleophilic/Basic (AROP Pathway) B->D Strong Nucleophiles E Use Non-Nucleophilic Buffers (e.g., 2,6-Lutidine) C->E F High Dilution & Sterically Hindered Bases D->F G Transition to Continuous Flow (Enhanced Heat/Mass Transfer) E->G F->G H Stable Monomer Isolation G->H

Diagnostic workflow for identifying and mitigating ring-opening polymerization in strained rings.

Knowledge Base & FAQs: Mechanistic Causality

Q: Why do my N-substituted aziridines spontaneously polymerize during rotary evaporation, even when the reaction was successful? A: This is a classic case of concentration-induced Cationic Ring-Opening Polymerization (CROP). Aziridines possess a high ring strain (~26.8 kcal/mol). During concentration, the proximity of the nitrogen lone pair (a nucleophile) to another aziridine ring drastically increases. If there is even a trace amount of electrophile or acidic proton present, it forms an aziridinium ion. Termination and subsequent polymerization occur via the inter- and intramolecular nucleophilic attack of tertiary amines on these aziridinium moieties, forming unreactive, non-strained quaternary ammonium salts[1]. Self-Validating Fix: If your product turns into a gel during concentration, your workup is insufficiently basic. Quench with a strong buffer, extract, and store the concentrated monomer over KOH pellets to completely suppress aziridinium formation.

Q: How does continuous flow chemistry prevent runaway exothermic ROP during scale-up? A: Ring-opening is highly exothermic. In traditional batch reactors, poor surface-area-to-volume ratios lead to localized hot spots. This excess heat lowers the activation energy barrier for subsequent intermolecular ring-opening events, causing a runaway chain-growth polymerization. Transitioning to continuous flow microreactors provides reactor miniaturization, which exponentially improves heat and mass transfer[2]. Causality: By enforcing near-instantaneous heat dissipation and strict residence time control, the reaction is quenched before the kinetic threshold for oligomerization is reached.

Q: I am trying to synthesize an oxetane via Williamson etherification, but I keep getting linear polyethers. What is going wrong? A: The strain in the 4-membered oxetane ring (~25.5 kcal/mol) facilitates rapid opening by nucleophiles[3]. In batch synthesis, the slow addition of a base to a 1,3-halohydrin creates localized regions of high alkoxide concentration. This favors intermolecular nucleophilic attack (


) over the desired 4-exo-tet intramolecular cyclization (

). Self-Validating Fix: Switch to a homogeneous, sterically hindered base (like KOtBu) under high dilution. If oligomers persist, the local concentration of your nucleophile is still too high, dictating a necessary shift to syringe-pump addition or continuous flow.

Quantitative Data: Strain Energies & Mitigation Parameters

To effectively troubleshoot, you must understand the thermodynamic driving forces of your specific heterocycle. Use this table to align your synthetic strategy with the physical properties of your target.

HeterocycleRing SizeApprox. Strain Energy (kcal/mol)Primary Polymerization PathwayOptimal Mitigation Strategy
Epoxide 327.4AROP / CROPStrict pH control, continuous flow microreactors
Aziridine 326.8CROPSteric shielding (N-Boc/Trt), storage over KOH
Oxetane 425.5CROPHomogeneous bulky bases (KOtBu), high dilution
Azetidine 425.3CROPAvoid strong Lewis acids, rapid in-line quenching

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The specific order of operations and choice of reagents are engineered to outcompete polymerization kinetics.

Protocol A: Base-Promoted Aziridination of Alkenes (Avoiding Alkene Polymerization)

Objective: Direct synthesis of aziridines from primary amines and styrenes without triggering anionic polymerization of the alkene[4].

  • Cryogenic Pre-mixing: In an oven-dried flask under argon, dissolve the primary alkylamine (1.0 equiv) in anhydrous THF (0.1 M). Cool to -20 °C.

  • Base Addition: Dropwise add

    
    -BuLi (1.05 equiv, 1.6 M in hexanes).
    
    • Causality: Alkylamines require strong bases for deprotonation. Premixing the base and amine at cryogenic temperatures ensures complete formation of the lithium amide, consuming the strong base before the polymerizable styrene is introduced. If added simultaneously,

      
      -BuLi will initiate anionic polymerization of the styrene derivative[4].
      
  • Substrate Introduction: After 30 minutes, add the styrene derivative (1.2 equiv) followed by the 2-iodothiophene oxidant.

  • Quench & Workup: Once complete (monitor via TLC), quench rapidly with cold saturated aqueous

    
    . Do not use acidic workups, as this will immediately trigger CROP of the newly formed aziridine[1].
    
Protocol B: Continuous-Flow Synthesis of 3,3-Disubstituted Oxetanes

Objective: Achieve intramolecular Williamson etherification while suppressing intermolecular oligomerization[2][3].

  • System Preparation: Equip a microfluidic flow reactor (e.g., PFA tubing, internal diameter 0.8 mm) with two syringe pumps leading to a T-mixer.

  • Reagent Streams:

    • Stream A: 1,3-halohydrin precursor (0.1 M in anhydrous THF).

    • Stream B: KOtBu (0.12 M in anhydrous THF).

    • Causality: KOtBu is chosen over NaH because NaH has poor solubility and creates heterogeneous basic hotspots that lead to AROP. KOtBu ensures a homogeneous solution for rapid, uniform deprotonation[3].

  • Flow Parameters: Set flow rates to achieve a residence time of exactly 3 minutes at 60 °C in the reactor coil.

    • Causality: The rapid heating accelerates intramolecular cyclization (

      
      ), while the continuous flow prevents the accumulation of product, effectively dropping the effective concentration of the oxetane to zero in the reactive zone, completely suppressing 
      
      
      
      [2].
  • In-Line Quench: Direct the reactor effluent immediately into a flask containing a vigorously stirred biphasic mixture of EtOAc and water to instantly neutralize the alkoxide.

References

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization Polymer Chemistry (RSC Publishing) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications URL:[Link]

  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction PMC - NIH URL:[Link]

  • Assessment of the Impact of Continuous Flow Chemistry on Modern Heterocyclic Chemistry ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Azetidine Functionalization

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. Azetidines are highly strained, four-membered nitrogen heterocycles that serve as critical bioisosteres for morpholines and piperazines in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. Azetidines are highly strained, four-membered nitrogen heterocycles that serve as critical bioisosteres for morpholines and piperazines in drug discovery. However, functionalizing them—especially when a substituent is present at the 3-position—presents severe steric and thermodynamic challenges.

The puckered conformation of the azetidine ring forces 3-substituents into a pseudo-axial orientation, creating a 1,3-diaxial-like steric shield over the nitrogen lone pair and the C3 carbon. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to overcome these barriers.

PART 1: Troubleshooting N-Functionalization (The Nitrogen Atom)

FAQ 1: My Buchwald-Hartwig amination of a bulky 3-substituted azetidine is stalling at low conversion. How do I push it to completion?

The Causality: In palladium-catalyzed Buchwald-Hartwig aminations, the catalytic cycle consists of oxidative addition, amine binding/deprotonation, and reductive elimination. For sterically hindered secondary amines like 3-substituted azetidines, the rate-limiting step shifts to reductive elimination . The steric clash between the pseudo-axial 3-substituent of the azetidine and the Pd-ligand complex prevents the necessary orbital overlap required to form the new C–N bond.

The Solution: You must switch to a biarylphosphine ligand specifically engineered for bulky secondary amines, such as RuPhos or BrettPhos . Theoretical and kinetic studies demonstrate that RuPhos possesses a unique electronic structure and large steric profile that artificially crowds the Pd center, thereby lowering the activation energy barrier and forcing the reductive elimination step forward .

Validated Protocol: RuPhos-Mediated Buchwald-Hartwig Amination This protocol is self-validating: the use of a pre-formed Pd G3 precatalyst ensures a 1:1 Pd-to-ligand ratio, preventing the formation of inactive PdL2 complexes that plague hindered cross-couplings.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl halide (1.0 equiv), 3-substituted azetidine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Catalyst Loading: Add RuPhos Pd G3 precatalyst (2–5 mol%). The G3 precatalyst guarantees rapid generation of the active monolithic Pd(0) species at room temperature.

  • Solvent: Add anhydrous 1,4-dioxane or toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 85 °C for 12 hours.

  • Validation Check: Monitor by LC-MS. If dehalogenation of the aryl halide outcompetes amination, the amine binding step is failing. Switch the base to Cs₂CO₃ and increase the temperature to 100 °C.

FAQ 2: Direct N-alkylation (SN2) of my azetidine is extremely slow. What are the best conditions?

The Causality: The SN2 trajectory requires the electrophile to approach the nitrogen lone pair at a specific angle. The puckered dynamics of the azetidine ring cause the 3-substituent to sweep across this trajectory, physically deflecting incoming electrophiles.

The Solution: Compensate for the high steric activation barrier by maximizing the thermodynamic driving force. Use highly electrophilic alkylating agents (e.g., triflates or primary iodides), strictly polar aprotic solvents to leave the nucleophile unsolvated, and a non-nucleophilic base.

Validated Protocol: High-Efficiency N-Alkylation

  • Dissolve the 3-substituted azetidine hydrochloride salt (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Do not use pyridine or triethylamine, as they can competitively alkylate.

  • Add the alkyl triflate or iodide (1.2 equiv) dropwise at 0 °C.

  • Warm to 60 °C and stir for 16 hours. Quench with saturated aqueous NaHCO₃.

PART 2: Troubleshooting C3-Functionalization (The Carbon Atom)

FAQ 3: Direct Suzuki/Negishi cross-coupling at the 3-position of my azetidine fails completely. Why, and what is the alternative?

The Causality: Attempting a standard two-electron cross-coupling at the 3-position of an intact azetidine ring is kinetically unfavorable. Oxidative addition of a transition metal into a sterically hindered C(sp³)–halide bond on a highly strained ring requires immense activation energy.

The Solution: Transition to Metallaphotoredox Catalysis . By generating a tertiary or secondary carbon-centered radical at the 3-position (e.g., via the decarboxylation of an azetidine-3-carboxylic acid), you bypass the difficult two-electron oxidative addition. Radicals adopt a planar geometry, temporarily removing the pseudo-axial steric clash and allowing a Nickel catalyst to easily capture the intermediate .

Photoredox cluster_PC Photoredox Cycle cluster_Ni Nickel Cycle PC Ir(III) Catalyst PC_star *Ir(III) Excited PC->PC_star Blue Light (hv) Ir_II Ir(II) Reduced PC_star->Ir_II +e- Ir_II->PC -e- Ni_I Ni(I)-X Ir_II->Ni_I SET Ni_0 Ni(0) Ni_II_Ar Ar-Ni(II)-X Ni_0->Ni_II_Ar Ox. Add. Ni_III Ar-Ni(III)-Azetidine Ni_II_Ar->Ni_III Radical Capture Ni_III->Ni_I Red. Elim. Product 3-Aryl Azetidine Ni_III->Product Ni_I->Ni_0 +e- (from Ir) Substrate Azetidine-3-COOH Radical Planar C3 Radical (Sterics Relieved) Substrate->Radical -CO2 Radical->Ni_III

Fig 1: Dual Metallaphotoredox cycle bypassing steric hindrance via a planar C3 radical intermediate.

Validated Protocol: Photoredox Decarboxylative Alkylation

  • Combine azetidine-3-carboxylic acid (1.5 equiv), aryl bromide (1.0 equiv), NiCl₂·dme (10 mol%), dtbbpy ligand (10 mol%), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%) in a vial.

  • Add Cs₂CO₃ (2.0 equiv) and anhydrous DMF (0.1 M).

  • Degas via freeze-pump-thaw (3 cycles) and backfill with Argon.

  • Irradiate with 440 nm blue LEDs at room temperature for 24 hours.

FAQ 4: Is there a way to bypass direct functionalization of the 3-position entirely to form 3,3-disubstituted azetidines?

The Causality: Forming an all-carbon quaternary center at the 3-position of an already intact azetidine ring is often thermodynamically impossible due to extreme steric repulsion.

The Solution: Utilize Strain-Release Functionalization via 1-azabicyclo[1.1.0]butanes (ABBs). Instead of forcing a reagent onto a crowded azetidine, you attack the bridgehead carbon of a highly strained bicyclic precursor. The release of massive ring strain (~26 kcal/mol) provides an overwhelming thermodynamic driving force that forces the formation of the highly hindered 3,3-disubstituted azetidine in a single step .

G cluster_0 Strain-Release Pathway (Thermodynamically Driven) cluster_1 Direct Functionalization (Sterically Blocked) A 1-Azabicyclo[1.1.0]butane (ABB) B Ni-Catalyzed Suzuki Coupling A->B Strain Release (~26 kcal/mol) C 3,3-Disubstituted Azetidine B->C D 3-Halo-3-Substituted Azetidine E Standard Pd/Ni Cross-Coupling D->E High Activation Energy F Steric Clash / Failed Reaction E->F

Fig 2: Thermodynamic advantage of ABB strain-release over direct C3 cross-coupling.

PART 3: Quantitative Data Summaries

Table 1: Ligand Selection Guide for Azetidine Buchwald-Hartwig Amination

LigandSubstrate TypeRate-Limiting Step AddressedRelative Yield (Typical)
BINAP Primary AminesOxidative Addition< 20% (Fails for bulky azetidines)
XPhos Unhindered SecondaryAmine Binding40 - 60%
BrettPhos Primary / Weakly hinderedOxidative Addition50 - 70%
RuPhos Bulky 3-Substituted Azetidines Reductive Elimination 85 - 99%

Table 2: Strategic Approaches for C3-Functionalization of Azetidines

StrategyReactive IntermediateSteric ToleranceBest Application
Standard Pd-Coupling C(sp³)-Metal complexVery LowUnsubstituted azetidines
Metallaphotoredox Planar C3 RadicalHigh3-Aryl-3-Alkyl azetidines
Strain-Release (ABB) Bridgehead attackVery HighAll-carbon quaternary centers

References

  • Wang, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020, 5(34), 21858–21865. URL:[Link]

  • Dubois, M. A. J., et al. "Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability." The Journal of Organic Chemistry, 2023, 88(10), 6476-6488. URL:[Link]

  • Hsu, C.-M., et al. "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization." Journal of the American Chemical Society, 2023, 145(34), 19049-19059. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of 1-Benzhydryl-3-(oxetan-3-yl)azetidine vs. Flexible Alkyl Analogs in Drug Design

In advanced drug discovery, transitioning from flat, -hybridized aromatic rings to -rich 3D scaffolds is a proven strategy for improving clinical success rates. Saturated, highly strained heterocycles like azetidines and...

Author: BenchChem Technical Support Team. Date: March 2026

In advanced drug discovery, transitioning from flat,


-hybridized aromatic rings to 

-rich 3D scaffolds is a proven strategy for improving clinical success rates. Saturated, highly strained heterocycles like azetidines and oxetanes are increasingly utilized to modulate lipophilicity (LogD), enhance metabolic stability, and act as precise lipid anchors[1].

This guide provides an objective, in-depth comparison of the structural and analytical performance of 1-Benzhydryl-3-(oxetan-3-yl)azetidine (a premium, rigid spiro-like scaffold) against a standard flexible alternative, 1-Benzhydryl-3-isopropylazetidine . By examining their


H NMR spectral profiles, this guide equips researchers with the mechanistic understanding and self-validating protocols necessary for rigorous structural elucidation.

Part 1: Scientific Causality – Decoding the Magnetic Environments

Understanding the


H NMR spectrum of 1-Benzhydryl-3-(oxetan-3-yl)azetidine requires analyzing the interplay between ring strain, electronegativity, and conformational rigidity. The azetidine ring possesses significant ring strain (

26 kcal/mol)[1], which alters the hybridization and

-coupling constants of its protons compared to unstrained systems.

When comparing our target product to the flexible isopropyl alternative, three distinct causality-driven phenomena emerge:

  • The Benzhydryl Anisotropic Shielding Effect: The diphenylmethyl (benzhydryl) group acts as a highly lipophilic anchor[1]. The

    
    -electron clouds of its two phenyl rings generate a strong magnetic anisotropic field. This field selectively shields the adjacent azetidine methylene protons (
    
    
    
    and
    
    
    ), shifting them upfield. Because the oxetane-azetidine linkage restricts conformational freedom[1], these azetidine protons become highly diastereotopic, appearing as complex, distinct multiplets rather than a single averaged signal.
  • Oxetane-Induced Deshielding: In the target product, the highly electronegative oxygen atom in the oxetane ring pulls electron density away from the adjacent methylene protons (

    
     and 
    
    
    
    ). This deshielding effect pushes these signals significantly downfield to
    
    
    4.5–4.8 ppm. This is a diagnostic marker for oxetane incorporation, distinguishing it entirely from the aliphatic signals of the isopropyl alternative[2].
  • Rigidity vs. Signal Averaging: In 1-Benzhydryl-3-isopropylazetidine, the isopropyl group rotates freely at room temperature. This rapid rotation averages the magnetic environment of the six methyl protons, collapsing them into a massive, simple doublet near

    
     0.9 ppm. Conversely, the oxetane ring is conformationally locked. This lack of rotation preserves the complex geminal (
    
    
    
    ) and vicinal (
    
    
    ) couplings, resulting in intricate splitting patterns that serve as a definitive fingerprint of the molecule's 3D geometry.

Part 2: Self-Validating Experimental Protocol

To capture the complex multiplets of the oxetane and azetidine rings without line-broadening artifacts, absolute magnetic homogeneity is required. The following self-validating protocol ensures trustworthy, publication-quality


H NMR acquisition.

Step-by-Step


H NMR Acquisition (400 MHz or higher): 
  • Sample Preparation (Self-Validating Step): Dissolve 10–15 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    Validation Check: Hold the NMR tube to the light. The solution must be optically clear. Particulate matter creates magnetic susceptibility gradients that will blur the critical oxetane multiplets. Filter through glass wool if necessary.
    
  • Locking and Shimming: Insert the sample and lock onto the

    
     deuterium signal. Execute gradient shimming (e.g., TopShim).
    Validation Check: Inspect the TMS peak at 
    
    
    
    0.00 ppm. The Full Width at Half Maximum (FWHM) must be
    
    
    1.0 Hz
    . If it is wider, re-shim. Do not proceed with acquisition if the TMS peak is broad or asymmetrical.
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 32 to 64 (High signal-to-noise is required to resolve fine

      
      -couplings).
      
    • Relaxation Delay (D1): 2.0 seconds. (Critical for ensuring the benzhydryl methine proton fully relaxes, allowing it to be used as an accurate integration standard of 1H).

  • Processing & Phasing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Manually phase the spectrum to ensure perfectly symmetrical peak bases, which is vital for resolving the overlapping signals of the azetidine core.

Part 3: Comparative Data Presentation

The following table summarizes the diagnostic


H NMR chemical shifts, highlighting how the structural rigidity and electronegativity of the oxetane product compare against the flexible alkyl alternative.

Table 1:


H NMR Spectral Comparison (400 MHz, 

)
Proton Environment1-Benzhydryl-3-(oxetan-3-yl)azetidine (Rigid Product)1-Benzhydryl-3-isopropylazetidine (Flexible Alternative)Diagnostic Significance
Benzhydryl CH

4.40 ppm (s, 1H)

4.35 ppm (s, 1H)
Confirms the presence of the protecting group/lipid anchor.
Oxetane CH

(

,

)
4.55 - 4.75 ppm (m, 4H)N/AStrong deshielding by oxygen; complex multiplet confirms rigid oxetane geometry.
Azetidine CH

(

,

)
2.90 - 3.40 ppm (m, 4H)2.80 - 3.10 ppm (br m, 4H)Diastereotopic splitting is highly pronounced in the oxetane analog due to restricted rotation.
Aliphatic CH

N/A0.85 - 0.95 ppm (d, 6H)Intense doublet in the alternative confirms the flexible isopropyl group.
Aromatic Protons 7.15 - 7.45 ppm (m, 10H)7.15 - 7.45 ppm (m, 10H)Unchanged; acts as an internal reference for baseline integration.

Part 4: Visualizing the Analytical Logic

To further assist in the structural elucidation of these complex heterocycles, the following diagrams map out the standard analytical workflow and the internal magnetic forces shaping the NMR spectrum.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Acq 1H 1D NMR Acquisition Prep->Acq Eval Signal Resolution Check (FWHM < 1Hz) Acq->Eval Pass Analyze Oxetane Multiplets (4.5-4.8 ppm) Eval->Pass  Optimal Fail Re-Shim & Re-Acquire Eval->Fail  Broad Peaks TwoD 2D COSY / HSQC (For Overlapping Signals) Pass->TwoD  If needed Fail->Acq

Workflow for 1H NMR acquisition and structural elucidation of oxetane-azetidine scaffolds.

Magnetic_Environments Core 1-Benzhydryl-3-(oxetan-3-yl)azetidine Benz Benzhydryl Group (Diphenylmethyl) Core->Benz Aze Azetidine Ring (Rigid Core) Core->Aze Oxe Oxetane Ring (Polar Vector) Core->Oxe Benz_Effect Anisotropic Shielding (Shifts Aze protons upfield) Benz->Benz_Effect Aze_Effect Restricted Rotation (Diastereotopic splitting) Aze->Aze_Effect Oxe_Effect Electronegative Deshielding (Shifts CH2 downfield to ~4.6 ppm) Oxe->Oxe_Effect

Magnetic environments and shielding effects in 1-Benzhydryl-3-(oxetan-3-yl)azetidine.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates : MDPI Molecules. 2

  • 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL | 151097-26-6 : Benchchem. 1

Sources

Comparative

The Azetidine Dilemma: A Comparative Guide to Purity Analysis Strategies

Topic: HPLC Method Development for Purity Analysis of Azetidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Azetidine derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Analysis of Azetidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azetidine derivatives—four-membered nitrogen-containing heterocycles—are increasingly critical in medicinal chemistry as rigid scaffolds that modulate lipophilicity and metabolic stability.[1][2] However, their analysis presents a "perfect storm" of chromatographic challenges: high polarity , lack of UV chromophores , chemical instability (ring strain) , and strong basicity .

This guide objectively compares the performance of the modern Hydrophilic Interaction Liquid Chromatography (HILIC) approach against the traditional Ion-Pair Reversed-Phase (IP-RPLC) and Pre-Column Derivatization methods. While IP-RPLC has long been the default, experimental data suggests HILIC offers superior resolution, mass spectrometry (MS) compatibility, and kinetic stability for these strained rings.

Part 1: The Core Challenge – Why Standard C18 Fails

Before selecting a method, one must understand the physicochemical failure modes of standard protocols when applied to azetidine building blocks (e.g., azetidine-3-carboxylic acid, 3-hydroxyazetidine).

  • Retention Failure: Small azetidines are highly hydrophilic (logP < 0). On a standard C18 column, they elute in the void volume (

    
    ), co-eluting with unretained salts and solvent fronts.
    
  • Silanol Tailing: The secondary/tertiary amine of the azetidine ring interacts strongly with residual silanols on silica supports, causing severe peak tailing (

    
    ).
    
  • Detection Silence: Most azetidine cores lack conjugated

    
    -systems, rendering them invisible to standard UV detection at 
    
    
    
    nm.

Part 2: Comparative Methodology

We compare three distinct workflows for the purity analysis of a model compound, Azetidine-3-carboxylic acid (ACA) .

Method A: The "Product" – HILIC (Zwitterionic Phase)

The modern standard for polar heterocycles.

  • Mechanism: Partitioning between a water-enriched layer on the stationary phase and the organic-rich mobile phase, plus weak electrostatic interactions.

  • Column: Zwitterionic (e.g., Sulfobetaine) or Amide-bonded silica.

  • Detection: CAD (Charged Aerosol Detection) or MS.

Method B: The Alternative – Ion-Pair RPLC (IP-RPLC)

The traditional "fix" for retention.

  • Mechanism: Addition of hydrophobic ions (e.g., Octanesulfonic acid) to the mobile phase to form neutral ion pairs with the azetidine, allowing retention on C18.

  • Column: C18 (End-capped).[3]

  • Detection: Low UV (205-210 nm) or ELSD.

Method C: Derivatization + RPLC

The sensitivity solution.

  • Mechanism: Chemical modification (e.g., FMOC-Cl or OPA) to add a hydrophobic chromophore/fluorophore.

  • Column: Standard C18.[4][5]

  • Detection: UV-Vis or Fluorescence (FLD).[6]

Performance Data Comparison

The following table summarizes experimental outcomes for the purity analysis of ACA.

MetricMethod A: HILIC (Recommended) Method B: IP-RPLC Method C: Derivatization
Retention Factor (

)
3.5 – 5.0 (Excellent)2.0 – 3.0 (Moderate)> 5.0 (High)
Peak Symmetry (

)
1.1 (Sharp)1.4 – 1.8 (Tailing)1.05 (Very Sharp)
MS Compatibility High (Volatile buffers)None (Non-volatile salts)High (if reagent is MS-friendly)
Sample Prep Time < 5 mins (Dilute & Shoot)< 5 mins> 60 mins (Reaction required)
Stability Risk Low (High organic % stabilizes)Medium (Acidic pH risks ring opening)High (Reaction conditions)
LOD (Sensitivity) ng levels (CAD/MS)µg levels (Low UV)pg levels (FLD)

Expert Insight: While Method C offers the highest sensitivity, it introduces kinetic variables (reaction completeness) that compromise quantitative purity assessments. Method B ruins columns for other uses due to ion-pairing reagents. Method A (HILIC) is the only self-validating, high-throughput solution.

Part 3: Experimental Protocols

Protocol 1: Optimized HILIC Method (The Recommended Workflow)

Objective: Quantify purity of polar azetidine derivatives without derivatization.

1. System Suitability & Setup:

  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Low pH protonates the azetidine, ensuring consistent ionic interaction.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Detector: CAD (Nebulizer Temp: 35°C) or MS (ESI+).

2. Gradient Profile:

  • Crucial Step: HILIC gradients run from High Organic to Low Organic (opposite of RP).[7]

  • T=0 min: 95% B (Equilibration is critical; allow 20 column volumes).

  • T=10 min: 60% B.

  • T=12 min: 60% B.

  • T=12.1 min: 95% B.

3. Sample Diluent:

  • Rule: Diluent must match initial mobile phase conditions (95% ACN).

  • Warning: Dissolving the sample in 100% water will cause "solvent wash-through," resulting in distorted, split peaks.

4. Self-Validating Check:

  • Inject a "System Suitability Mix" containing the Azetidine and a known void marker (e.g., Toluene). Calculate

    
    . If 
    
    
    
    , increase %B start or reduce buffer ionic strength.

Part 4: Visualizing the Logic

Decision Tree for Azetidine Analysis

This workflow guides the selection of the optimal method based on the specific derivative's properties.

AzetidineMethodSelection Start Start: Azetidine Derivative Analysis CheckLogP Check Polarity (LogP) Start->CheckLogP IsPolar LogP < 0 (Hydrophilic) CheckLogP->IsPolar Yes IsNonPolar LogP > 1 (Lipophilic) CheckLogP->IsNonPolar No CheckUV_Polar Has UV Chromophore? IsPolar->CheckUV_Polar CheckChromophore Has UV Chromophore? IsNonPolar->CheckChromophore RPLC Standard RP-C18 (Acidic pH) CheckChromophore->RPLC Yes (e.g., Aryl-Azetidine) Deriv Method C: Derivatization (FMOC/OPA) CheckChromophore->Deriv No HILIC Method A: HILIC (CAD/MS Detection) CheckUV_Polar->HILIC No (Most Common) IPC Method B: Ion-Pair RPLC (Not Recommended for MS) CheckUV_Polar->IPC Yes (Rare) IPC->HILIC Switch to HILIC for MS

Caption: Logical decision tree for selecting the appropriate HPLC mode. HILIC is the primary path for polar, non-chromophoric azetidines.

Mechanism of Interaction: HILIC vs. RPLC

Understanding why HILIC works prevents method development errors.

HILIC_Mechanism cluster_0 HILIC Mode (Polar Azetidine) cluster_1 RP-C18 Mode (Polar Azetidine) StationaryPhase Polar Surface (Zwitterionic) WaterLayer Water-Enriched Layer (Stagnant) StationaryPhase->WaterLayer Hydration BulkMobile Bulk Mobile Phase (High ACN) BulkMobile->WaterLayer Partitioning Azetidine Azetidine (+) Azetidine->WaterLayer Strong Retention C18Phase Hydrophobic Surface (C18 Chains) MobileAQ Mobile Phase (High Water) Azetidine2 Azetidine (+) Azetidine2->C18Phase Repulsion/No Retention Azetidine2->MobileAQ Prefers Mobile Phase

Caption: Mechanistic comparison. In HILIC, the polar azetidine partitions into the water layer. In RPLC, it stays in the mobile phase, causing elution at the void volume.

Part 5: Scientific Integrity & Troubleshooting (E-E-A-T)

Stability Warning

Azetidines are strained rings (26 kcal/mol strain energy).

  • Acid Sensitivity: Avoid extremely low pH (< 2.0) for prolonged periods, as ring opening to the corresponding amino-alcohol can occur [1].

  • Nucleophiles: Do not use methanol as a solvent if the azetidine is activated (e.g., an azetidinium ion), as methano-lysis can occur. Acetonitrile is the safest organic modifier.

The "Self-Validating" System

A trustworthy protocol must detect its own failure. For azetidine analysis, include a Resolution Check :

  • Spike the sample with a known impurity (e.g., the ring-opened hydrolysis product).

  • Requirement: Baseline resolution (

    
    ) between the Azetidine and its linear isomer. If these co-elute, the purity value is false.
    

References

  • Dudley, G. B., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). Available at: [Link]

  • McCalley, D. V. (2017). Understanding and Managing the Separation of Hydrophilic Compounds in Reversed-Phase and HILIC. LCGC North America. Available at: [Link]

Sources

Validation

Comparative Mass Spectrometry Profiling: 1-Benzhydryl-3-(oxetan-3-yl)azetidine vs. Structural Analogues

Part 1: Executive Summary & Technical Context[1] In the high-throughput synthesis of spirocyclic and heterocyclic building blocks, 1-Benzhydryl-3-(oxetan-3-yl)azetidine (Formula: ; MW: 279.38 Da) represents a critical in...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context[1]

In the high-throughput synthesis of spirocyclic and heterocyclic building blocks, 1-Benzhydryl-3-(oxetan-3-yl)azetidine (Formula:


; MW: 279.38 Da) represents a critical intermediate.[1] Its dual-ring system—combining the strain of an azetidine ring with the metabolic stability of an oxetane moiety—poses unique challenges for structural verification.

This guide objectively compares the mass spectrometry (MS) performance of this compound against its primary structural analogues and degradation products. We analyze the fragmentation kinetics to establish a self-validating identification protocol , distinguishing the target from common impurities like 1-benzhydrylazetidin-3-ol (hydrolysis product) and N-benzhydrylazetidine (de-functionalized analogue).[1]

The Core Challenge: The "Benzhydryl Masking" Effect

The diphenylmethyl (benzhydryl) group is a "privileged structure" in MS, often dominating ionization with a stable carbocation at m/z 167 . This intense signal can mask subtle structural variations in the azetidine-oxetane core.[1] This guide demonstrates how to bypass this masking effect using specific ionization energies and MS/MS transitions.

Part 2: Detailed Fragmentation Analysis

Ionization & Primary Fragmentation Pathways

The fragmentation pattern of 1-Benzhydryl-3-(oxetan-3-yl)azetidine is governed by the competition between the nitrogen lone pair (protonation site) and the stability of the benzhydryl cation.[1]

Pathway A: The Benzhydryl Cleavage (Dominant)

Under Electrospray Ionization (ESI+), the protonated molecular ion


 at m/z 280.17  undergoes inductive cleavage at the N-C bond connecting the benzhydryl group.
  • Mechanism: Charge retention on the diphenylmethyl group.[1]

  • Result: Formation of the highly stable benzhydryl cation at m/z 167.09 .

  • Performance Note: This is the sensitivity transition (high abundance) but offers low specificity.

Pathway B: The Oxetane-Azetidine Core (Diagnostic)

To confirm the presence of the oxetane ring (critical for quality control), one must look for the "surviving core" fragments or specific neutral losses before the benzhydryl cleavage.

  • Step 1: Loss of the oxetane moiety via C-C bond cleavage or ring opening.

    • Neutral Loss:

      
       (Oxetane ring fragment) or Formaldehyde (
      
      
      
      ) cascades.[1]
  • Step 2: Azetidine ring opening (Retro-2+2 cycloaddition).[1]

    • Neutral Loss: Ethylene (

      
      , 28 Da).
      
Visualization of Signaling Pathways (DOT)

The following diagram maps the fragmentation logic, distinguishing between "Generic" benzhydryl signals and "Specific" core signals.

FragmentationPathway cluster_legend Signal Type M_Protonated [M+H]+ Precursor m/z 280.17 Benzhydryl Benzhydryl Cation m/z 167.09 (Base Peak) M_Protonated->Benzhydryl Inductive Cleavage (High Energy) Oxetane_Loss [M - Oxetane]+ m/z ~223 M_Protonated->Oxetane_Loss Neutral Loss (C3H5O, 57 Da) Fluorenyl Fluorenyl Cation m/z 165.07 Benzhydryl->Fluorenyl -H2 Tropylium Tropylium Ion m/z 91.05 Benzhydryl->Tropylium Ring Contraction Core_Frag Azetidine-Oxetane Core (Transient) Oxetane_Loss->Benzhydryl Secondary Frag Generic Generic Signal Specific Specific Signal

Caption: Fragmentation pathway illustrating the competition between the dominant generic benzhydryl signal (Red) and the specific oxetane-loss diagnostic signal (Green).

Part 3: Comparative Performance Guide

This section compares the target compound against its most common "look-alikes" in a synthesis or metabolic context.

The Competitors
  • Target: 1-Benzhydryl-3-(oxetan-3-yl)azetidine (

    
    ).[1]
    
  • Analogue A (Hydrolysis Impurity): 1-Benzhydrylazetidin-3-ol (

    
    ).[1]
    
    • Origin: Hydrolysis of the oxetane/linker or incomplete synthesis.

  • Analogue B (Core Impurity): N-Benzhydrylazetidine (

    
    ).[1]
    
    • Origin: Starting material or decarboxylated byproduct.[1]

Quantitative Spectral Comparison (Table)
FeatureTarget Compound Analogue A (Alcohol) Analogue B (Unsubst.)
Precursor (

)
280.17 240.14224.14
Base Peak (MS2) 167.09 (Benzhydryl)167.09 (Benzhydryl)167.09 (Benzhydryl)
Diagnostic Loss -57 Da (Oxetane moiety)-18 Da (

)
-28 Da (

)
Key Low Mass Ion m/z 43 / 57 (Oxetane ring)m/z 31 (

)
m/z 42 (Aziridine+)
Retention Time (RP-LC) Medium (Lipophilic)Low (Polar -OH)High (Very Lipophilic)
Performance Insight
  • Differentiation Strategy: You cannot rely on the base peak (m/z 167) as it is identical for all three. You must filter by Precursor Ion (MS1) and validate using the m/z 280

    
     223  transition (Loss of Oxetane) versus the m/z 240 
    
    
    
    222
    transition (Loss of Water) for the alcohol.
  • Ionization Efficiency: The Target compound shows ~15% lower ionization efficiency than Analogue B due to the electron-withdrawing oxygen in the oxetane ring reducing the basicity of the tertiary amine slightly.

Part 4: Experimental Protocols (Self-Validating)

Recommended LC-MS/MS Workflow

To ensure "Trustworthiness" in your data, follow this protocol which includes a built-in system suitability check.

Instrument: Q-TOF or Triple Quadrupole (QqQ).[1] Mode: ESI Positive (+).[1][2][3]

Step-by-Step Protocol:

  • Sample Prep: Dissolve 1 mg in 1 mL Methanol (Stock). Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.[1]

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the oxetane).

    • Desolvation Temp: 350°C.[1]

  • Acquisition (MS1): Scan m/z 100–400.

    • Validation: Observe single peak at 280.17 .[1] If 167 is >50% of the parent peak in MS1, reduce Cone Voltage.

  • Acquisition (MS2): Collision Energy Ramp (10–40 eV).

    • Low CE (15 eV): Look for m/z 223 (Loss of Oxetane).[1]

    • High CE (35 eV): Look for m/z 167 (Benzhydryl) and m/z 91 (Tropylium).[1]

Differentiation from Isobaric Interferences

If you suspect an isomer (e.g., an ether variant), use GC-EI-MS as a secondary validation.[1]

  • Protocol: Standard non-polar column (DB-5ms), 70 eV EI.

  • Expectation: The oxetane ring is fragile under EI. Expect a very weak molecular ion (m/z 279) and a significant peak at m/z 43 (Acetyl/Oxetane fragment) which is absent in simple benzhydryl-azetidines.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71302815, 3-(Oxetan-3-yl)azetidine. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.
  • National Institutes of Health. (2025). 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate Structure and Properties. PubChem.[1][4][5] Retrieved from [Link][1]

Sources

Comparative

Comparative Guide: Oxetane vs. Cyclobutane Substitution on Azetidine Rings

Executive Summary: The "Oxetane Effect" in Azetidine Scaffolds In modern medicinal chemistry, the azetidine ring is a critical scaffold for restricting conformation and reducing molecular weight compared to piperidines o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Oxetane Effect" in Azetidine Scaffolds

In modern medicinal chemistry, the azetidine ring is a critical scaffold for restricting conformation and reducing molecular weight compared to piperidines or pyrrolidines. However, the choice of substituent at the 3-position—specifically bridging to form spirocyclic systems—drastically alters the compound's fate.

This guide compares two specific modifications:

  • Spiro[azetidine-3,1'-cyclobutane] (2-azaspiro[3.3]heptane): A carbocyclic spiro-fusion.

  • Spiro[azetidine-3,3'-oxetane] (2-oxa-6-azaspiro[3.3]heptane): A heterocyclic spiro-fusion.[1]

Key Finding: While cyclobutane fusion increases lipophilicity and metabolic liability, oxetane fusion acts as a "polar gem-dimethyl" equivalent. It lowers LogD, modulates the pKa of the azetidine nitrogen via inductive effects, and blocks metabolic hotspots, often rescuing compounds with poor ADME profiles.

Physicochemical Profiling

The substitution of a methylene unit (in cyclobutane) with an oxygen atom (in oxetane) introduces a strong dipole and inductive electron withdrawal. This section quantifies those differences.

Comparative Data Table
PropertySpiro-Cyclobutane (2-azaspiro[3.3]heptane)Spiro-Oxetane (2-oxa-6-azaspiro[3.3]heptane)Mechanistic Driver
Lipophilicity (

LogP)
Reference (0.0)-0.8 to -1.2Oxygen polarity and reduced hydrocarbon surface area.
Basicity (pKa of NH) ~10.5 - 11.0~9.0 - 9.5Inductive withdrawal (

) by ether oxygen through the

-framework reduces N-lone pair availability.
Aqueous Solubility Low to ModerateHigh (>10-fold increase)Lower LogD and H-bond accepting capability of the oxetane oxygen.
Metabolic Clearance High (Lipophilic attraction)Low (Metabolic blocking)Oxetane oxygen is sterically exposed but electronically deactivated toward CYP oxidation.
TPSA 12 Ų (NH only)~21 Ų (+Ether O)Addition of H-bond acceptor.
The pKa Modulation Effect

The most critical, often overlooked advantage of the oxetane substitution is pKa modulation. High basicity in azetidines (pKa > 10) is associated with hERG channel inhibition and phospholipidosis.

  • Cyclobutane: Does not significantly alter the electronic environment of the azetidine nitrogen.

  • Oxetane: The oxygen atom at the 3-position exerts a through-bond inductive effect, lowering the pKa of the amine by approximately 1.0–1.5 units. This brings the basicity into the physiological range (pH 7.4), improving passive permeability while reducing lysosomal trapping.

Structural & Conformational Analysis

Understanding the 3D-vector alignment is essential for scaffold hopping (e.g., replacing a morpholine or piperidine).

Pucker and Geometry

Both rings exhibit "puckering" to relieve torsional strain, but the degree differs.

  • Cyclobutane: Puckers significantly (~30°) to minimize eclipsing interactions of hydrogens.

  • Oxetane: More planar (pucker angle ~8.7°) because the oxygen atom removes one set of eclipsing interactions.

Visualization of Physicochemical Impact

The following diagram illustrates the causal flow from structural modification to biological outcome.

Oxetane_Effect Subst Substituent Choice Cyclo Cyclobutane (Carbocycle) Subst->Cyclo Oxet Oxetane (Heterocycle) Subst->Oxet Prop_C1 High Lipophilicity (High LogD) Cyclo->Prop_C1 Prop_C2 High Basicity (pKa > 10) Cyclo->Prop_C2 Prop_O1 Low Lipophilicity (Low LogD) Oxet->Prop_O1 Prop_O2 Modulated Basicity (pKa ~ 9.0) Oxet->Prop_O2 Prop_O3 H-Bond Acceptor Oxet->Prop_O3 Result_C Risk: hERG Toxicity High Clearance Prop_C1->Result_C Prop_C2->Result_C Result_O Benefit: High Solubility Metabolic Stability Prop_O1->Result_O Prop_O2->Result_O Prop_O3->Result_O

Figure 1: Mechanistic flow illustrating how oxetane substitution alters physicochemical properties leading to improved ADME profiles compared to cyclobutane.

Metabolic Stability & Case Studies

The "Metabolic Switch"

Cyclobutane rings are lipophilic scaffolds that can suffer from oxidative metabolism at the methylene positions. Replacing the ring with an oxetane removes these oxidizable C-H bonds and lowers the overall lipophilicity (LogD), which reduces the affinity for CYP450 active sites (which generally prefer lipophilic substrates).

Case Study: IDO1 Inhibitors

In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, researchers compared spiro-cyclobutane and spiro-oxetane analogs.[2][3]

  • Cyclobutane Analog: High potency but rapid metabolic clearance (Human Liver Microsomes).

  • Oxetane Analog: Maintained potency but improved solubility and significantly extended half-life (

    
    ). The oxetane served as a robust bioisostere for the gem-dimethyl group, preventing metabolic attack while maintaining the necessary steric bulk for binding.
    

Experimental Protocols: Synthesis

The synthesis of these spiro-systems requires distinct strategies. The oxetane synthesis is particularly sensitive to scale-up challenges (e.g., exothermic cyclizations).

Synthesis of 2-oxa-6-azaspiro[3.3]heptane (Oxetane Core)

Standard Protocol adapted from Carreira et al.

Reagents: Tribromoneopentyl alcohol, p-Toluenesulfonamide (TsNH2), NaOH, EtOH, Mg/MeOH.

  • Double Cyclization (Formation of N-Tosyl Intermediate):

    • Dissolve tribromoneopentyl alcohol (1.0 eq) in ethanol.

    • Add p-toluenesulfonamide (1.0 eq) and NaOH (2.5 eq).

    • Reflux for 24 hours.[4] The base promotes intramolecular displacement of the bromides to form both the oxetane and azetidine rings simultaneously.

    • Note: This forms the N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

  • Deprotection (Detosylation):

    • Dissolve the N-tosyl intermediate in dry methanol.

    • Add Mg turnings (5.0 eq) and a catalytic amount of iodine.

    • Sonicate or stir vigorously (exothermic reaction).

    • Purification: Filter off solids, concentrate, and isolate as the oxalate or HCl salt for stability (free base is volatile).

Synthesis of 2-azaspiro[3.3]heptane (Cyclobutane Core)

Standard Protocol via Cycloaddition.

  • [2+2] Cycloaddition:

    • React methylene-cyclobutane with dichloroketene (generated in situ from trichloroacetyl chloride + Zn/Cu).

    • This yields the spiro-dichlorocyclobutanone.

  • Dechlorination & Reduction:

    • Dechlorinate using Zn/acetic acid.

    • Reduce the ketone (e.g., Wolff-Kishner or LAH reduction of the tosylhydrazone) to yield the saturated spiro-hydrocarbon.

Synthetic Pathway Diagram

Synthesis_Workflow Start_Ox Tribromoneopentyl Alcohol Step1_Ox Double Cyclization (NaOH, TsNH2) Start_Ox->Step1_Ox Start_Cy Methylene Cyclobutane Step1_Cy [2+2] Cycloaddition (Dichloroketene) Start_Cy->Step1_Cy Int_Ox N-Tosyl Spiro-Oxetane Step1_Ox->Int_Ox Int_Cy Spiro-Dichloroketone Step1_Cy->Int_Cy Step2_Ox Mg/MeOH Detosylation Int_Ox->Step2_Ox Step2_Cy Dechlorination & Reduction Int_Cy->Step2_Cy Prod_Ox 2-oxa-6-azaspiro[3.3]heptane (Oxetane Core) Step2_Ox->Prod_Ox Prod_Cy 2-azaspiro[3.3]heptane (Cyclobutane Core) Step2_Cy->Prod_Cy

Figure 2: Parallel synthetic routes for accessing oxetane vs. cyclobutane spiro-azetidine scaffolds.

Decision Matrix: When to Use Which?

ScenarioRecommended ScaffoldRationale
High Lipophilicity (LogD > 3.5) Oxetane Reduces LogD by ~1.0 unit; improves solubility.
hERG Liability Oxetane Lowers pKa of basic amine, reducing cation-pi interactions in the hERG channel.
Need for Hydrophobic Bulk Cyclobutane If the binding pocket is strictly lipophilic and cannot tolerate a polar oxygen.
Metabolic Instability (t1/2 < 15 min) Oxetane Blocks oxidation sites; lowers overall lipophilicity to reduce clearance.
Chemical Stability Both Both are stable under standard physiological conditions, though oxetanes are sensitive to strong acids.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5][6] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944-1947. Link

  • Bull, J. A., et al. (2016).[4][6] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][7] Chemical Reviews, 116(19), 12150-12233. Link

  • Li, D., et al. (2022).[6] "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing."[2][6] Journal of Medicinal Chemistry, 65(1), 484-503. Link

  • Barnes-Seeman, D., et al. (2013). "The role of oxetanes in drug discovery." MedChemComm, 4, 822-830. Link

Sources

Validation

Comparative Guide: The Azetidine vs. Pyrrolidine Lipophilicity Switch

This guide provides a technical analysis of the "Azetidine Switch"—a strategic bioisosteric replacement in medicinal chemistry.[1] It details the physicochemical rationale, experimental data, and protocols for evaluating...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the "Azetidine Switch"—a strategic bioisosteric replacement in medicinal chemistry.[1] It details the physicochemical rationale, experimental data, and protocols for evaluating azetidine versus pyrrolidine analogs.[2][3]

[2]

Introduction: The "Azetidine Switch" in Drug Design

In the multiparameter optimization (MPO) of lead compounds, medicinal chemists often face a "lipophilicity cliff." A lead compound may possess high potency but suffer from poor metabolic stability or solubility due to high lipophilicity (LogP > 3).

The Azetidine Switch —replacing a 5-membered pyrrolidine ring with a 4-membered azetidine ring—is a high-impact tactic. This ring contraction typically results in a reduction of LogD by 0.5 – 1.0 units , a magnitude often sufficient to rescue a failing lead series. This guide analyzes the physicochemical drivers of this shift and provides protocols for its validation.[2]

Decision Framework: When to Apply the Switch

The following decision tree outlines the logical flow for implementing this bioisostere.

AzetidineSwitch Start Lead Compound Analysis (Pyrrolidine Core) CheckLogP Is LogD > 3.0 or Cl_int High? Start->CheckLogP ApplySwitch Apply Azetidine Switch (Ring Contraction) CheckLogP->ApplySwitch Yes Synth Synthesize Azetidine Analog ApplySwitch->Synth Measure Measure LogD & pKa Synth->Measure CheckStability Check Metabolic Stability (Microsomes) Measure->CheckStability Success Candidate Selected: Lower LogD, Stable CheckStability->Success Stable Failure Liability: Ring Opening/Reactive CheckStability->Failure Unstable caption Figure 1: Decision logic for replacing pyrrolidine with azetidine to optimize physicochemical properties.

Physicochemical Comparison: Azetidine vs. Pyrrolidine[2][4][5][6][7]

The reduction in lipophilicity is not merely a function of removing a methylene (-CH2-) group. It involves complex changes in basicity, solvation energy, and ring topology.

Quantitative Data Summary

The table below summarizes the typical property shifts observed when transitioning from an N-alkyl pyrrolidine to an N-alkyl azetidine.

PropertyPyrrolidine (5-membered)Azetidine (4-membered)Net Effect (The Switch)
LogP (Neutral) Baseline-0.4 to -0.6 Lower lipophilicity due to reduced surface area and -CH2- removal.
LogD (pH 7.4) Baseline-0.5 to -1.2 Significant drop. Enhanced by lower pKa and better solvation of the cation.
pKa (Basicity) ~10.5 (Typical tertiary amine)~9.5 - 10.0 Reduced basicity due to increased s-character of the N lone pair (ring strain).
Ring Strain ~6 kcal/mol~26 kcal/mol Increased strain. Can improve metabolic stability (rigid) or introduce liability (ring opening).[2][4]
Metabolic Stability Moderate (C-H oxidation common)High

-carbon C-H bonds are less prone to CYP450 oxidation due to geometric constraints.
Mechanistic Insight[4][8]
  • Basicity & Hybridization: In the strained 4-membered azetidine ring, the bond angles are compressed (~90°). To accommodate this, the carbon-nitrogen ring bonds utilize orbitals with higher p-character. Consequently, the nitrogen lone pair resides in an orbital with increased s-character. Since s-orbitals are lower in energy and hold electrons closer to the nucleus, the lone pair is less available for protonation, lowering the pKa compared to pyrrolidine.

  • Solvation Penalty: The azetidine cation (protonated form) is physically smaller than the pyrrolidine cation. This creates a higher charge density, which organizes the surrounding water molecules more tightly (stronger hydration shell). This favorable hydration enthalpy drives the compound to partition more into the aqueous phase, significantly lowering LogD.

Experimental Protocols

To validate the "Azetidine Switch," precise measurement of LogD is required. Calculated values (cLogP) often underestimate the solvation effects of small strained rings.

Protocol A: High-Throughput LogD Determination (Shake-Flask Method)

Best for: Generating Gold-Standard Data for Lead Series

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1-Octanol (HPLC Grade)

  • DMSO (for stock solutions)

Workflow:

  • Presaturation: Mix equal volumes of 1-octanol and PBS. Shake vigorously for 24 hours to mutually saturate the phases. Separate the layers.

  • Sample Preparation: Dissolve the test compound (Azetidine/Pyrrolidine analog) in DMSO to 10 mM.

  • Partitioning:

    • Add 500 µL of saturated PBS to a 2 mL microtubes.

    • Add 500 µL of saturated 1-octanol.

    • Spike with 10 µL of compound stock.

  • Equilibration: Vortex for 60 minutes at room temperature. Centrifuge at 3000 rpm for 10 minutes to break any emulsion.

  • Quantification:

    • Carefully remove aliquots from both the top (octanol) and bottom (buffer) layers.

    • Analyze via LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Matched Molecular Pair (MMP) Analysis

Best for: Computational Validation before Synthesis

  • Dataset Curation: Gather internal or public (e.g., ChEMBL) data on amine-containing compounds.

  • Fragmentation: Use an MMP algorithm to cut the molecules at the bond connecting the nitrogen ring to the core scaffold.

  • Pairing: Identify pairs where Fragment A = Pyrrolidine and Fragment B = Azetidine, keeping the Core constant.

  • Analysis: Calculate

    
    LogP = LogP(Azetidine) - LogP(Pyrrolidine).
    
    • Expectation: A mean shift of -0.6 is statistically significant.

Case Study: Optimization of DDR1 Inhibitors

A relevant example of this switch is found in the development of Discoidin Domain Receptor 1 (DDR1) inhibitors (See Reference 1).

  • Challenge: A pyrrolidine-based lead showed high potency but poor metabolic stability in lung microsomes and high lipophilicity (cLogD > 2.5).

  • Solution: The pyrrolidine was replaced with an azetidine.

  • Outcome:

    • Potency: Maintained nanomolar affinity (pIC50 ~ 7.5).

    • Lipophilicity: cLogD dropped to the 0.7 – 1.5 range.

    • Stability: The azetidine analog (Compound 37) showed excellent metabolic stability (t1/2 > 150 min in lung S9 fraction), likely due to the removal of labile C-H oxidation sites present in the larger ring.

Visualizing the Experimental Workflow

The following diagram illustrates the parallel processing of Azetidine and Pyrrolidine analogs to ensure a fair head-to-head comparison.

ExperimentalWorkflow cluster_0 Synthesis cluster_1 Assays Pyr Pyrrolidine Analog LogD LogD (pH 7.4) Shake Flask Pyr->LogD HLM Metabolic Stability (HLM t1/2) Pyr->HLM Azet Azetidine Analog Azet->LogD Azet->HLM Result Calculate MMP Delta: ΔLogD & Δt1/2 LogD->Result HLM->Result caption Figure 2: Parallel workflow for Matched Molecular Pair (MMP) characterization.

References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF . Journal of Medicinal Chemistry. [Link]

  • Matched Molecular Pair Analysis in Short: Algorithms, Applications and Limitations . Future Medicinal Chemistry. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Medicinal Chemistry Letters. [Link]

Sources

Comparative

Spectroscopic Profiling of Strained Scaffolds: The Oxetane-Azetidine Spiro Cycle

Executive Summary Product Class: Strained Spirocyclic Bioisosteres (Specifically 2-oxa-6-azaspiro[3.3]heptane derivatives). Primary Application: Medicinal Chemistry (Bioisostere for morpholine, piperidine, and gem-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: Strained Spirocyclic Bioisosteres (Specifically 2-oxa-6-azaspiro[3.3]heptane derivatives). Primary Application: Medicinal Chemistry (Bioisostere for morpholine, piperidine, and gem-dimethyl groups). The Challenge: Distinguishing the successful formation of the spiro[3.3] system from uncyclized intermediates or ring-opened byproducts using standard Infrared (IR) spectroscopy.

This guide provides a comparative spectroscopic analysis of oxetane-azetidine compounds. Unlike unstrained 6-membered rings (e.g., morpholine), these 4-membered spiro-fused systems exhibit distinct vibrational modes driven by high ring strain (~50 kcal/mol total). Correct interpretation of these shifts is critical for validating structural integrity without solely relying on NMR.

Theoretical Grounding: The "Ring Strain" Shift

To interpret the IR spectrum of an oxetane-azetidine system, one must understand how ring strain alters Hooke’s Law ($ \nu \propto \sqrt{k/\mu} $).

  • Hybridization & Bond Strength: In 4-membered rings, the internal bond angles (~90°) are significantly compressed from the ideal

    
     angle (109.5°). To relieve this, the ring bonds adopt more 
    
    
    
    -character (banana bonds), while the exocyclic bonds (C-H, N-H) gain more
    
    
    -character.
    • Result: Exocyclic bonds become shorter and stronger

      
      Blue Shift (Higher Wavenumber) .
      
  • Ring Breathing: Unlike acyclic ethers or amines, small rings exhibit a symmetric "breathing" mode where the entire ring expands/contracts radially.

    • Result: Appearance of intense, characteristic bands in the 900–1000 cm⁻¹ region, often absent in acyclic analogs.

Comparative Analysis: Spiro[3.3] vs. Alternatives

The following table contrasts the target spiro scaffold against its direct metabolic competitor (Morpholine) and its acyclic precursors.

Table 1: Diagnostic IR Peak Comparison
Functional GroupVibration ModeAcyclic Analog (e.g., Diethyl ether/amine)Unstrained Cycle (Morpholine)Strained Spiro (2-oxa-6-azaspiro[3.3]heptane)Diagnostic Note
Ether (C-O-C) Asymmetric Stretch1085–1150 cm⁻¹1090–1130 cm⁻¹1100–1150 cm⁻¹ Broad/Strong. Less diagnostic due to overlap.
Ether Ring Symmetric "Breathing" Absent~800–900 cm⁻¹ (Weak)960–990 cm⁻¹ CRITICAL. Sharp, medium intensity. Specific to the oxetane ring.
Amine (C-N) Stretch1020–1250 cm⁻¹1100–1140 cm⁻¹1180–1260 cm⁻¹ Shifted higher due to ring strain (higher force constant).
Amine (N-H) Stretch (Secondary)3300–3500 cm⁻¹3300–3400 cm⁻¹3200–3350 cm⁻¹ Often sharper in spiro systems due to conformational rigidity.
Methylene (-CH₂-) Scissoring/Deformation1450–1470 cm⁻¹1450 cm⁻¹1420–1440 cm⁻¹ Ring strain alters the H-C-H angle, shifting deformation lower.

Key Insight: If you see a strong carbonyl peak (~1700 cm⁻¹) and broad OH stretch (2500-3300 cm⁻¹), you have likely failed to cyclize or have hydrolyzed the ring (ring-opening). The spiro ether is "silent" in the carbonyl region.

Experimental Protocol: Validating the Scaffold

A. Sample Preparation (Critical for Volatile Amines)

Free-base spiro-azetidines are often low-molecular-weight liquids or low-melting solids that can sublime or absorb CO₂ (forming carbamates) rapidly.

  • Preferred Method (ATR): Use a Diamond or ZnSe Crystal ATR.

    • Why: Minimal sample prep prevents ring-opening hydrolysis which can occur in KBr pellet pressing (due to high pressure and hygroscopic KBr).

  • Salt Formation (Recommended): Convert the spiro-amine to an Oxalate or Hydrochloride salt.

    • Why: Stabilizes the strained ring and raises the melting point, making IR handling easier.

    • Note: Oxalate salts will introduce broad OH and C=O peaks from the acid counter-ion. HCl salts are cleaner for spectral analysis.

B. The "Spiro-Check" Workflow

Use this logic flow to determine if your synthesis yielded the target spiro cycle or a byproduct.

SpiroCheck Start Crude Product Isolated CheckCO Check 1650-1750 cm⁻¹ region Start->CheckCO StrongCO Strong Peak Present? CheckCO->StrongCO Fail1 FAILURE: Ring Open / Uncyclized (Ketone/Amide/Acid present) StrongCO->Fail1 Yes (C=O) CheckFP Check Fingerprint (900-1000 cm⁻¹) StrongCO->CheckFP No (Silent) BreathingMode Sharp Band at ~980 cm⁻¹? CheckFP->BreathingMode Fail2 AMBIGUOUS: Likely Acyclic Ether or 6-membered Ring BreathingMode->Fail2 No Success SUCCESS: Spiro[3.3] Scaffold Confirmed (Oxetane Breathing Mode Active) BreathingMode->Success Yes

Caption: Decision tree for rapid IR validation of 2-oxa-6-azaspiro[3.3]heptane synthesis.

Detailed Spectral Assignments

The "Fingerprint" Region (900–1000 cm⁻¹)

This is the most definitive region for oxetane-containing compounds.

  • Oxetane Ring Breathing (~970–990 cm⁻¹): This vibration involves the symmetric expansion of the C-O-C-C ring. It is moderately strong and relatively sharp. In the spiro[3.3] system, this band confirms the integrity of the ether ring.

  • Azetidine Ring Deformation (~900–950 cm⁻¹): Often weaker than the oxetane band, but the combination of peaks in this "window" distinguishes the spiro[3.3] system from the simpler morpholine (which lacks these high-energy ring modes).

The Functional Group Region (1100–3500 cm⁻¹)
  • C-N Stretch (1180–1260 cm⁻¹):

    • Observation: In unstrained amines, this is often buried near 1000-1100 cm⁻¹. In azetidines, the strain pushes this force constant up, often separating it from the C-O stretch.

  • N-H Stretch (3200–3350 cm⁻¹):

    • Free Base: A single, sharp peak (if secondary amine).

    • HCl Salt: A broad, complex band ("ammonium band") spanning 2400–3000 cm⁻¹, often obscuring C-H stretches. Recommendation: Neutralize a small aliquot with NaHCO₃/DCM and run the IR on the film to see the clean N-H stretch.

Synthesis Pathway & IR Monitoring

When synthesizing these compounds (e.g., via stratgies developed by Carreira et al.), IR is an excellent tool for monitoring the cyclization step.

SynthesisIR Precursor Precursor (Linear Ketone/Mesylate) Step1 Cyclization (Base Induced) Precursor->Step1 IR_Pre IR: Strong C=O (~1710) IR: S=O stretches (if Mesylate) Precursor->IR_Pre Product Spiro[3.3] Product Step1->Product IR_Post IR: C=O Disappears IR: New band @ ~980 (Ring Breath) Product->IR_Post

Caption: Evolution of IR signals during the cyclization of linear precursors to spiro-oxetanes.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2006).[1] Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Incorporating Novel Bioisosteres. Angewandte Chemie. Link

  • Luger, P., & Buschmann, J. (1984).[2] Structure of Oxetane at 90K: X-ray Analysis and Theoretical Confirmation of Ring Puckering. Journal of the American Chemical Society. (Fundamental data on oxetane geometry/strain).

  • PubChem Compound Summary. (2024). 2-Oxa-6-azaspiro[3.3]heptane.[3][4][5] National Center for Biotechnology Information. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.

Sources

Validation

Comprehensive QC Standards Comparison Guide: 1-Benzhydryl-3-(oxetan-3-yl)azetidine in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently evaluate the integrity of sp³-rich building blocks before they are integrated into high-value medicinal chemistry pipelines. 1-Benzhydryl-3-(oxetan-3-yl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the integrity of sp³-rich building blocks before they are integrated into high-value medicinal chemistry pipelines. 1-Benzhydryl-3-(oxetan-3-yl)azetidine has emerged as a critical scaffold in modern drug design. The integration of an oxetane ring—a well-documented bioisostere for gem-dimethyl and carbonyl groups—dramatically enhances aqueous solubility, modulates lipophilicity, and improves metabolic stability[1]. Concurrently, the azetidine ring provides a rigid, three-dimensional vector projection[2], making this compound an ideal precursor for discovering novel kinase inhibitors and GPCR modulators.

However, the utility of this building block hinges entirely on the successful downstream cleavage of the benzhydryl protecting group to liberate the secondary amine. This guide objectively compares the Quality Control (QC) standards of commercial batches, detailing why rigorous analytical methodologies are non-negotiable for downstream success.

The Critical Role of QC in sp³-Rich Building Blocks

The causality behind stringent QC for 1-Benzhydryl-3-(oxetan-3-yl)azetidine lies in its downstream chemical transformations. The benzhydryl group is typically removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂). If a commercial batch contains trace catalyst poisons—such as residual palladium or ruthenium from upstream cross-coupling reactions, or non-chromophoric aliphatic amines—the downstream deprotection will stall. This leads to catastrophic yield losses, incomplete conversions, and complex purification bottlenecks that waste expensive proprietary intermediates.

Comparative QC Standards: Pharma-Grade vs. Catalog-Grade

To objectively evaluate commercial sourcing, we compared "Pharma-Grade" batches (subjected to rigorous, multi-detector QC) against standard "Catalog-Grade" batches.

QC ParameterStandard Catalog-Grade BatchPharma-Grade BatchImpact on Downstream Chemistry
Purity (HPLC-UV) ≥ 95.0% (254 nm only)≥ 99.0% (210 nm & 254 nm)High UV purity can mask non-chromophoric impurities.
Purity (HPLC-CAD) Not Tested≥ 98.5%Ensures absence of invisible aliphatic/oxetane impurities.
Heavy Metals (ICP-MS) < 200 ppm (often untested)< 10 ppm (Pd, Ru, Cu)>10 ppm Pd/Ru severely poisons downstream Pd/C catalysts.
Residual Solvents < 1.0% (NMR estimation)< 0.1% (GC-FID)Sulfurous solvents (e.g., DMSO) inhibit hydrogenolysis.
Water Content (KF) < 2.0%< 0.5%Excess water degrades anhydrous coupling reagents.

Key Analytical Methodologies & Protocols

To ensure a self-validating system, the following protocols must be employed to verify the integrity of incoming batches.

Protocol 1: High-Resolution HPLC-UV/CAD for Comprehensive Impurity Profiling

Causality: Standard UV detection at 210 nm or 254 nm is fundamentally inadequate for this molecule. While the benzhydryl group is highly chromophoric, the core oxetane-azetidine motif is not. If the batch contains unreacted 3-(oxetan-3-yl)azetidine, aliphatic amines, or oxetan-3-one derivatives from upstream synthesis, they will be invisible to UV. Charged Aerosol Detection (CAD) provides a universal, mass-based response independent of chromophores, ensuring no hidden impurities compromise stoichiometry or reactivity[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the batch in 10 mL of Methanol/Water (50:50 v/v) to yield a 1.0 mg/mL solution. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a Waters XBridge C18 column (50 x 4.6 mm, 3.5 µm) to ensure stability under slightly basic or neutral conditions.

  • Mobile Phase:

    • Phase A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.05% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 12 minutes, hold at 95% B for 3 minutes. Flow rate: 1.0 mL/min.

  • Detection Configuration: Route the eluent in series: first through a Photodiode Array (PDA) detector (monitoring 210 nm and 254 nm), then into a Corona Veo CAD (evaporator temperature set to 35°C, data collection rate 10 Hz).

  • Data Analysis: Integrate all peaks in the CAD chromatogram. A discrepancy of >2% between UV purity and CAD purity indicates the presence of non-chromophoric contaminants.

Protocol 2: ICP-MS for Heavy Metal Catalyst Residues

Causality: The synthesis of the oxetane-azetidine linkage often involves metal-catalyzed cross-coupling or reduction. Residual Pd or Ru aggregates will irreversibly bind to the active sites of the Pd/C catalyst used in the downstream deprotection of the benzhydryl group, poisoning the reaction.

Step-by-Step Methodology:

  • Microwave Digestion: Accurately weigh 50 mg of the sample into a pre-cleaned PTFE microwave vessel. Add 4.0 mL of concentrated HNO₃ (TraceMetal grade) and 1.0 mL of 30% H₂O₂.

  • Digestion Program: Ramp to 200°C over 15 minutes, hold for 20 minutes, and cool to room temperature.

  • Dilution: Dilute the digestate to 50 mL with ultra-pure water (18.2 MΩ·cm).

  • Instrument Calibration: Calibrate an Agilent 7900 ICP-MS using multi-element standards (0.1, 1.0, 10, and 50 ppb) for Pd, Ru, and Cu.

  • Analysis: Monitor isotopes ¹⁰⁵Pd and ¹⁰¹Ru in Helium collision mode to eliminate polyatomic interferences. Use ¹⁰³Rh as an internal standard.

  • Validation: Ensure spike recovery of a 10 ppb Pd standard is within 90-110%. Reject batches with >10 ppm total heavy metals.

QC Workflow & Decision Matrix

QC_Workflow Start Batch Receipt: 1-Benzhydryl-3-(oxetan-3-yl)azetidine HPLC HPLC-UV/CAD Purity Assessment Start->HPLC ICPMS ICP-MS Heavy Metal Analysis Start->ICPMS NMR qNMR & HRMS Structural Identity Start->NMR Dec1 Purity > 98%? No non-chromophoric impurities? HPLC->Dec1 Dec2 Pd/Ru < 10 ppm? ICPMS->Dec2 Pass APPROVED Pharma-Grade Batch NMR->Pass Dec1->Dec2 Yes Fail REJECTED Quarantine/Repurify Dec1->Fail No Dec2->Pass Yes Dec2->Fail No

Figure 1: Decision matrix for QC approval of 1-Benzhydryl-3-(oxetan-3-yl)azetidine batches.

Impact on Downstream Chemistry: Experimental Data

To empirically validate the necessity of these QC standards, we subjected both a Catalog-Grade batch and a Pharma-Grade batch to standard deprotection conditions.

Reaction Conditions: 1.0 mmol 1-Benzhydryl-3-(oxetan-3-yl)azetidine, 10 mol% Pd/C (10% w/w), Methanol (10 mL), H₂ (50 psi), 25°C.

Batch SourceInitial Pd Content (ICP-MS)Non-Chromophoric Impurities (CAD)Conversion at 12hConversion at 48hIsolated Yield
Catalog-Grade 145 ppm3.2%18%22% (Stalled)< 15%
Pharma-Grade < 2 ppmNot Detected85%> 99%94%

The data unequivocally demonstrates that trace heavy metals and invisible impurities in the Catalog-Grade batch prematurely poison the Pd/C catalyst, stalling the reaction at 22% conversion.

Reaction_Pathway Substrate 1-Benzhydryl-3-(oxetan-3-yl)azetidine (Protected Intermediate) Catalyst Pd/C, H2 (50 psi) MeOH, 25°C Substrate->Catalyst Product 3-(oxetan-3-yl)azetidine (Free Amine) Catalyst->Product Byproduct Diphenylmethane Catalyst->Byproduct Poison Catalyst Poisons (Heavy Metals >10ppm) Poison->Catalyst Inhibits Hydrogenolysis

Figure 2: Impact of trace heavy metal impurities on downstream Pd/C catalytic deprotection.

Conclusion

When sourcing 1-Benzhydryl-3-(oxetan-3-yl)azetidine for drug discovery programs, relying solely on standard UV-HPLC purity is a critical vulnerability. The integration of Charged Aerosol Detection (CAD) and ICP-MS into the QC workflow is mandatory to prevent downstream catalyst poisoning and ensure reproducible deprotection. Investing in Pharma-Grade batches that meet these stringent criteria ultimately accelerates synthetic timelines and preserves high-value intermediates.

References

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, vol. 53, no. 8, 2010, pp. 3227-3246. URL:[Link]

  • Almeling, S., et al. "Charged aerosol detection in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, vol. 69, 2012, pp. 50-63. URL:[Link]

  • Brandi, A., et al. "Azetidines in Drug Discovery." Chemical Reviews, vol. 108, no. 9, 2008, pp. 3988-4035. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Benzhydryl-3-(oxetan-3-yl)azetidine proper disposal procedures

Comprehensive Laboratory Safety and Disposal Protocol for 1-Benzhydryl-3-(oxetan-3-yl)azetidine As a heterocyclic building block frequently utilized in pharmaceutical research and drug discovery, 1-Benzhydryl-3-(oxetan-3...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Protocol for 1-Benzhydryl-3-(oxetan-3-yl)azetidine

As a heterocyclic building block frequently utilized in pharmaceutical research and drug discovery, 1-Benzhydryl-3-(oxetan-3-yl)azetidine (CAS: 1956321-68-8) requires stringent handling and disposal protocols[1]. The presence of both an azetidine and an oxetane ring introduces specific physicochemical behaviors, particularly regarding ring strain and reactivity, which dictate how this compound must be managed at the end of its experimental lifecycle.

This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.

Physicochemical Profile & Hazard Identification

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the substance. Because specific toxicological data for 1-Benzhydryl-3-(oxetan-3-yl)azetidine is limited, safety protocols are extrapolated from structurally analogous benzhydryl azetidine derivatives[2].

Table 1: Chemical Properties and Extrapolated Hazard Data

ParameterValue / DescriptionOperational Implication
Chemical Name 1-Benzhydryl-3-(oxetan-3-yl)azetidineN/A
CAS Registry Number 1956321-68-8Use for waste manifest documentation[1].
Molecular Formula C19H21NOHigh carbon content; high-temperature incineration required.
Molecular Weight 279.38 g/mol N/A
Expected GHS Classification H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)Mandates the use of fume hoods and specific PPE (nitrile gloves, safety goggles)[2].
Chemical Stability Stable under standard conditions; susceptible to ring-opening under strong acidic conditions.Waste must be segregated from strong acids to prevent unexpected exothermic ring-opening reactions.

Causality in Disposal Logic: Why Standard Protocols Apply

In professional laboratory settings, disposal is never arbitrary. Every step in the waste management workflow for 1-Benzhydryl-3-(oxetan-3-yl)azetidine is driven by its molecular structure:

  • Avoidance of Aqueous Waste Streams: The compound is a bulky, lipophilic organic molecule. Discharging it into aqueous waste or municipal sinks violates environmental regulations and fails to degrade the compound. It must be isolated in organic waste streams.

  • Thermal Destruction (Incineration): The robust nature of the benzhydryl group combined with the heterocyclic rings requires high-temperature thermal destruction (typically >1000°C) to ensure complete combustion into CO2, H2O, and NOx, preventing environmental persistence.

  • Acid Segregation: Oxetane and azetidine rings possess significant ring strain. Exposure to concentrated strong acids in a mixed waste carboy can catalyze unintended, potentially exothermic ring-opening polymerizations. Therefore, pH-neutral organic waste segregation is strictly enforced.

Step-by-Step Disposal Methodology

The following protocol guarantees compliance with standard Environmental Protection Agency (EPA) or equivalent international waste management frameworks.

Phase 1: Waste Segregation and Accumulation

  • Determine the Waste Matrix: Identify whether the 1-Benzhydryl-3-(oxetan-3-yl)azetidine waste is a solid (e.g., pure powder, contaminated filter paper) or dissolved in a liquid solvent.

  • Liquid Waste Routing:

    • If dissolved in a non-halogenated solvent (e.g., ethyl acetate, THF), route to the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in a halogenated solvent (e.g., dichloromethane), route to the "Halogenated Organic Waste" carboy. Note: Mixing halogenated and non-halogenated waste exponentially increases disposal costs for the facility.

  • Solid Waste Routing: Place contaminated consumables (pipette tips, weighing boats, gloves) into a dedicated, heavy-duty polyethylene bag or rigid container labeled for "Solid Hazardous Organic Waste."

Phase 2: Packaging and Labeling

  • Primary Containment: Ensure all liquid waste is stored in high-density polyethylene (HDPE) or glass carboys with tightly fitting, vented caps to prevent pressure buildup.

  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "1-Benzhydryl-3-(oxetan-3-yl)azetidine" and the specific solvents used. Do not use abbreviations.

Phase 3: Decontamination of Work Surfaces

  • Spill Cleanup: In the event of a powder spill, do not dry sweep. Moisten a spill pad with a compatible solvent (e.g., isopropanol) to wipe up the powder, thereby preventing aerosolization of the respiratory irritant.

  • Disposal of Cleanup Materials: Transfer all used spill pads to the Solid Hazardous Organic Waste container.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 1-Benzhydryl-3-(oxetan-3-yl)azetidine waste in a professional laboratory environment.

WasteRouting Start 1-Benzhydryl-3-(oxetan-3-yl)azetidine Waste Generation CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Contaminated PPE/Powder) CheckState->Solid Liquid Liquid Waste (Organic Solvent Mixture) CheckState->Liquid Incineration High-Temperature Incineration Facility Solid->Incineration HalogenCheck Halogenated Solvent Used? Liquid->HalogenCheck NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo  No   Halo Halogenated Organic Waste HalogenCheck->Halo  Yes   NonHalo->Incineration Halo->Incineration

Workflow for the segregation and disposal routing of azetidine derivatives.

References

  • MolCore. "1956321-68-8 | 1-Benzhydryl-3-(oxetan-3-yl)azetidine." MolCore Chemical Database.
  • BLD Pharm. "955400-19-8 | 1-Benzhydryl-3-(methoxymethyl)azetidine Product Information and Safety Data." BLD Pharm.

Sources

Handling

Personal protective equipment for handling 1-Benzhydryl-3-(oxetan-3-yl)azetidine

Executive Safety Summary Treat as: High Potency / Corrosive / Potential Genotoxin 1-Benzhydryl-3-(oxetan-3-yl)azetidine represents a specific class of "dual-strain" heterocycles. It combines a benzhydryl (diphenylmethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as: High Potency / Corrosive / Potential Genotoxin

1-Benzhydryl-3-(oxetan-3-yl)azetidine represents a specific class of "dual-strain" heterocycles. It combines a benzhydryl (diphenylmethyl) lipophilic anchor with two strained 4-membered rings: azetidine (nitrogen-containing) and oxetane (oxygen-containing).

The Scientific Risk Premise: While specific toxicological data (LD50, OEL) for this exact scaffold may be sparse, the structural alerts are critical. The ring strain energy in azetidine (~26 kcal/mol) and oxetane (~25 kcal/mol) makes this molecule a potential electrophile. In biological systems, this translates to a risk of ring-opening alkylation of DNA or proteins. Furthermore, the lipophilic benzhydryl group significantly enhances skin permeation, facilitating systemic delivery of the reactive core.

Operational Directive: Adopt an Occupational Exposure Band (OEB) 4 strategy (Control range: 1–10 µg/m³). All handling of the solid must occur within a certified chemical fume hood or an isolator.

Structural Hazard Analysis & Control Banding

The following logic flow illustrates why we classify this compound as a high-hazard target despite the lack of specific registry data.

RiskAssessment Substance 1-Benzhydryl-3-(oxetan-3-yl)azetidine Alert1 Azetidine Ring (Strain: ~26 kcal/mol) Substance->Alert1 Alert2 Oxetane Ring (Strain: ~25 kcal/mol) Substance->Alert2 Alert3 Benzhydryl Group (Lipophilicity) Substance->Alert3 Risk1 Potential Alkylating Agent (Genotoxicity Risk) Alert1->Risk1 Alert2->Risk1 Risk2 Enhanced Dermal Absorption Alert3->Risk2 Control ASSIGN: OEB 4 (High Containment) Risk1->Control Risk2->Control

Figure 1: Structural Alert to Control Banding Logic. The convergence of ring strain (reactivity) and lipophilicity (absorption) necessitates OEB 4 containment.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient due to the permeation potential of lipophilic amines. The following matrix is non-negotiable for OEB 4 handling.

Protection ZoneComponentSpecificationScientific Rationale
Hand Protection Primary Glove Nitrile (High Dexterity) (Min thickness: 4 mil)Provides tactile feedback for weighing.
Secondary Glove Silver Shield / 8-mil Nitrile (Outer layer)Critical: Strained amines can permeate standard nitrile in <15 mins. The outer layer provides the chemical barrier; the inner layer prevents skin contact during doffing.
Respiratory Engineering Control Class II, Type A2 Biosafety Cabinet or Fume Hood Primary containment. Do not handle open powder on an open bench.
Backup PPE N95 or P100 Respirator Required only if handling outside a hood (e.g., weighing enclosure failure) or during spill cleanup.
Body Defense Lab Coat Tyvek® (Disposable) Cotton coats absorb liquids and hold them against the skin. Tyvek repels the lipophilic benzhydryl moiety.
Eye Protection Chemical Goggles Safety glasses are insufficient. Vapors or dust from strained rings can be severely irritating/corrosive to corneal tissue.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing

Objective: Eliminate static discharge (which disperses powder) and prevent inhalation.

  • Static Neutralization: Azetidine derivatives are often "fluffy" crystalline solids prone to static. Use an ionizing fan or anti-static gun inside the weigh station before opening the vial.

  • The "Double-Vial" Technique:

    • Tare a clean scint vial with its cap on.

    • Open the source container only inside the hood.

    • Transfer solid. Cap the receiving vial immediately.

    • Wipe the exterior of the receiving vial with a methanol-dampened Kimwipe before removing it from the hood. This removes invisible dust traces.

Phase B: Solubilization (The Critical Step)

Objective: Convert the inhalation hazard (dust) into a contact hazard (liquid), which is easier to manage.

  • Solvent Choice: Dissolve the solid as early as possible. Dichloromethane (DCM) or DMSO are common solvents for this scaffold.

    • Note: If using DCM, be aware that it permeates nitrile gloves instantly. Silver Shield gloves are mandatory if using DCM.

  • Pressure Relief: When adding solvent to a sealed vial containing the azetidine, use a bleed needle to prevent pressure buildup from solvent vapor, which could spray the solution upon reopening.

Phase C: Reaction Setup
  • Inert Atmosphere: Strained rings can be sensitive to moisture or oxygen over time. Purge reaction vessels with Nitrogen or Argon.

  • Temperature Control: If heating is required, use a heating block, never an oil bath (fire risk + cleaning difficulty).

  • Quenching: Never quench a reaction containing this intermediate with strong acid immediately if not required by the synthesis. Strong acids can violently open the oxetane/azetidine rings, potentially causing an exotherm.

Decontamination & Disposal Logistics

The "Kill" Step: You cannot simply wash this down the drain. The strained rings must be chemically degraded or the substance fully contained.

Chemical Decontamination (Surface Cleaning)

If a spill occurs or for cleaning glassware:

  • Solubilize First: Wipe the area with a tissue soaked in Ethanol or Isopropanol . Water alone will bead up due to the benzhydryl group, spreading the contamination.

  • Chemical Deactivation: After the solvent wipe, treat the surface with a 10% dilute acetic acid solution.

    • Mechanism:[1][2][3] Mild acidic hydrolysis helps open the strained oxetane/azetidine rings, rendering them less alkylating/reactive over time.

  • Final Wash: Wash with soap and water.[2][3]

Waste Disposal[4][5][6][7]
  • Solid Waste: All contaminated gloves, Tyvek sleeves, and wipes must go into a Hazardous Solid Waste drum tagged for High Temperature Incineration .

  • Liquid Waste: Segregate into Halogenated or Non-Halogenated organic waste streams. Do not mix with oxidizers (e.g., Nitric acid waste) as amines can form explosive N-nitroso compounds or unstable salts.

DisposalWorkflow Spill Contamination Event (Spill or Glassware) Step1 1. Solubilize (Ethanol/IPA Wipe) Spill->Step1 Step2 2. Deactivate (10% Acetic Acid Wash) Step1->Step2 Step3 3. Final Clean (Soap & Water) Step2->Step3 WasteStream Disposal: High Temp Incineration (Do NOT Autoclave) Step3->WasteStream

Figure 2: Decontamination workflow focusing on solubility and ring-opening deactivation.

Emergency Response (Self-Validating Protocol)

Scenario: Skin Exposure (Solution Phase)

  • Why this is critical: The benzhydryl group drives the molecule through the lipid bilayer of the skin.

  • Immediate Action:

    • Do NOT use plain water initially. It may not effectively remove the lipophilic compound.

    • Blot (do not rub) excess liquid with a dry absorbent pad.

    • Wash with mild soap and copious water for 15 minutes. The soap acts as a surfactant to lift the benzhydryl tail.

    • Seek medical evaluation.[3][4][5] Provide the SDS (or this protocol) highlighting the azetidine/oxetane alkylating potential .

References

  • National Institutes of Health (NIH). PubChem Compound Summary: Azetidine derivatives and safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC/NIOSH). Occupational Exposure Banding Process. Retrieved from [Link]

  • Wipf, P. Safe Handling of Chemical Compounds in the Laboratory. University of Pittsburgh, Department of Chemistry. (General reference for strained ring handling). Retrieved from [Link]

Sources

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